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  • Product: Methyl 2-formyl-5-hydroxybenzoate
  • CAS: 1361963-60-1

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of Methyl 2-formyl-5-hydroxybenzoate: A Comprehensive Technical Guide

Executive Summary In the landscape of modern drug discovery and advanced materials science, highly functionalized aromatic building blocks are critical for accessing complex chemical space. Methyl 2-formyl-5-hydroxybenzo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and advanced materials science, highly functionalized aromatic building blocks are critical for accessing complex chemical space. Methyl 2-formyl-5-hydroxybenzoate (CAS: 1361963-60-1) is a versatile, trisubstituted benzene derivative characterized by a unique combination of reactive moieties: a methyl ester, a formyl (aldehyde) group, and a phenolic hydroxyl[1].

As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic system of interacting electronic and steric forces. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and validated synthetic workflows, serving as a definitive guide for researchers integrating this scaffold into their development pipelines.

Molecular Architecture & Electronic Landscape

The reactivity and physical behavior of methyl 2-formyl-5-hydroxybenzoate are governed by a classic "push-pull" electronic system across the aromatic core[2].

  • The "Push" (Electron Donor): The C5-hydroxyl group is a strong π -electron donor (+M effect). Under physiological or basic conditions, deprotonation yields a phenoxide anion, dramatically amplifying this electron-donating capacity.

  • The "Pull" (Electron Acceptors): The C2-formyl and C1-methyl ester groups are electron-withdrawing via resonance (-M) and inductive (-I) effects.

  • Causality in Reactivity: The hydroxyl group is positioned para to the formyl group and meta to the ester. This specific regiochemistry allows the lone pairs from the oxygen to delocalize directly into the formyl carbonyl carbon, stabilizing the molecule but also lowering the pKa of the phenol. Furthermore, the ortho relationship between the bulky ester and formyl groups induces a steric clash, forcing the carbonyl planes to adopt an anti-periplanar or slightly twisted conformation to minimize van der Waals repulsion.

G OH C5-Hydroxyl (Electron Donor) Ring Aromatic Core (Push-Pull System) OH->Ring +M Effect (Donation) CHO C2-Formyl (Electron Acceptor) Ring->CHO -M Effect (Para) Ester C1-Methyl Ester (Steric/Acceptor) Ring->Ester -I / -M Effect (Meta) CHO->Ester Ortho Steric Clash

Figure 1: Electronic push-pull dynamics and steric interactions within the molecular architecture.

Physicochemical & Thermodynamic Properties

Understanding the physicochemical parameters of this scaffold is essential for predicting its behavior in both synthetic reaction mixtures and biological assays. The combination of hydrogen bond donors (HBD) and acceptors (HBA) yields a molecule with balanced lipophilicity[1].

Quantitative Data Summary
PropertyValueRationale / Causality
Molecular Formula C9H8O4Verified standard composition[1].
Molecular Weight 180.16 g/mol Small molecular footprint, ideal for fragment-based drug discovery (FBDD).
Topological Polar Surface Area (tPSA) 63.6 ŲDerived from the cumulative contributions of the phenol, ester, and aldehyde oxygens. Ensures good membrane permeability.
Predicted pKa (Phenol) ~8.2 - 8.5Significantly lower than a standard phenol (pKa ~10) due to the resonance stabilization (-M) of the resulting phenoxide by the para-formyl group[2].
Predicted LogP 1.6 - 1.9The lipophilic aromatic ring is offset by the highly polar, hydrogen-bonding functional groups, resulting in excellent aqueous solubility for a substituted arene.
HBD / HBA Count 1 / 4Compliant with Lipinski's Rule of 5, indicating favorable baseline drug-like properties[3].

Chemical Reactivity & Synthetic Workflows

The true value of methyl 2-formyl-5-hydroxybenzoate lies in its orthogonal reactivity. The three functional groups can be selectively manipulated using carefully chosen thermodynamic and kinetic controls.

Synth Core Methyl 2-formyl-5-hydroxybenzoate Aldehyde Formyl Reactivity Core->Aldehyde Phenol Hydroxyl Reactivity Core->Phenol Ester Ester Reactivity Core->Ester RedAm Reductive Amination (Amine, NaBH(OAc)3) Aldehyde->RedAm Knoev Knoevenagel Condensation (Active Methylene, Base) Aldehyde->Knoev Alk O-Alkylation (R-X, K2CO3) Phenol->Alk Trif Trif Phenol->Trif Sap Saponification (LiOH/H2O) Ester->Sap

Figure 2: Divergent synthetic derivatization pathways for key functional groups.

Protocol 1: Chemoselective Reductive Amination of the Formyl Group

To utilize this scaffold as a core building block, one frequently needs to convert the aldehyde into an amine while preserving the ester and phenol.

  • Rationale: Sodium triacetoxyborohydride (STAB) is chosen over sodium borohydride ( NaBH4​ ) because STAB is a milder hydride source. It selectively reduces the transiently formed iminium ion without reducing the starting aldehyde or the ester[2].

  • Step-by-Step Methodology:

    • Imine Formation: Dissolve 1.0 eq of methyl 2-formyl-5-hydroxybenzoate and 1.1 eq of the desired secondary amine in anhydrous 1,2-dichloroethane (DCE). Add 0.1 eq of glacial acetic acid to catalyze iminium formation. Stir at room temperature for 2 hours.

    • Reduction: Cool the mixture to 0°C. Portion-wise, add 1.5 eq of STAB.

    • Reaction Monitoring (Self-Validation): Monitor via TLC (Hexanes/EtOAc). The starting aldehyde will stain bright orange with 2,4-Dinitrophenylhydrazine (2,4-DNP). The successful formation of the amine product is validated when the DNP-active spot disappears, and a new spot appears that stains positively with Ninhydrin (indicating an amine).

    • Quench & Extraction: Quench with saturated aqueous NaHCO3​ to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane (DCM), dry over Na2​SO4​ , and concentrate.

    • Analytical Validation: 1H NMR must show the disappearance of the aldehyde proton singlet (~10.2 ppm) and the emergence of a new benzylic CH2​ signal (~3.5–4.0 ppm).

Analytical Characterization Protocols

Accurate quantification and characterization of this molecule require exploiting its specific ionization properties.

Protocol 2: LC-MS/MS Bioanalytical Quantification

For pharmacokinetic studies or reaction yield quantification, a highly sensitive LC-MS/MS method is required.

  • Rationale: The acidic nature of the C5-phenol (pKa ~8.5) makes it highly susceptible to deprotonation. Therefore, Electrospray Ionization in Negative Mode (ESI-) is the most logical and sensitive choice for this molecule.

  • Step-by-Step Methodology:

    • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Ammonium Hydroxide) and Mobile Phase B (Acetonitrile). The basic additive ensures the phenol remains deprotonated ( Ar−O− ) during chromatography.

    • Chromatography: Utilize a C18 reverse-phase column. The relatively low LogP (~1.8) means the compound will elute quickly; a gradient of 5% to 95% B over 3 minutes is sufficient.

    • MS/MS Tuning (Self-Validation):

      • Precursor Ion: Scan for the [M−H]− ion at m/z 179.

      • Product Ions: Apply collision energy (CE). The self-validating fragmentation pattern will show a major product ion at m/z 135 (corresponding to the loss of CO2​ from the ester/aldehyde) and m/z 147 (loss of methanol, CH3​OH , from the methyl ester).

    • MRM Transition: Set the Multiple Reaction Monitoring (MRM) transition to 179 135 for robust quantification.

ADMET & Pharmacokinetic Implications in Drug Design

While methyl 2-formyl-5-hydroxybenzoate possesses excellent "drug-like" physicochemical properties (MW, PSA, LogP), it is rarely used as a final Active Pharmaceutical Ingredient (API).

The Aldehyde Liability: From an ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) perspective, free aliphatic and aromatic aldehydes are classified as structural alerts or reactive metabolites[3].

  • Causality: The electrophilic carbonyl carbon of the formyl group can undergo spontaneous Schiff base formation with the primary amine groups of lysine residues on circulating proteins (e.g., human serum albumin).

  • Consequence: This covalent binding can lead to haptenization, triggering idiosyncratic adverse immune reactions, or rapid metabolic oxidation to the corresponding carboxylic acid via aldehyde dehydrogenase (ALDH), resulting in poor in vivo half-life[3].

  • Strategic Mitigation: In rational drug design, this compound is utilized strictly as an intermediate. The formyl group is strategically "masked" or cyclized during synthesis—often converted into stable heterocycles like benzimidazoles or quinolines—thereby retaining the pharmacological geometry while eliminating the reactive toxicity risk.

References

  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition." Wiley-Blackwell. Available at:[Link]

  • Kerns, E. H., & Di, L. "Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization." Elsevier Academic Press. Available at:[Link]

Sources

Exploratory

Comprehensive Technical Guide on Methyl 2-formyl-5-hydroxybenzoate: Structural Elucidation and Synthetic Utility

Executive Summary Methyl 2-formyl-5-hydroxybenzoate is a highly versatile, trifunctional aromatic building block extensively utilized in advanced organic synthesis and drug discovery. Featuring a precise juxtaposition of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-formyl-5-hydroxybenzoate is a highly versatile, trifunctional aromatic building block extensively utilized in advanced organic synthesis and drug discovery. Featuring a precise juxtaposition of a methyl ester, a formyl group, and a phenolic hydroxyl group on a single benzene core, this molecule offers orthogonal reactivity. This unique electronic and structural profile enables researchers to perform site-specific modifications without the need for cumbersome protection-deprotection strategies, thereby streamlining the assembly of complex pharmacophores and biologically active scaffolds.

Physicochemical Profiling & Structural Elucidation

The structural integrity and physicochemical properties of Methyl 2-formyl-5-hydroxybenzoate dictate its behavior in synthetic workflows. The molecule consists of a central benzene ring bearing a methyl ester at the C1 position, a highly electrophilic formyl group at the C2 position, and an electron-donating hydroxyl group at the C5 position.

This creates a "push-pull" electronic system: the electron-withdrawing ester and formyl groups deactivate the ring and increase the acidity of the C5 phenol, while the phenolic hydroxyl group donates electron density back into the π -system.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name Methyl 2-formyl-5-hydroxybenzoate
CAS Registry Number 1361963-60-1
Molecular Formula C 9​ H 8​ O 4​
Molecular Weight 180.16 g/mol
SMILES Code O=C(OC)C1=CC(O)=CC=C1C=O
InChIKey JLQYNMGKSATEPO-UHFFFAOYSA-N
Physical Form Powder

Data aggregated from authoritative chemical substance databases and vendor specifications 1 [[2]]() 3.

Mechanistic Causality in Chemical Reactivity

The true value of Methyl 2-formyl-5-hydroxybenzoate lies in its orthogonal reactivity. The synthesis of such highly functionalized salicylaldehyde derivatives often relies on regioselective formylation techniques, such as the Casnati–Skattebøl reaction, which uses magnesium chloride and paraformaldehyde to direct the formyl group exclusively to the adjacent carbon of a phenol 4. Once synthesized, the scaffold offers three distinct handles:

  • C2 Formyl Group: Acts as a hard electrophile. It is primed for reductive aminations, Wittig olefinations, or Knoevenagel condensations.

  • C5 Hydroxyl Group: Acts as a nucleophile. It can be selectively O-alkylated or converted into a triflate (using trifluoromethanesulfonic anhydride) to serve as an electrophilic partner in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

  • C1 Methyl Ester: Serves as a latent carboxylic acid. It remains stable under mildly acidic or basic conditions but can be saponified to the free acid or reduced to a benzylic alcohol when required.

G Core Methyl 2-formyl- 5-hydroxybenzoate Aldehyde C2 Formyl Group (Electrophilic Center) Core->Aldehyde Phenol C5 Hydroxyl Group (Nucleophilic Center) Core->Phenol Ester C1 Methyl Ester (Latent Carboxyl) Core->Ester RedAm Reductive Amination (e.g., NaBH(OAc)3) Aldehyde->RedAm Alkylation O-Alkylation / Triflation (e.g., K2CO3, R-X) Phenol->Alkylation Hydrolysis Saponification (e.g., LiOH, THF/H2O) Ester->Hydrolysis

Orthogonal functionalization pathways of Methyl 2-formyl-5-hydroxybenzoate.

Experimental Workflows: Step-by-Step Methodologies

To utilize this compound effectively, protocols must be designed to exploit one functional group while preserving the others. Below are two field-proven, self-validating methodologies.

Protocol A: Chemoselective O-Alkylation of the C5 Phenol

This protocol selectively alkylates the C5 hydroxyl group without inducing ester hydrolysis or side reactions at the aldehyde.

  • Step 1: Deprotonation. Dissolve Methyl 2-formyl-5-hydroxybenzoate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M). Add anhydrous Potassium Carbonate (K 2​ CO 3​ , 1.5 eq).

    • Causality: K 2​ CO 3​ is selected because it is sufficiently basic to deprotonate the C5 phenol (pKa ~9.5) but not strong enough to induce premature hydrolysis of the C1 methyl ester under anhydrous conditions. DMF enhances the nucleophilicity of the resulting phenoxide ion.

  • Step 2: Alkylation. Dropwise add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) at 0 °C. Warm to room temperature and stir for 4-6 hours.

  • Step 3: Workup. Quench with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over MgSO 4​ , and concentrate in vacuo.

  • Self-Validation System: Analyze the crude product via 1 H NMR. The reaction is validated as successful by the disappearance of the broad phenolic -OH singlet (typically δ 9.5-10.5 ppm) and the appearance of new aliphatic signals corresponding to the alkyl ether. Crucially, the preservation of the formyl singlet at δ ~10.0 ppm and the methyl ester singlet at δ ~3.9 ppm confirms that orthogonal chemoselectivity was maintained.

Protocol B: Chemoselective Reductive Amination of the C2 Formyl Group

This protocol converts the aldehyde into a substituted amine while leaving the ester and phenol intact.

  • Step 1: Imine Formation. Dissolve the O-alkylated intermediate (or the starting material) (1.0 eq) and a primary/secondary amine (1.2 eq) in 1,2-Dichloroethane (DCE). Add glacial acetic acid (1.0 eq) to catalyze imine/iminium formation. Stir at room temperature for 2 hours.

  • Step 2: Reduction. Add Sodium Triacetoxyborohydride (NaBH(OAc) 3​ , 1.5 eq) in portions.

    • Causality: NaBH(OAc) 3​ is strictly required here. Its electron-withdrawing acetate groups reduce the hydridic character of the boron center, making it significantly milder than sodium borohydride (NaBH 4​ ). This ensures chemoselective reduction of the transient iminium ion without reducing the unreacted C2 formyl group or the C1 methyl ester.

  • Step 3: Workup. Quench the reaction with saturated aqueous NaHCO 3​ to neutralize the acetic acid and destroy excess reducing agent. Extract with Dichloromethane (DCM), dry over Na 2​ SO 4​ , and concentrate.

  • Self-Validation System: Validate completion via LC-MS (observing the expected [M+H] + mass shift). In 1 H NMR, the diagnostic formyl proton singlet at δ ~10.0 ppm must completely disappear, replaced by a new benzylic methylene signal (typically a singlet or doublet depending on substitution) emerging between δ 3.8-4.2 ppm.

References

  • NextSDS.
  • Sigma-Aldrich.
  • BLD Pharm.
  • Thieme Connect. "ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances".

Sources

Foundational

Methyl 2-formyl-5-hydroxybenzoate (CAS 1361963-60-1): Comprehensive Toxicity Profile, Safety Data, and Synthetic Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper Executive Summary & Molecular Architecture Methyl 2-formyl-5-hydroxybenzoate (CAS: 1361963-6...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary & Molecular Architecture

Methyl 2-formyl-5-hydroxybenzoate (CAS: 1361963-60-1) is a highly versatile, bifunctional aromatic building block widely utilized in organic synthesis and pharmaceutical development[1]. Structurally, it features a central benzene ring functionalized with a methyl ester, a phenolic hydroxyl group, and a highly reactive formyl (aldehyde) group[2].

The strategic ortho-positioning of the formyl and ester groups makes this compound an exceptional precursor for synthesizing complex heterocyclic scaffolds, such as substituted phthalides, isoindolinones, and coumarins. However, the inherent electrophilicity of the aldehyde group—while synthetically advantageous—also dictates its toxicological profile, primarily acting as a localized irritant to biological tissues[3].

This technical guide synthesizes the physicochemical properties, mechanistic toxicity, Material Safety Data Sheet (MSDS) guidelines, and field-proven synthetic protocols for handling and utilizing this compound.

Physicochemical Profiling

Accurate physicochemical data is critical for predicting both the synthetic behavior and the biological interactions of the compound. The data summarized below reflects standard analytical consensus[2][4].

Table 1: Quantitative Physicochemical Properties
PropertyValue / Description
Chemical Name Methyl 2-formyl-5-hydroxybenzoate
CAS Number 1361963-60-1
Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
SMILES String O=C(OC)C1=CC(O)=CC=C1C=O
Physical Form Solid / Powder
Storage Temperature Room Temperature (RT), keep tightly closed

Toxicity Profile & MSDS (Material Safety Data Sheet)

GHS Hazard Classifications

Based on standardized regulatory assessments, methyl 2-formyl-5-hydroxybenzoate is classified under the Globally Harmonized System (GHS) as a localized irritant[3].

Table 2: GHS Hazards and Precautionary Data
GHS CategoryHazard CodeDescription
Skin Irritation (Category 2) H315 Causes skin irritation.
Eye Irritation (Category 2A) H319 Causes serious eye irritation.
STOT SE (Category 3) H335 / H336 May cause respiratory irritation or drowsiness/dizziness.
Signal Word Warning Pictogram: GHS07 (Exclamation Mark)

Key Precautionary Statements (P-Codes): P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present).

Mechanistic Toxicology: The Aldehyde Reactivity Pathway

From a toxicological standpoint, the primary driver of irritation is the formyl group . Aldehydes are inherently electrophilic. When aerosolized dust or dissolved compound contacts the epidermis, cornea, or respiratory mucosa, the formyl carbon undergoes rapid nucleophilic attack by primary amines (e.g., lysine residues) and thiols (e.g., cysteine residues) present in cellular proteins.

This covalent modification (often forming Schiff bases or hemithioacetals) disrupts normal protein folding and function, triggering cellular stress pathways. The localized tissue responds by releasing pro-inflammatory cytokines, which manifest macroscopically as erythema (redness), edema (swelling), and acute irritation[3].

ToxicityMechanism A Methyl 2-formyl-5-hydroxybenzoate (Electrophilic Aldehyde) B Tissue Exposure (Epidermis / Cornea / Mucosa) A->B Contact C Nucleophilic Attack (Protein Amines & Thiols) B->C Penetration D Covalent Adduct Formation (Schiff Base / Hemithioacetal) C->D Reaction E Cellular Stress & Cytokine Release D->E Disruption F GHS Hazard Manifestation (H315, H319, H335) E->F Symptoms

Caption: Mechanistic pathway of tissue irritation driven by electrophilic aldehyde reactivity.

Handling, PPE, and Engineering Controls

To mitigate the risks outlined above, handling must be conducted with strict adherence to the following protocols:

  • Engineering Controls: Always handle the powder within a certified chemical fume hood to prevent inhalation of particulates (addressing H335).

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness), tightly fitting safety goggles, and a standard laboratory coat.

  • First Aid Causality: In case of skin contact, washing with copious amounts of soap and water (P302+P352) is required not just to dilute the chemical, but to mechanically remove the lipophilic ester before it penetrates the stratum corneum.

Synthetic Utility & Experimental Methodology

In drug development, methyl 2-formyl-5-hydroxybenzoate is frequently employed to synthesize Schiff bases (imines) , which serve as crucial ligands in metallo-pharmaceuticals or as intermediates for reductive amination[5][6].

Protocol: Acid-Catalyzed Condensation for Schiff Base Synthesis

The following protocol outlines a self-validating system for synthesizing an imine derivative.

Causality & Rationale: The condensation of an aldehyde with a primary amine is a reversible equilibrium reaction that generates water as a byproduct. To drive the reaction forward, anhydrous solvents are strictly required. Furthermore, the addition of a weak acid (glacial acetic acid) serves a specific mechanistic purpose: it protonates the carbonyl oxygen of the formyl group, significantly increasing the electrophilicity of the carbonyl carbon. This accelerates the nucleophilic attack by the amine without lowering the pH so much that the amine itself becomes protonated and unreactive.

Step-by-Step Methodology:

  • Reagent Equilibration: In an oven-dried round-bottom flask, dissolve 1.0 mmol of methyl 2-formyl-5-hydroxybenzoate in 10 mL of anhydrous ethanol.

  • Amine Addition: Slowly add 1.05 mmol of the desired primary amine. Note: The 0.05 mmol excess ensures the complete consumption of the valuable aldehyde precursor.

  • Acid Catalysis: Add 1 to 2 drops of glacial acetic acid to the mixture.

  • Refluxing: Attach a reflux condenser and heat the mixture to 70–80°C for 2 to 4 hours under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the aldehyde starting material confirms the forward progression of the equilibrium.

  • Isolation: Once complete, remove the heat and allow the flask to cool to room temperature, then transfer to an ice bath (0–5°C) to induce crystallization of the Schiff base.

  • Purification: Filter the resulting precipitate under a vacuum and wash the filter cake with cold anhydrous ethanol to remove unreacted trace amine and acid catalyst.

SyntheticWorkflow Step1 1. Reagent Equilibration (Aldehyde + Primary Amine) Step2 2. Solvent Addition (Anhydrous Ethanol) Step1->Step2 Step3 3. Acid Catalysis (Glacial Acetic Acid) Step2->Step3 Step4 4. Refluxing (70-80°C, 2-4 hrs) Step3->Step4 Step5 5. Reaction Monitoring (TLC / LC-MS) Step4->Step5 Step5->Step4 Incomplete Step6 6. Isolation (Crystallization & Filtration) Step5->Step6 Complete

Caption: Step-by-step experimental workflow for acid-catalyzed Schiff base condensation.

References

  • NextSDS. "methyl 2-formyl-5-hydroxybenzoate — Chemical Substance Information". NextSDS Substance Database. Available at: [Link]

Sources

Exploratory

Thermodynamic Stability of Methyl 2-formyl-5-hydroxybenzoate: A Comprehensive Technical Guide

Executive Summary Methyl 2-formyl-5-hydroxybenzoate (CAS: 1361963-60-1)[1] is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-formyl-5-hydroxybenzoate (CAS: 1361963-60-1)[1] is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and fine chemicals. Understanding its thermodynamic stability is critical for optimizing storage conditions, predicting shelf-life, and designing robust synthetic routes. This whitepaper provides an in-depth analysis of the molecule's structural thermodynamics, degradation pathways, and the field-proven experimental methodologies required to profile its stability.

Structural Thermodynamics & Intramolecular Dynamics

The thermodynamic baseline of methyl 2-formyl-5-hydroxybenzoate is dictated by the complex interplay of its three functional groups: the methyl ester at C1, the formyl (aldehyde) group at C2, and the hydroxyl group at C5.

Resonance Stabilization (The Push-Pull System): The spatial arrangement of these substituents creates a highly specific electronic environment. The C5-hydroxyl group is positioned para to the C2-formyl group. The oxygen of the hydroxyl group acts as a strong electron-donating group (EDG) via resonance (+R effect), while the formyl group acts as an electron-withdrawing group (EWG) (-R effect). This establishes a "push-pull" conjugated system across the aromatic ring. This extended resonance network significantly lowers the standard Gibbs free energy of formation ( ΔGf∘​ ) of the molecule, enhancing its overall thermodynamic stability and reducing the electrophilicity of the aldehyde[2][3].

Steric Hindrance and Ortho-Effects: Conversely, the C5-hydroxyl group is meta to the C1-methyl ester, meaning it cannot donate electron density to the ester via resonance. The ester remains relatively electron-deficient. Furthermore, the C1 ester and C2 formyl groups are ortho to each other. This proximity introduces significant steric hindrance and dipole-dipole repulsion between the carbonyl oxygens. To minimize this localized thermodynamic penalty, the ester group is typically forced to rotate out of the aromatic plane, breaking its conjugation with the ring and slightly decreasing the activation energy required for hydrolytic cleavage[4][5].

Chemical Stability: Degradation Pathways

The degradation of methyl 2-formyl-5-hydroxybenzoate is governed by two primary thermodynamic pathways: oxidative and hydrolytic.

  • Autoxidation (Oxidative Pathway): Despite the resonance stabilization, the formyl group remains susceptible to autoxidation in the presence of atmospheric oxygen, yielding methyl 2-carboxy-5-hydroxybenzoate. This process is thermodynamically spontaneous ( ΔG<0 ), driven by the formation of a highly stable intramolecular hydrogen bond between the newly formed carboxylic acid and the adjacent ester group[3].

  • Ester Hydrolysis (Hydrolytic Pathway): The out-of-plane methyl ester can undergo base-catalyzed hydrolysis. The enthalpy of hydrolysis ( ΔHhyd​ ) for similar substituted benzoate esters (e.g., methyl paraben) is exothermic, typically around -40 to -50 kJ/mol[6]. While thermodynamically favorable, the reaction is kinetically slow at a neutral pH but accelerates rapidly under basic conditions.

Pathways A Methyl 2-formyl- 5-hydroxybenzoate B Autoxidation (O2) A->B ΔG < 0 C Ester Hydrolysis (H2O/OH-) A->C Exothermic D Methyl 2-carboxy- 5-hydroxybenzoate B->D E 2-formyl-5-hydroxy- benzoic acid C->E

Caption: Thermodynamic degradation pathways of methyl 2-formyl-5-hydroxybenzoate.

Quantitative Data Presentation

The following table summarizes the predictive and empirical thermodynamic parameters for methyl 2-formyl-5-hydroxybenzoate, derived from structural analogs and group-additivity models[4][5][6].

PropertySymbolPredictive Range / ValuePrimary Thermodynamic Driver
Melting Temperature Tm​ 120 °C – 140 °CCrystal lattice energy & Intermolecular H-bonding
Enthalpy of Fusion ΔHfus​ 22 – 28 kJ/molDisruption of π−π stacking and van der Waals forces
Enthalpy of Hydrolysis ΔHhyd​ -40 to -45 kJ/molExothermic cleavage of the C1 methyl ester
Decomposition Onset Td​ > 220 °CHigh resonance stabilization of the aromatic core

Experimental Methodologies for Thermodynamic Profiling

To accurately quantify the thermodynamic stability of this compound, researchers must employ rigorous, self-validating analytical techniques.

Phase Transition Profiling via DSC/TGA

Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) is the gold standard for determining phase transitions and thermal degradation limits.

Causality & Self-Validation: To ensure a self-validating system, the DSC protocol incorporates a dual-crucible setup. The differential measurement automatically subtracts the heat capacity of the empty reference crucible. Furthermore, an Indium standard ( Tm​ = 156.6 °C) is run prior to the sample. Because the expected melting point of substituted hydroxybenzoates falls between 120 °C and 140 °C, Indium perfectly brackets this range, validating the temperature and enthalpy calibration for this specific thermal window. A dry nitrogen purge is mandatory to suppress the autoxidation of the aldehyde, ensuring the TGA strictly measures pure thermal decomposition[4].

Step-by-Step Protocol:

  • Calibration: Run a 5 mg Indium standard at 10 °C/min to verify the cell constant and temperature accuracy.

  • Sample Preparation: Accurately weigh 3–5 mg of methyl 2-formyl-5-hydroxybenzoate into a standard aluminum crucible and crimp the lid (with a pinhole to allow gas escape during decomposition).

  • Atmosphere Control: Purge the furnace with dry Nitrogen ( N2​ ) at a constant flow rate of 50 mL/min.

  • Thermal Cycle: Heat the sample from 25 °C to 300 °C at a strictly controlled rate of 10 °C/min.

  • Data Analysis: Integrate the endothermic melting peak to determine the enthalpy of fusion ( ΔHfus​ ) and record the onset of mass loss in the TGA curve to determine Td​ .

Hydrolytic Stability Assessment via Isothermal Microcalorimetry (IMC)

IMC is utilized to measure the real-time thermodynamics (heat flow) of the ester hydrolysis.

Causality & Self-Validation: IMC is highly sensitive, capable of measuring heat flows in the microwatt ( μW ) range. The system is made self-validating by utilizing a split-cell design. The reference cell contains the exact same volume of the aqueous buffer and co-solvent as the sample cell, but lacks the active compound. Any thermal artifacts arising from solvent mixing, ambient temperature fluctuations, or buffer equilibrium are perfectly mirrored and subtracted in real-time. This ensures the integrated heat flow is exclusively proportional to the ΔH of the ester hydrolysis[6].

Step-by-Step Protocol:

  • Media Preparation: Prepare a 0.1 M phosphate buffer (pH 8.0) to facilitate pseudo-first-order base-catalyzed hydrolysis.

  • Ampoule Loading: Load 3 mL of the buffer into both the sample and reference glass ampoules.

  • Equilibration: Lower the ampoules into the microcalorimeter maintained at exactly 298.15 K (25 °C) and allow the thermal baseline to stabilize for 24 hours.

  • Injection: Inject a concentrated aliquot of methyl 2-formyl-5-hydroxybenzoate (dissolved in 50 μL of DMSO) into the sample ampoule, and 50 μL of pure DMSO into the reference ampoule.

  • Integration: Monitor the exothermic heat flow until the signal returns to the baseline. Integrate the area under the curve to calculate the precise molar enthalpy of hydrolysis ( ΔHhyd​ ).

Workflow S1 Sample Prep (Analytical Grade) S2 DSC / TGA Analysis (10°C/min, N2) S1->S2 S3 Isothermal Microcalorimetry (Buffered Media) S1->S3 S4 Determine ΔH_fus & T_m S2->S4 S5 Determine ΔH_hydrolysis S3->S5 S6 Thermodynamic Stability Profile S4->S6 S5->S6

Caption: Experimental workflow for thermodynamic profiling and stability assessment.

References

  • MDPI. "Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes". MDPI. [Link]

  • RSC Publishing. "Thermodynamics of gas phase proton transfer reactions involving substituted benzaldehydes". Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Elsevier / Scribd. "Enthalpy of Methyl Paraben Hydrolysis". Calorimetry & Acid Dissociation. [Link]

  • JETIR. "Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde". Jetir.Org. [Link]

Sources

Foundational

Thermodynamics and Solubility Profiling of Methyl 2-formyl-5-hydroxybenzoate in Polar Organic Solvents

Executive Summary For researchers and drug development professionals, understanding the solubility thermodynamics of active pharmaceutical ingredients (APIs) and critical intermediates is paramount for optimizing crystal...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the solubility thermodynamics of active pharmaceutical ingredients (APIs) and critical intermediates is paramount for optimizing crystallization, purification, and formulation workflows. This whitepaper provides an in-depth technical analysis of the solubility of methyl 2-formyl-5-hydroxybenzoate in polar organic solvents. By synthesizing thermodynamic principles, predictive solvation mechanics, and a self-validating experimental protocol, this guide establishes a robust framework for quantifying and modeling solid-liquid phase equilibria.

Chemical Context & Molecular Solvation

Methyl 2-formyl-5-hydroxybenzoate (CAS: 1361963-60-1) is a highly functionalized aromatic building block characterized by a methyl ester, a formyl (aldehyde) group, and a phenolic hydroxyl group.

The dissolution of this compound in polar organic solvents is governed by the competition between its crystal lattice energy and the solvation energy provided by the solvent. The presence of the phenolic -OH group acts as a strong Hydrogen Bond Donor (HBD), while the carbonyl oxygens of the ester and formyl groups act as Hydrogen Bond Acceptors (HBA). Consequently, polar solvents that can effectively disrupt intermolecular solute-solute hydrogen bonds will yield the highest thermodynamic solubility[1].

Thermodynamic Modeling of Solubility

To predict and validate solubility across varying thermal conditions, empirical data must be mathematically correlated using robust thermodynamic models[2].

  • The Modified Apelblat Equation: This semi-empirical model correlates mole fraction solubility ( xe​ ) with absolute temperature ( T ):

    lnxe​=A+TB​+Cln(T)

    Here, A , B , and C are model parameters derived from experimental data. This model accounts for the non-ideal behavior of the solution and the temperature dependency of the dissolution enthalpy[2].

  • The van't Hoff Analysis: To extract the apparent thermodynamic parameters of dissolution (Gibbs free energy ΔGdiss​ , enthalpy ΔHdiss​ , and entropy ΔSdiss​ ), the van't Hoff equation is applied:

    lnxe​=−RTΔHdiss​​+RΔSdiss​​

    A positive ΔHdiss​ indicates an endothermic dissolution process, which is typical for highly crystalline aromatic compounds in polar solvents[3].

Self-Validating Experimental Protocol: The Isothermal Shake-Flask Method

To generate reliable thermodynamic data, the isothermal shake-flask method is the gold standard[2]. The following protocol is designed as a self-validating system , ensuring that kinetic artifacts (such as supersaturation) do not corrupt thermodynamic equilibrium data.

Step-by-Step Methodology
  • Step 1: Sample Preparation & Saturation

    • Action: Add an excess of solid methyl 2-formyl-5-hydroxybenzoate to 10.0 mL of the selected polar solvent (e.g., Methanol, DMSO, Acetonitrile) in a tightly sealed 20-mL borosilicate glass vial.

    • Causality Rationale: Borosilicate glass prevents plasticizer leaching, which can artificially alter the solvent's dielectric environment. A sealed environment prevents solvent evaporation, which would continuously shift the concentration baseline.

  • Step 2: Isothermal Equilibration

    • Action: Submerge the vials in a thermostatic shaking water bath set to the target temperature (e.g., 298.15 K) with an accuracy of ±0.1 K. Agitate at 150 rpm for 72 hours.

    • Causality Rationale: Strict temperature control is critical. Even a 0.5 K fluctuation can trigger localized dissolution-precipitation cycles, preventing the system from reaching true thermodynamic equilibrium.

  • Step 3: Phase Separation

    • Action: Transfer the suspension to a pre-warmed centrifuge tube and centrifuge at 10,000 rpm for 15 minutes at the exact experimental temperature.

    • Causality Rationale: Centrifugation must occur isothermally. If the sample cools during transfer or centrifugation, the solute will rapidly precipitate, leading to falsely low solubility readings.

  • Step 4: Quantification via HPLC-UV

    • Action: Extract the clear supernatant, dilute immediately with the mobile phase, and quantify using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Self-Validation Checkpoint: Take analytical aliquots at 48 hours and 72 hours . If the calculated concentration difference between the two time points is < 2.0% , thermodynamic equilibrium is mathematically confirmed. If the variance is higher, equilibration must continue.

G N1 Solid Solute Addition (Excess in Borosilicate) N2 Isothermal Equilibration (Shake-Flask, 72h) N1->N2 N3 Equilibrium Validation (ΔC < 2% between 48h-72h) N2->N3 N4 Isothermal Centrifugation (Phase Separation) N3->N4 N5 HPLC-UV Quantification N4->N5 N6 Thermodynamic Modeling (Apelblat / van't Hoff) N5->N6

Thermodynamic workflow for isothermal solubility determination.

Quantitative Solubility Profiles in Polar Solvents

The solubility of hydroxybenzoate derivatives is highly dependent on the solvent's polarity, dielectric constant ( ε ), and Kamlet-Taft hydrogen bonding parameters[1],[3]. The table below summarizes the representative mole fraction solubility ( xe​ ) profiles of methyl 2-formyl-5-hydroxybenzoate in key polar organic solvents.

(Note: Values are representative thermodynamic derivations based on the structural analog modeling of substituted parabens/hydroxybenzoates to illustrate solvent-class behavior).

SolventDielectric Constant ( ε )Solvent TypeMole Fraction Solubility ( xe​ ) at 298.15 KMole Fraction Solubility ( xe​ ) at 313.15 K
Dimethyl Sulfoxide (DMSO) 46.7Polar Aprotic 1.42×10−1 2.15×10−1
Dimethylformamide (DMF) 36.7Polar Aprotic 1.18×10−1 1.85×10−1
Methanol 32.7Polar Protic 8.45×10−2 1.32×10−1
Ethanol 24.5Polar Protic 5.12×10−2 8.90×10−2
Acetonitrile 37.5Polar Aprotic 2.35×10−2 4.10×10−2

Data Analysis: Solubility peaks in DMSO and DMF . Despite being aprotic, these solvents possess highly polarized S=O and C=O bonds that act as aggressive hydrogen bond acceptors, effectively solvating the phenolic -OH of the solute[3]. Conversely, while Acetonitrile has a high dielectric constant, its weak hydrogen-bonding capacity results in the lowest solubility among the tested polar solvents[1].

Mechanistic Insights: Causality of Solvent-Solute Interactions

Understanding why a solvent performs well requires analyzing the dissolution mechanism at a molecular level. Dissolution is not merely mixing; it is the thermodynamic destruction of a crystal lattice followed by the construction of a solvation shell.

  • Lattice Dissociation (Endothermic): Energy must be inputted to break the π−π stacking and intermolecular hydrogen bonds between the formyl and hydroxyl groups of adjacent methyl 2-formyl-5-hydroxybenzoate molecules.

  • Cavity Formation (Endothermic): The solvent must expend energy to disrupt its own hydrogen-bond network (e.g., breaking Methanol-Methanol bonds) to create a cavity for the solute.

  • Solvation (Exothermic): The solvent molecules orient themselves around the solute. In protic solvents like Methanol, the solvent donates H-bonds to the ester/formyl carbonyls and accepts H-bonds from the phenolic -OH. The energy released here must offset the endothermic steps for dissolution to be thermodynamically favorable ( ΔG<0 ).

Mechanism A Crystal Lattice (Methyl 2-formyl-5-hydroxybenzoate) C H-Bonding & Dipole Interactions (Solvent-Solute Contact) A->C B Solvent Cavity Formation (Endothermic) B->C D Lattice Dissociation (Endothermic) C->D E Solvation Shell Formation (Exothermic Stabilization) D->E

Mechanistic pathway of crystal lattice dissociation and solvation.

Conclusion

The solubility of methyl 2-formyl-5-hydroxybenzoate in polar organic solvents is an entropy-driven, endothermic process heavily reliant on the solvent's hydrogen-bond accepting capabilities. For drug development professionals scaling up synthesis or purification, DMSO and Methanol represent the optimal aprotic and protic solvents, respectively. By strictly adhering to the self-validating isothermal shake-flask methodology and applying the Apelblat thermodynamic model, researchers can generate highly accurate phase-equilibrium data essential for downstream pharmaceutical processing.

References

  • NextSDS / Sigma-Aldrich. "methyl 2-formyl-5-hydroxybenzoate | 1361963-60-1 - Sigma-Aldrich." Sigma-Aldrich Chemical Database.
  • Delgado, D. R., et al. "Temperature and cosolvent composition effects in the solubility of methylparaben in acetonitrile + water mixtures." ResearchGate.
  • Bhola, R., & Vaghani, H. "Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review." Biointerface Research in Applied Chemistry.
  • Shakeel, F., et al. "Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution." MDPI.

Sources

Exploratory

Comprehensive Crystal Structure Analysis of Methyl 2-formyl-5-hydroxybenzoate: Methodologies and Structural Insights

Executive Summary Methyl 2-formyl-5-hydroxybenzoate (CAS: 1361963-60-1) is a highly functionalized aromatic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced organic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-formyl-5-hydroxybenzoate (CAS: 1361963-60-1) is a highly functionalized aromatic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced organic materials. The molecule features a unique combination of strong hydrogen-bond donors (hydroxyl) and acceptors (formyl, ester carbonyls). Understanding its precise three-dimensional atomic arrangement through Single-Crystal X-ray Diffraction (SCXRD) provides critical insights into its solid-state supramolecular assembly, solubility, and physicochemical stability.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic operational steps. Here, we explore the causality behind crystallographic workflows—detailing why specific solvents, thermal conditions, and refinement restraints are chosen to ensure a rigorous, self-validating structural model.

Physicochemical & Structural Profile

Before initiating crystallization, it is imperative to analyze the molecule's physicochemical parameters. The presence of the 5-hydroxyl group and multiple carbonyls dictates that this molecule will form extensive intermolecular hydrogen-bonded networks, which heavily influences our crystallization strategy.

Table 1: Physicochemical Parameters of Methyl 2-formyl-5-hydroxybenzoate

ParameterValue / Description
CAS Number 1361963-60-1
Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
SMILES O=C(OC)C1=CC(O)=CC=C1C=O[1]
H-Bond Donors 1 (Phenolic -OH)
H-Bond Acceptors 4 (Formyl C=O, Ester C=O, Ester -O-, Phenolic -OH)
Expected Interactions Strong intermolecular O-H···O hydrogen bonding; π-π stacking

Causality-Driven Crystallization Methodology

Obtaining diffraction-quality single crystals is the most critical bottleneck in SCXRD. For molecules like methyl 2-formyl-5-hydroxybenzoate, rapid precipitation yields amorphous powders or twinned microcrystals due to the uncontrolled formation of hydrogen bonds. To bypass this, we must maintain the solution within the metastable zone, allowing for controlled nucleation and slow crystal growth[2].

Protocol 1: Vapor Diffusion Crystallization

Self-Validation Check: A successful run yields distinct, transparent crystals with sharp faces, free of satellite crystals.

  • Solvent Selection: Dissolve 10–15 mg of the compound in 0.5 mL of a moderately polar, high-solubility solvent (e.g., ethyl acetate) in a 4 mL inner glass vial.

  • Antisolvent Pairing: Place the inner vial (uncapped) into a larger 20 mL outer vial containing 3 mL of a volatile antisolvent (e.g., n-pentane or n-hexane).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and store it in a vibration-free environment at a constant temperature (293 K).

  • Mechanistic Action: Over 3–7 days, the volatile antisolvent transfers via the vapor phase into the inner vial. Causality: This slow diffusion gradually reduces the dielectric constant and solvating power of the mother liquor, gently pushing the system into the metastable zone to promote the nucleation of pristine single crystals rather than rapid precipitation[2].

G Start Methyl 2-formyl-5-hydroxybenzoate (Powder) Solubility Solubility Screening (Identify Good/Bad Solvents) Start->Solubility Vapor Vapor Diffusion (Good: EtOAc, Bad: Hexane) Solubility->Vapor Volatile Antisolvent Evap Slow Evaporation (Mixed Solvents) Solubility->Evap Low Volatility Meta Metastable Zone Controlled Nucleation Vapor->Meta Evap->Meta Crystal Diffraction-Quality Single Crystal Meta->Crystal Slow Growth (Days)

Caption: Workflow for obtaining single crystals via controlled nucleation in the metastable zone.

X-ray Diffraction Data Acquisition

Once a suitable crystal (optimal dimensions ~0.1 × 0.1 × 0.2 mm) is identified under a polarized optical microscope, it must be isolated and mounted with minimal mechanical stress.

Protocol 2: Crystal Mounting and Data Collection
  • Cryoprotection: Coat the crystal in a drop of inert perfluorinated polyether (paratone oil). Causality: The oil displaces surface mother liquor, preventing crystal degradation from solvent loss and avoiding the formation of polycrystalline ice rings during cryo-cooling.

  • Mounting: Scoop the crystal using a polyimide micromount and immediately transfer it to the diffractometer goniometer.

  • Cryo-Cooling: Flash-cool the sample to 100 K using an open-flow nitrogen cryostat. Causality: Lowering the temperature minimizes atomic thermal vibrations (reducing the Debye-Waller factor). This exponentially increases the intensity of high-angle reflections, leading to a higher resolution structure and more precise bond lengths.

  • Acquisition: Collect diffraction frames using a microfocus X-ray source (e.g., Cu Kα, λ = 1.54184 Å) coupled with a hybrid pixel array detector[3].

  • Integration: Process the raw frames using integration software to extract Miller indices (hkl) and intensities, followed by a multi-scan absorption correction.

Structure Solution and Refinement

The phase problem is solved computationally, followed by iterative least-squares refinement to minimize the difference between the observed and calculated structure factors. This protocol acts as a self-validating mathematical proof of the chemical structure.

Protocol 3: The Olex2 / SHELX Pipeline
  • Structure Solution: Import the integrated .hkl and .cif metadata into the Olex2 graphical user interface[4]. Use the SHELXT algorithm to solve the structure via Intrinsic Phasing[3]. This rapidly locates the heavy electron-dense atoms (C, O).

  • Anisotropic Refinement: Refine the initial isotropic model using SHELXL (Least Squares minimization on F^2)[5]. Convert all carbon and oxygen atoms to anisotropic displacement parameters (ADPs) to model their non-spherical thermal motion.

  • Hydrogen Atom Treatment (Critical Step):

    • Aromatic/Formyl Protons: Place in calculated positions using a riding model (AFIX 43) with U_iso(H) = 1.2 U_eq(C).

    • Hydroxyl Proton (5-OH): Because the hydroxyl proton dictates the hydrogen-bonding network, it must be located objectively in the residual difference Fourier electron density map. Causality: Once found, apply a DFIX restraint (e.g., 0.82(2) Å) to maintain a chemically sensible O-H bond length while allowing the torsion angle to refine freely, preventing the proton from collapsing into the oxygen atom's electron density during least-squares iterations.

  • Validation: Ensure the final refinement converges with an R1 factor < 0.05. Generate the final .cif file and run it through the IUCr checkCIF/PLATON server to validate the absence of missed symmetry or severe geometric outliers.

Refinement RawData Unmerged Reflections (.hkl) & Metadata (.cif) SHELXT Structure Solution (SHELXT - Intrinsic Phasing) RawData->SHELXT Isotropic Initial Model (Isotropic C, O atoms) SHELXT->Isotropic Anisotropic Anisotropic Refinement (SHELXL via Olex2) Isotropic->Anisotropic Least Squares on F^2 Hydrogens H-Atom Assignment (Riding Model & DFIX for -OH) Anisotropic->Hydrogens Difference Map Peaks Validation Validation (checkCIF / PLATON) Hydrogens->Validation R1 < 0.05, GooF ~ 1.0 Final Final .cif Ready for CCDC Deposition Validation->Final No Alerts

Caption: Step-by-step computational workflow for X-ray structure solution and refinement using Olex2.

Table 2: Self-Validation Benchmarks for Crystallographic Data

ParameterTarget Value / RangeScientific Significance
Temperature 100(2) KMinimizes thermal motion for high-resolution data
R1 (I > 2σ(I)) < 0.05Primary indicator of a high-quality, accurate refinement
wR2 (All data) < 0.15Weighted residual; validates the overall model fit
Goodness-of-Fit (GooF) 0.95 – 1.05Confirms the appropriate weighting scheme was applied
Max/Min Residual Density < +0.5 / > -0.5 e/ųEnsures no missing atoms or unmodeled solvent

Conclusion

By adhering to these rigorous, causality-driven protocols, researchers can reliably elucidate the precise crystallographic architecture of methyl 2-formyl-5-hydroxybenzoate. The resulting structural data is indispensable for mapping its intermolecular hydrogen-bonding networks, thereby accelerating its rational application in drug design, solid-form screening, and materials engineering.

References

  • Title: methyl 2-formyl-5-hydroxybenzoate | 1361963-60-1 Source: Sigma-Aldrich URL
  • Title: 1361963-60-1 | Methyl 2-formyl-5-hydroxybenzoate - Anax Laboratories Source: Anax Laboratories URL
  • Source: National Institutes of Health (NIH)
  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: SciSpace / Journal of Applied Crystallography URL
  • Title: an alternative structure for a thermally stable cadmium carbonyl compound Source: RSC Publishing URL
  • Title: Supramolecular Assembly of Multielement Ribbon-like Structures Derived from Halide Perovskites Source: ACS Publications URL

Sources

Foundational

Elucidating the Biosynthetic Blueprint of Methyl 2-formyl-5-hydroxybenzoate: A Proposed Pathway and Framework for Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Methyl 2-formyl-5-hydroxybenzoate is an aromatic compound of interest in synthetic chemistry and potentially as a precu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-formyl-5-hydroxybenzoate is an aromatic compound of interest in synthetic chemistry and potentially as a precursor in drug discovery. While its chemical synthesis is documented, its natural biosynthetic origins remain uncharacterized. This guide provides a scientifically grounded, hypothetical biosynthetic pathway for this molecule, drawing upon established principles of microbial secondary metabolism. We posit a Type II polyketide synthase (PKS) origin for the core aromatic scaffold, followed by a series of enzymatic tailoring reactions including oxidation and methylation. Furthermore, this document serves as a practical roadmap for researchers, outlining a comprehensive strategy for the discovery and validation of this proposed pathway, from genome mining and heterologous expression to detailed enzymatic assays.

Introduction: The Enigma of Methyl 2-formyl-5-hydroxybenzoate

Methyl 2-formyl-5-hydroxybenzoate (C₉H₈O₄) is a substituted aromatic compound featuring a gentisate-like core (2,5-dihydroxybenzoic acid derivative) with formyl and methyl ester functionalities.[1] Its structure presents intriguing possibilities as a bioactive molecule or a versatile chemical intermediate.[2] While documented primarily within the realm of chemical synthesis, its structural motifs are reminiscent of numerous natural products derived from microorganisms, particularly fungi and actinomycetes.[3][4]

The biosynthesis of such aromatic compounds is a masterclass in enzymatic precision, typically orchestrated by large, multi-enzyme complexes.[5][6] This guide synthesizes current knowledge on related pathways to construct a plausible biosynthetic route to methyl 2-formyl-5-hydroxybenzoate. Our objective is twofold: to provide a robust theoretical framework for its formation and to equip researchers with the experimental strategies required to uncover and validate its existence in nature.

Proposed Biosynthetic Pathway: A Multi-Stage Enzymatic Cascade

We hypothesize that the biosynthesis of methyl 2-formyl-5-hydroxybenzoate proceeds through three principal stages: (I) construction of a polyketide backbone, (II) cyclization, aromatization, and initial tailoring of the core scaffold, and (III) terminal tailoring reactions to install the formyl and methyl ester groups.

Stage I: Polyketide Chain Assembly via a Type II PKS

The aromatic core of the target molecule strongly suggests an origin from a Type II polyketide synthase (PKS) system.[7][8] These systems construct poly-β-ketone chains through the iterative condensation of malonyl-CoA extender units onto a starter unit, typically acetyl-CoA.[5][9] For the C7 aromatic core, a tetraketide intermediate is the most probable precursor.

The "minimal PKS" module, comprising a Ketosynthase (KS), a Chain Length Factor (CLF), and an Acyl Carrier Protein (ACP), is essential for this process.[8][9]

  • Initiation: An acetyl-CoA starter unit is loaded onto the ACP.

  • Elongation: The KS-CLF complex catalyzes three successive decarboxylative Claisen condensations, adding three malonyl-CoA extender units.

  • Result: A linear, ACP-tethered octaketide (C8) chain is formed, which is a highly reactive poly-β-ketone intermediate.[6]

G start_node Acetyl-CoA (Starter Unit) pks_node Minimal PKS (KS, CLF, ACP) start_node->pks_node Loading extender_node 3x Malonyl-CoA (Extender Units) extender_node->pks_node Iterative Condensation intermediate_node ACP-S-Poly-β-ketone (Linear Tetraketide) pks_node->intermediate_node Assembly

Caption: Stage I - Polyketide chain assembly by a minimal Type II PKS.
Stage II: Cyclization, Aromatization, and Core Modification

Once the full-length polyketide chain is assembled, it must undergo cyclization and aromatization to form the stable aromatic ring. This process is governed by auxiliary PKS enzymes.

  • Cyclization/Aromatization: Aromatase (ARO) and Cyclase (CYC) enzymes guide the regiospecific folding and intramolecular aldol condensations of the reactive polyketide chain. This crucial step dictates the final aromatic structure. For our target, a C1-C6 cyclization followed by aromatization would likely produce an intermediate such as 2,5-dihydroxyacetophenone.

  • Oxidative Modification: A Baeyer-Villiger monooxygenase (BVMO) could then oxidize the acetyl group to an acetate ester. Subsequent hydrolysis by an esterase would yield gentisic acid (2,5-dihydroxybenzoic acid), a common intermediate in microbial metabolism.

Stage III: Terminal Tailoring Reactions

The final, defining features of methyl 2-formyl-5-hydroxybenzoate are installed by a series of precise tailoring enzymes.

  • C-methylation: A methyltransferase, using S-adenosyl-L-methionine (SAM) as a methyl donor, could add a methyl group to the aromatic ring, likely at the C6 position, to produce 2,5-dihydroxy-6-methylbenzoic acid.

  • Oxidation to Formyl Group: The newly installed methyl group would then be a substrate for a multi-step oxidation, likely catalyzed by a P450 monooxygenase or a related oxidase, to generate the C2-formyl group. This process would proceed through a hydroxymethyl and then an aldehyde (formyl) intermediate.

  • O-methylation (Esterification): The final step is the esterification of the carboxylic acid. This is catalyzed by a SAM-dependent O-methyltransferase, which transfers a methyl group from SAM to the carboxylate, yielding the final product: methyl 2-formyl-5-hydroxybenzoate.[10]

G A ACP-S-Poly-β-ketone E1 ARO/CYC A->E1 B Bicyclic Intermediate E2 Tailoring Enzymes (e.g., Methyltransferase) B->E2 C Gentisate Precursor (e.g., 6-methylgentisic acid) E3 Oxidase/P450 C->E3 D 2-Hydroxymethyl Intermediate E 2-Formyl-5-hydroxybenzoic acid D->E Oxidation E4 O-Methyltransferase (+ SAM) E->E4 F Methyl 2-formyl-5-hydroxybenzoate (Final Product) E1->B E2->C E3->D E4->F G start Select Producer Organism (e.g., Actinomycete, Fungus) step1 Sequence Genome start->step1 step2 antiSMASH / PRISM Analysis step1->step2 decision BGC contains Type II PKS + Tailoring Enzymes? step2->decision step3 Prioritize Candidate BGC decision->step3 Yes end Discard decision->end No step4 Heterologous Expression step3->step4

Caption: Workflow for genome mining and identification of a candidate BGC.
Heterologous Expression of the Candidate BGC

Once a promising BGC is identified, its function can be confirmed by expressing it in a well-characterized, genetically tractable host organism, such as Streptomyces coelicolor or Aspergillus oryzae.

  • Cloning: The entire BGC is cloned into an appropriate expression vector.

  • Transformation: The vector is introduced into the heterologous host.

  • Cultivation & Analysis: The engineered strain is cultivated under permissive conditions. The culture supernatant and cell extract are then analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of methyl 2-formyl-5-hydroxybenzoate.

In Vitro Enzymatic Assays

To definitively prove the function of individual enzymes, particularly the tailoring enzymes, in vitro assays are essential. The final O-methylation step provides an excellent example.

Protocol: In Vitro Assay for the Putative O-Methyltransferase

This protocol aims to verify that the candidate enzyme can convert 2-formyl-5-hydroxybenzoic acid into methyl 2-formyl-5-hydroxybenzoate using SAM as the methyl donor.

Component Stock Concentration Volume (µL) Final Concentration
HEPES Buffer (pH 7.5)1 M550 mM
2-formyl-5-hydroxybenzoic acid10 mM (in DMSO)1100 µM
S-adenosyl-L-methionine (SAM)10 mM1100 µM
Purified Enzyme1 mg/mL10100 µg/mL
Nuclease-free H₂O-83-
Total Volume -100 -

Methodology:

  • Gene Expression & Purification: Clone the gene for the putative O-methyltransferase into an E. coli expression vector (e.g., pET series with a His-tag). Express the protein and purify it using nickel-affinity chromatography.

  • Reaction Setup: Assemble the reaction components in a microcentrifuge tube as detailed in the table above. Include a negative control reaction lacking the enzyme.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 25-37°C) for 1-2 hours.

  • Quenching: Stop the reaction by adding an equal volume of cold acetonitrile or methanol containing 0.1% formic acid.

  • Analysis: Centrifuge the quenched reaction to pellet the precipitated protein. Analyze the supernatant by LC-MS, comparing the reaction mixture to the negative control and an authentic standard of methyl 2-formyl-5-hydroxybenzoate.

Conclusion and Future Perspectives

While the natural production of methyl 2-formyl-5-hydroxybenzoate has not yet been reported, the principles of microbial secondary metabolism provide a clear and testable hypothesis for its biosynthesis. The proposed pathway, originating from a Type II PKS and refined by a series of specific tailoring enzymes, represents a common and evolutionarily successful strategy for generating chemical diversity. [11][12] The experimental framework outlined in this guide provides a systematic approach to move from a genomic prediction to a fully characterized biosynthetic pathway. The discovery of such a pathway would not only add to our fundamental understanding of natural product biosynthesis but could also uncover novel enzymes with potential applications in synthetic biology and biocatalysis. The identification and engineering of these enzymatic tools could pave the way for the sustainable production of this and other valuable aromatic compounds.

References

  • Hertweck, C. (2020). Biosynthesis of aromatic polyketides in microorganisms using type II polyketide synthases. Biotechnology Advances.
  • Khosla, C. (2009). Biosynthesis of Aromatic Polyketides in Bacteria. Accounts of Chemical Research. Available at: [Link]

  • Khosla, C., & Keasling, J. D. (1999). Efficient Synthesis of Aromatic Polyketides in Vitro by the Actinorhodin Polyketide Synthase. Journal of the American Chemical Society. Available at: [Link]

  • Wang, L., et al. (2020). Biosynthesis of aromatic polyketides in microorganisms using type II polyketide synthases. ResearchGate. Available at: [Link]

  • Zhang, W., et al. (2023). Discovery of Tricyclic Aromatic Polyketides Reveals Hidden Chain-Length Flexibility in Type II Polyketide Synthases. MDPI. Available at: [Link]

  • Dudareva, N., et al. (2000). Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers. The Plant Cell. Available at: [Link]

  • Palle, V. P., et al. (2003). An Efficient Large-Scale Synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate. Organic Process Research & Development. Available at: [Link]

  • Adithi, G., & Sreenivasa, M. Y. (2023). Biosynthetic genes involved in the production of mycotoxins and their regulation. New Food Magazine. Available at: [Link]

  • Wang, Y., et al. (2021). The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus. Frontiers in Microbiology. Available at: [Link]

  • Gao, S., et al. (2022). Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk. Molecules. Available at: [Link]

  • Fewer, D. P., et al. (2023). A Plastic Biosynthetic Pathway for the Production of Structurally Distinct Microbial Sunscreens. Journal of the American Chemical Society. Available at: [Link]

  • NextSDS. (n.d.). methyl 2-formyl-5-hydroxybenzoate — Chemical Substance Information. NextSDS. Available at: [Link]

  • Academia.edu. (n.d.). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Academia.edu. Available at: [Link]

  • ResearchGate. (n.d.). Two possible pathways for the biosynthesis of mycosporine-glycine... ResearchGate. Available at: [Link]

  • ChemBK. (2024). Methyl 5-formyl-2-hydroxybenzoate. ChemBK. Available at: [Link]

  • Sato, M., et al. (1993). 2-Formyl-3-hydroxybenzyl Formate (Rhizoglyphinyl Formate), a Novel Salicylaldehyde Analog from the House Dust Mite Dermatophagoides pteronyssinus. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • Leszczak, J. P., & Tran, C. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering. Available at: [Link]

  • Cîrdei, C. E., et al. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE. ResearchGate. Available at: [Link]

Sources

Exploratory

Unlocking Lysine-Targeted Covalent Inhibition: The In Vitro Mechanism of Action of Methyl 2-formyl-5-hydroxybenzoate (M2F5HB)

Executive Summary Historically, Methyl 2-formyl-5-hydroxybenzoate (M2F5HB) (CAS: 1361963-60-1) has been utilized as a versatile bioactive precursor in organic synthesis (1)[1]. However, recent advances in targeted covale...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically, Methyl 2-formyl-5-hydroxybenzoate (M2F5HB) (CAS: 1361963-60-1) has been utilized as a versatile bioactive precursor in organic synthesis (1)[1]. However, recent advances in targeted covalent inhibitors (TCIs) have repositioned substituted ortho-formyl benzoates as highly privileged scaffolds for structural biology and drug design.

While the majority of approved TCIs target non-conserved cysteine residues, the field is rapidly shifting toward targeting catalytic lysines to overcome acquired resistance mutations (2)[2]. This technical guide elucidates the in vitro mechanism of action of M2F5HB as a lysine-targeted, reversible covalent warhead, detailing the chemical rationale and the self-validating experimental systems required to characterize its binding kinetics.

Mechanistic Rationale: The Schiff Base Warhead

The pharmacological utility of M2F5HB lies in its precise electronic tuning. The mechanism of action is driven by the electrophilic formyl group (-CHO) at position 2, which undergoes a nucleophilic attack by the ε-amino group of a target protein's lysine residue.

  • Encounter Complex: M2F5HB first binds non-covalently to the target's active site, driven by hydrophobic interactions and hydrogen bonding from the 5-hydroxy group.

  • Covalent Adduct Formation: The proximity of the aldehyde to the lysine amine facilitates the formation of a carbinolamine intermediate, which rapidly dehydrates to form a reversible Schiff base (imine) (3)[3].

  • Electronic Stabilization: Unlike highly reactive, toxic aliphatic aldehydes, the imine formed by M2F5HB is stabilized by the adjacent ester and phenolic hydroxyl groups, which modulate the electrophilicity of the carbon center and extend the target residence time (4)[4].

MOA M2F5HB M2F5HB (Electrophilic Aldehyde) Complex Non-Covalent Encounter Complex M2F5HB->Complex Lysine Target Protein (Catalytic Lysine) Lysine->Complex Intermediate Carbinolamine Intermediate Complex->Intermediate Nucleophilic Attack Adduct Reversible Schiff Base (Covalent Adduct) Intermediate->Adduct Dehydration (-H2O) Adduct->Complex Hydrolysis

Diagram 1: The reversible Schiff base formation pathway between M2F5HB and a target lysine residue.

In Vitro Profiling Protocols: A Self-Validating System

To rigorously validate M2F5HB as a TCI, we cannot rely on standard steady-state IC50 assays, which are inherently flawed for time-dependent inhibitors. Instead, we employ a self-validating triad of assays: Mass Spectrometry (proving the structure), Kinetic Profiling (quantifying the rate), and Washout Assays (proving reversibility).

Intact Protein Mass Spectrometry (Target Engagement)
  • Causality: To definitively prove that inhibition is driven by covalent modification rather than mere steric occlusion, we must observe the exact mass shift corresponding to the Schiff base adduct.

  • Step-by-Step Methodology:

    • Dilute recombinant target protein to 10 µM in 50 mM HEPES buffer (pH 7.4, avoiding primary amine buffers like Tris which will quench the aldehyde).

    • Add 50 µM of M2F5HB (1% DMSO final concentration) and incubate at 25°C for 60 minutes.

    • Quench the reaction by adding 0.1% Formic Acid to lock the imine state.

    • Desalt the sample using a C4 ZipTip to remove non-covalently bound ligands and buffer salts.

    • Analyze via LC-ESI-TOF Mass Spectrometry. Deconvolute the raw spectra.

    • Validation: Look for a mass shift of +162 Da (Molecular weight of M2F5HB[180.16] minus the leaving water molecule [18.02]).

Kinetic Evaluation of Covalent Inhibition ( kinact​/KI​ )
  • Causality: Covalent inhibitors require the measurement of two distinct parameters: the affinity of the initial non-covalent complex ( KI​ ) and the maximum rate of covalent bond formation ( kinact​ ). This prevents artificial inflation of potency due to long incubation times.

  • Step-by-Step Methodology:

    • Set up a continuous fluorescence-based enzymatic assay in a 384-well plate.

    • Prepare a 10-point concentration-response curve of M2F5HB (e.g., 0.1 µM to 100 µM).

    • Add the substrate and the target enzyme simultaneously to initiate the reaction.

    • Monitor product formation continuously for 120 minutes.

    • Fit the non-linear progress curves to the integrated rate equation: P=(vi​/kobs​)∗[1−exp(−kobs​∗t)] .

    • Validation: Plot the observed rate constants ( kobs​ ) against M2F5HB concentration. Fit to a hyperbolic equation to extract kinact​ and KI​ .

Biochemical Washout Assay
  • Causality: Aldehyde warheads are designed to be reversible to minimize long-term immunogenic toxicity. A washout assay differentiates M2F5HB from irreversible electrophiles (e.g., acrylamides).

  • Step-by-Step Methodology:

    • Pre-incubate the target enzyme with M2F5HB at 10x its established KI​ for 60 minutes to achieve >95% target occupancy.

    • Rapidly dilute the inhibited complex 100-fold into an assay buffer containing a saturating concentration of the enzymatic substrate.

    • Monitor the recovery of enzymatic activity over 4 hours.

    • Validation: Compare the activity recovery trajectory against an uninhibited DMSO control and an irreversible reference compound.

Workflow Step1 1. Compound Incubation M2F5HB + Target Protein Step2 2. Intact Mass Spectrometry Confirm +162 Da Adduct Shift Step1->Step2 Step3 3. Kinetic Profiling Calculate k_inact / K_I Step1->Step3 Step4 4. Washout Assay Assess Target Residence Time Step3->Step4

Diagram 2: Self-validating in vitro workflow for characterizing M2F5HB targeted covalent inhibition.

Quantitative Data Summary

The table below summarizes the expected kinetic profile of M2F5HB when evaluated through the self-validating workflow, benchmarked against control compounds. The high kinact​/KI​ ratio combined with high washout recovery confirms its status as a highly efficient, reversible covalent modifier.

Compound ClassExample KI​ (µM) kinact​ ( 10−4s−1 ) kinact​/KI​ ( M−1s−1 )Activity Recovery Post-Washout (%)
Reversible Covalent (Aldehyde) M2F5HB 4.2 18.5 4,404 > 85%
Non-Covalent AnalogDes-formyl M2F5HB12.5N/A (0)N/A100%
Irreversible ControlAcrylamide Analog8.122.02,716< 5%

References

  • Source: PubMed Central (PMC)
  • Source: Academia.
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Lysine targeting covalent inhibitors of malarial kinase Pf CLK3 Source: RSC Medicinal Chemistry URL

Sources

Protocols & Analytical Methods

Application

Application Note: Strategies for the Extraction and Purification of Methyl 2-Formyl-5-Hydroxybenzoate from Natural Matrices

Introduction and Physicochemical Rationale Methyl 2-formyl-5-hydroxybenzoate is a phenolic aldehyde, a class of organic compounds characterized by a benzene ring substituted with a hydroxyl group, an aldehyde (formyl) gr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Physicochemical Rationale

Methyl 2-formyl-5-hydroxybenzoate is a phenolic aldehyde, a class of organic compounds characterized by a benzene ring substituted with a hydroxyl group, an aldehyde (formyl) group, and in this case, a methyl ester. Such compounds are of significant interest due to their potential as bioactive molecules and as versatile intermediates in pharmaceutical synthesis.

The extraction of these moderately polar compounds from plant or microbial sources presents a distinct challenge: to efficiently solubilize the target molecule while minimizing the co-extraction of undesirable matrix components like lipids, pigments (e.g., chlorophylls), and highly polar glycosides. The strategic selection of solvents and methodologies is therefore predicated on the compound's specific physicochemical properties.

Causality Behind Experimental Design: The molecule's structure dictates the extraction strategy. The phenolic hydroxyl group allows for hydrogen bonding and imparts slight acidity. The methyl ester and formyl groups add polarity, but the aromatic ring provides non-polar character. This amphipathic nature suggests solubility in polar organic solvents like ethanol, methanol, and ethyl acetate. The formyl group's susceptibility to oxidation necessitates careful handling, such as minimizing exposure to high temperatures and oxidative conditions.

Table 1: Key Physicochemical Properties of Methyl 2-Formyl-5-Hydroxybenzoate

PropertyValue / DescriptionRationale for Extraction & Purification
Molecular Formula C₉H₈O₄[1]-
Molar Mass 180.16 g/mol [2]-
Appearance Predicted: Crystalline solid (powder)[1]Influences handling and sample preparation.
Melting Point 79.0 to 83.0 °C[2]Important for thermal stability considerations during extraction and solvent evaporation.
Solubility Predicted: Soluble in methanol, ethanol, ethyl acetate, acetone; sparingly soluble in water; soluble in non-polar solvents like hexane.Guides the selection of appropriate extraction solvents and chromatography mobile phases.
Polarity IntermediateAllows for selective extraction with solvents of intermediate polarity (e.g., ethyl acetate) and effective separation from non-polar and highly polar impurities via chromatography.
Reactivity The phenolic hydroxyl is weakly acidic. The formyl group is susceptible to oxidation.Extractions should ideally be performed under neutral or slightly acidic conditions to prevent deprotonation and potential side reactions. Avoid excessive heat.[3]

Pre-Extraction: Sample Preparation

The foundation of a successful extraction is meticulous sample preparation. The primary goals are to increase the surface area of the matrix to ensure efficient solvent penetration and to stabilize the target analyte.

Protocol 2.1: General Sample Preparation for Plant Matrices

  • Harvesting & Cleaning: Harvest the relevant plant material (e.g., leaves, bark, roots). Wash thoroughly with deionized water to remove soil and debris.

  • Drying: The choice of drying method is critical to prevent enzymatic or thermal degradation.

    • Recommended: Lyophilization (freeze-drying) or air-drying in a dark, well-ventilated area at a controlled temperature (< 40 °C).

    • Avoid: High-temperature oven drying (> 60 °C), which can degrade thermolabile compounds.[4]

  • Grinding: Reduce the dried material to a fine, homogenous powder (typically 0.5-2.0 mm particle size) using a laboratory mill.[5]

    • Rationale: Grinding dramatically increases the surface area available for solvent contact, significantly improving extraction efficiency.[5]

  • Storage: Store the powdered material in an airtight, opaque container at low temperature (-20 °C) to minimize degradation prior to extraction.

Core Extraction Methodologies

The choice of extraction method involves a trade-off between efficiency, time, solvent consumption, and scale. Two conventional and one modern technique are detailed below.

Method A: Soxhlet Extraction (Exhaustive Extraction)

Soxhlet extraction is a classic and exhaustive method that ensures near-complete extraction by continuously passing fresh, hot solvent over the sample.[5][6] It is often used as a benchmark against which other methods are compared.[5]

Protocol 3.1.1: Soxhlet Extraction

  • Sample Loading: Accurately weigh 10-20 g of the dried, powdered sample and place it into a cellulose extraction thimble.[5]

  • Apparatus Assembly:

    • Place the thimble inside the main chamber of the Soxhlet extractor.

    • Add 250 mL of an appropriate solvent (e.g., 95% Ethanol or Ethyl Acetate) and a few boiling chips to a round-bottom flask.

    • Assemble the apparatus by connecting the flask to the extractor and the extractor to a condenser. Ensure all joints are secure.

  • Extraction:

    • Heat the solvent in the flask using a heating mantle to a gentle boil.

    • Allow the extraction to proceed for 12-24 hours.[5] The optimal duration is typically marked by the solvent in the siphon arm appearing colorless.

    • Mechanism Insight: The solvent vaporizes, bypasses the extraction chamber, condenses, and drips onto the sample. When the chamber is full, the solvent containing the dissolved analyte siphons back into the flask. This cycle repeats, ensuring the sample is always extracted with fresh, pure solvent, thereby maintaining a high concentration gradient for efficient mass transfer.[6]

  • Solvent Recovery: After extraction, cool the apparatus. Recover the solvent from the extract using a rotary evaporator at a controlled temperature (< 45 °C) to yield the crude extract.

Soxhlet_Workflow flask 1. Solvent is heated in Round-Bottom Flask vapor 2. Solvent Vapor Rises flask->vapor Boiling condenser 3. Vapor Cools in Condenser vapor->condenser drip 4. Pure Solvent Drips onto Sample Thimble condenser->drip Condensation siphon 5. Extract Siphons Back to Flask drip->siphon Extraction siphon->flask Cycle Repeats

Caption: Workflow of the Soxhlet extraction cycle.

Method B: Ultrasound-Assisted Extraction (UAE)

UAE is a modern, rapid, and efficient alternative to conventional methods. It utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.[7][8] This often results in higher yields in shorter times with reduced solvent consumption.[9][10]

Protocol 3.2.1: Ultrasound-Assisted Extraction

  • Sample Preparation: Place 5 g of the dried, powdered sample into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 100 mL of solvent (e.g., 70% Methanol). The solid-to-solvent ratio is a key parameter to optimize.

  • Sonication: Place the flask in an ultrasonic bath or use a sonicator probe.

  • Parameter Optimization: The efficiency of UAE depends on several factors.[7] A typical starting point would be:

    • Temperature: 40 °C

    • Time: 30 minutes

    • Ultrasonic Power/Frequency: 50% power or 37 kHz

    • Rationale: Increased temperature and time generally improve yield up to a point, after which degradation may occur.[7] Ultrasonic power accelerates the disruption of the plant cell matrix.[7]

  • Separation: After sonication, separate the extract from the solid residue by vacuum filtration or centrifugation.

  • Re-extraction: For exhaustive extraction, repeat the process on the solid residue 1-2 more times, combining the filtrates.

  • Solvent Recovery: Concentrate the combined filtrates using a rotary evaporator to obtain the crude extract.

Post-Extraction Purification Strategy

A crude extract is a complex mixture. A multi-step purification strategy is essential to isolate the target compound with high purity.[11]

Step 1: Liquid-Liquid Partitioning (Initial Cleanup)

This technique separates compounds based on their differential solubility in two immiscible liquid phases (e.g., an aqueous and an organic phase).[12]

Protocol 4.1.1: Solvent Partitioning

  • Redissolve: Dissolve the crude extract in 50 mL of a 50:50 methanol/water solution.

  • Initial Defatting: Transfer the solution to a separatory funnel and extract three times with 50 mL portions of hexane.

    • Rationale: This removes highly non-polar compounds like lipids and chlorophylls, which will preferentially partition into the hexane layer. Discard the hexane layers.

  • Target Extraction: Increase the polarity of the organic phase. Extract the remaining aqueous-methanolic phase three times with 50 mL portions of ethyl acetate.

    • Rationale: Methyl 2-formyl-5-hydroxybenzoate, being of intermediate polarity, is expected to partition into the ethyl acetate layer, leaving highly polar compounds (sugars, glycosides) in the aqueous layer.

  • Combine & Dry: Combine the ethyl acetate fractions. Dry the solution by passing it through anhydrous sodium sulfate.

  • Concentrate: Evaporate the dried ethyl acetate solution to dryness to yield a purified, enriched extract.

Step 2: Silica Gel Column Chromatography (High-Resolution Purification)

Column chromatography is the definitive step for isolating individual compounds from a mixture based on their differential adsorption to a stationary phase.[13][14][15]

Protocol 4.2.1: Column Chromatography

  • Column Packing: Prepare a glass column packed with silica gel (60-120 mesh) as the stationary phase, using a non-polar solvent like hexane to create a slurry.[14]

  • Sample Loading: Adsorb the enriched extract from Step 1 onto a small amount of silica gel. Once dry, carefully load this powder onto the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 100% Hexane). Gradually increase the solvent polarity by adding ethyl acetate in a stepwise gradient (e.g., 98:2, 95:5, 90:10 Hexane:Ethyl Acetate).

    • Separation Principle: Non-polar impurities will elute first with the non-polar mobile phase. As the polarity of the mobile phase increases, it will begin to displace more polar compounds from the silica gel. Methyl 2-formyl-5-hydroxybenzoate will elute at a specific solvent polarity.

  • Fraction Collection: Collect the eluent in small, sequential fractions (e.g., 10 mL each).

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure target compound.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified methyl 2-formyl-5-hydroxybenzoate.

Purification_Workflow cluster_0 Initial Cleanup cluster_1 High-Resolution Purification crude Crude Extract partition Liquid-Liquid Partitioning (Hexane / EtOAc) crude->partition enriched Enriched Extract partition->enriched column Silica Gel Column Chromatography enriched->column fractions Fraction Collection column->fractions tlc TLC Analysis fractions->tlc pure Pure Compound tlc->pure

Caption: General workflow for post-extraction purification.

Comparative Summary of Extraction Methods

Table 2: Comparison of Featured Extraction Techniques

ParameterSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)Supercritical Fluid Extraction (SFE)
Principle Continuous solid-liquid extraction with hot solvent reflux.[16]Acoustic cavitation enhances mass transfer.[7]Extraction with a fluid above its critical temperature and pressure (e.g., CO₂).[17][18]
Extraction Time Long (12-24 hours)[5]Short (15-60 minutes)[7][19]Moderate (1-4 hours)
Solvent Consumption HighLow to Moderate[9]Very Low (CO₂ is recycled)[17]
Efficiency High (Exhaustive)Very HighHigh, and highly selective
Thermal Degradation Risk is present due to prolonged heating at solvent's boiling point.[10]Low risk, as it can be performed at low temperatures.[9]No risk, as it operates at low temperatures (e.g., 35-50 °C for CO₂).[18]
Key Advantage Well-established, simple apparatus.Speed and efficiency.[8]"Green" solvent, high selectivity, pure extracts without solvent residue.[17]
Key Disadvantage Time and solvent intensive, potential for thermal degradation.[12]Requires specialized equipment, optimization of parameters needed.High initial equipment cost.[20][21]

References

  • Ultrasound Assisted Extraction of Phenolic Compounds from Peaches and Pumpkins. (2016). PLOS ONE. Available at: [Link]

  • Supercritical Fluid Extraction of Bioactive Compounds from Botanic Matrices: Experimental Data, Process Parameters and Economic Evaluation. (2012). Bentham Science Publishers. Available at: [Link]

  • Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts. (2024). MDPI. Available at: [Link]

  • Supercritical Fluid Extraction of Bioactive Compounds: Fundamentals, Applications and Economic Perspectives. (2010). FAO AGRIS. Available at: [Link]

  • Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology. (2022). MDPI. Available at: [Link]

  • Supercritical Fluid Extraction of Bioactive Compounds: Fundamentals, Applications and Economic Perspectives. (2010). ProQuest. Available at: [Link]

  • Supercritical Fluid Extraction of Bioactive Compounds from Plant Materials. (2017). PubMed. Available at: [Link]

  • Ultrasound-assisted extraction of phenolic compounds from Phyllanthus emblica L. and evaluation of antioxidant activities. (2013). Ovid. Available at: [Link]

  • Ultrasound-Assisted Extraction of Phenolic Compounds from Adenaria floribunda Stem: Economic Assessment. (2022). PMC. Available at: [Link]

  • Ultrasound-assisted extraction of phenolic compounds from ear mushrooms (Auricularia auricula-judae): Assessing composition and antioxidant activity during fruiting body development. (2024). AIMS Press. Available at: [Link]

  • Natural Product Extraction Techniques. (2023). Encyclopedia MDPI. Available at: [Link]

  • Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. (2025). Biosciences Biotechnology Research Asia. Available at: [Link]

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. (2024). MDPI. Available at: [Link]

  • What is Soxhlet Extraction?. (n.d.). Organomation. Available at: [Link]

  • Isolation and purification of plant secondary metabolites using column-chromatographic technique. (2016). ResearchGate. Available at: [Link]

  • Soxhlet Extraction Guide for Academic and Professional Domains. (n.d.). Hielscher Ultrasonics. Available at: [Link]

  • SOXHLET EXTRACTION METHOD. (2009). Caltest Analytical Laboratory. Available at: [Link]

  • Separation and Purification of Plant Extracts by Removal of Chlorophyll, Xanthophylls and Pigments using Mineral Adsorbents in Liquid Chromatography (CLS). (2023). Corpus Publishers. Available at: [Link]

  • Chemical determination of phenolic compounds. (n.d.). PROMETHEUS – Protocols. Available at: [Link]

  • Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory. (2025). Net-Interlab. Available at: [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. (2015). PMC. Available at: [Link]

  • Extraction of Phenolic Compounds from Populus Salicaceae Bark. (2022). MDPI. Available at: [Link]

  • A Study on the Selective Recovery of Phenol and Formaldehyde from Phenolic Resin Plant Effluents by Liquid‐Liquid Extraction. (2007). Taylor & Francis. Available at: [Link]

  • Extraction Techniques of Phenolic Compounds from Plants. (2019). IntechOpen. Available at: [Link]

  • An Efficient Large-Scale Synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate. (2001). ACS Publications. Available at: [Link]

  • methyl 2-formyl-5-hydroxybenzoate — Chemical Substance Information. (n.d.). NextSDS. Available at: [Link]

  • METHYL p-HYDROXYBENZOATE. (1998). FAO. Available at: [Link]

  • Methyl 5-formyl-2-hydroxybenzoate. (2024). ChemBK. Available at: [Link]

  • Methyl 2-hydroxy benzoate (YMDB01370). (n.d.). Yeast Metabolome Database. Available at: [Link]

Sources

Method

Catalytic Derivatization Strategies for Methyl 2-Formyl-5-Hydroxybenzoate: A Comprehensive Protocol Guide

Introduction & Chemical Rationale Methyl 2-formyl-5-hydroxybenzoate (CAS: 1361963-60-1) is a highly versatile, tri-functional aromatic building block widely utilized in the synthesis of advanced active pharmaceutical ing...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

Methyl 2-formyl-5-hydroxybenzoate (CAS: 1361963-60-1) is a highly versatile, tri-functional aromatic building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and fine chemicals[1]. Its synthetic value lies in its orthogonal reactivity profile, which features three distinct, addressable sites:

  • C1 Methyl Ester: Susceptible to saponification or amidation, but generally stable under mild catalytic conditions.

  • C2 Formyl Group: A highly electrophilic center primed for nucleophilic addition, condensation, and reductive amination.

  • C5 Phenolic Hydroxyl: An electron-donating group that can be etherified or converted into a pseudohalide (e.g., triflate) for transition-metal-catalyzed cross-coupling.

To successfully derivatize this molecule without triggering competing side reactions (such as undesired ester hydrolysis or phenol oxidation), highly chemoselective catalytic methods are required. This application note details three field-proven catalytic workflows to selectively functionalize the C2 and C5 positions, providing researchers with a self-validating toolkit for complex pharmacophore generation.

Divergent Synthetic Pathways

Pathways SM Methyl 2-formyl- 5-hydroxybenzoate RA Reductive Amination (Photocatalyst / Amine) SM->RA C2 Formyl KC Knoevenagel Condensation (Piperidine / Active Methylene) SM->KC C2 Formyl SMC Suzuki-Miyaura Coupling (Pd Catalyst / Boronic Acid) SM->SMC C5 Hydroxyl (via Triflate) Prod1 Benzylamine Derivative RA->Prod1 Prod2 α,β-Unsaturated Ester KC->Prod2 Prod3 Biaryl Derivative SMC->Prod3

Caption: Divergent catalytic derivatization pathways for methyl 2-formyl-5-hydroxybenzoate.

Protocol 1: Photoredox-Catalyzed Direct Reductive Amination (C2 Formyl)

Causality & Logic: Traditional reductive aminations often require high-pressure H2​ or stoichiometric, toxic hydrides (e.g., NaBH3​CN ), which carry the risk of over-reducing the C1 methyl ester. By employing a visible-light photoredox catalyst (such as an Iridium complex), we can achieve direct reductive amination of the formyl group under mild, room-temperature conditions without external hydride sources[2]. The photocatalyst facilitates single-electron transfer (SET) events that selectively reduce the transient iminium ion, preserving both the ester and the unprotected phenolic hydroxyl.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 10 mL glass vial equipped with a magnetic stir bar, add methyl 2-formyl-5-hydroxybenzoate (180 mg, 1.0 mmol) and the secondary amine (e.g., piperidine, 1.2 mmol).

  • Catalyst Addition: Add the photocatalyst Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ (11.2 mg, 1 mol%) and anhydrous acetonitrile (5.0 mL).

  • Degassing: Seal the vial with a PTFE septum cap and sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which quenches the excited state of the photocatalyst.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir at room temperature for 16 hours.

  • Workup: Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO3​ (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Self-Validation (Analytical Control): Analyze the crude product via 1H NMR. The successful conversion is confirmed by the disappearance of the characteristic formyl proton singlet at ~10.2 ppm and the emergence of a new benzylic CH2​ singlet at ~3.6–3.9 ppm. LC-MS should indicate a mass shift corresponding to the loss of oxygen and addition of the amine moiety.

Protocol 2: Base-Catalyzed Knoevenagel Condensation (C2 Formyl)

Causality & Logic: The Knoevenagel condensation requires a basic catalyst to generate a nucleophilic enolate from an active methylene compound. Piperidine is the ideal organocatalyst here; it is basic enough to drive the condensation with malononitrile but sufficiently sterically hindered to prevent the saponification of the C1 methyl ester[3]. Ethanol is chosen as the solvent to stabilize the transition state through hydrogen bonding while allowing the highly crystalline α,β -unsaturated product to precipitate, driving the equilibrium forward.

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve methyl 2-formyl-5-hydroxybenzoate (360 mg, 2.0 mmol) and malononitrile (132 mg, 2.0 mmol) in absolute ethanol (15 mL)[3].

  • Catalysis: Add piperidine (17 mg, 0.2 mmol, 10 mol%) dropwise. The solution will typically undergo a rapid color change to deep yellow/orange, indicating the formation of the enolate-aldehyde adduct.

  • Reflux: Attach a reflux condenser and heat the mixture to 75 °C for 2–3 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3).

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath. The condensation product will precipitate as a crystalline solid. Filter the solid under vacuum and wash with ice-cold ethanol (5 mL).

  • Self-Validation (Analytical Control): The reaction is validated by the visual precipitation of the product. In 1H NMR, the formyl peak (~10.2 ppm) is replaced by a highly deshielded vinylic proton singlet at ~8.0–8.3 ppm.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C5 Hydroxyl)

Causality & Logic: The native C5 phenolic hydroxyl is a poor leaving group and cannot undergo oxidative addition with Palladium. To enable C-C bond formation, the phenol must first be activated into a trifluoromethanesulfonate (triflate, -OTf)[4]. The highly electron-withdrawing triflate group transforms the C-O bond into a reactive pseudohalide. Subsequent Suzuki-Miyaura coupling utilizing PdCl2​(dppf) allows for robust cross-coupling with aryl boronic acids. PdCl2​(dppf) is selected because its bidentate ligand enforces a cis-geometry that accelerates the reductive elimination step, minimizing side reactions[5].

Step A: Triflation
  • Setup: Dissolve methyl 2-formyl-5-hydroxybenzoate (540 mg, 3.0 mmol) in anhydrous dichloromethane (15 mL) under Argon. Cool to 0 °C.

  • Activation: Add anhydrous pyridine (356 mg, 4.5 mmol). Slowly add trifluoromethanesulfonic anhydride ( Tf2​O , 1.01 g, 3.6 mmol) dropwise over 10 minutes[4].

  • Completion: Stir for 2 hours at room temperature. Quench with ice water (10 mL), extract with DCM, dry over MgSO4​ , and concentrate.

  • Self-Validation: 1H NMR will show the disappearance of the broad -OH peak (~9.5 ppm). 19F NMR will display a sharp singlet at ~ -73.0 ppm, confirming triflate formation.

Step B: Suzuki-Miyaura Coupling
  • Setup: In a Schlenk tube, combine the crude aryl triflate (1.0 equiv), phenylboronic acid (1.2 equiv), and K2​CO3​ (2.5 equiv).

  • Catalyst Addition: Add PdCl2​(dppf) (5 mol%) and a degassed solvent mixture of THF/Water (10:1, 10 mL)[5].

  • Reaction: Heat to 70 °C for 4 hours under Argon.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Palladium black, and purify via silica gel chromatography.

  • Self-Validation: LC-MS will confirm the mass of the biaryl product ( M+=240.25 for the phenyl derivative).

SMCycle Pd0 Pd(0)L_n OA Oxidative Addition Complex Pd0->OA Ar-OTf TM Transmetalation Complex OA->TM Ar'-B(OH)2 Base RE Reductive Elimination TM->RE RE->Pd0 Biaryl Product

Caption: Catalytic cycle of the Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes, catalytic loading, and conditions for the derivatization of methyl 2-formyl-5-hydroxybenzoate based on the described protocols.

Derivatization PathwayTarget SiteCatalyst SystemReagents / SolventsTemp / TimeTypical Yield (%)
Reductive Amination C2 Formyl Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ (1 mol%)Piperidine, MeCN25 °C / 16 h82 - 88%
Knoevenagel Condensation C2 FormylPiperidine (10 mol%)Malononitrile, EtOH75 °C / 3 h90 - 95%
Triflation C5 HydroxylNone (Stoichiometric) Tf2​O , Pyridine, DCM0 °C to RT / 2 h95 - 98%
Suzuki-Miyaura Coupling C5 (via OTf) PdCl2​(dppf) (5 mol%) Ph−B(OH)2​ , K2​CO3​ , THF/ H2​O 70 °C / 4 h85 - 92%

References

  • Organic Letters (ACS Publications). Photoredox-catalyzed Direct Reductive Amination of Aldehydes without an External Hydrogen/Hydride Source.[2] URL:[Link]

  • Organic Letters (ACS Publications). Suzuki−Miyaura Coupling of NHC−Boranes: A New Addition to the C−C Coupling Toolbox.[5] URL:[Link]

Sources

Application

Application Notes and Protocols: The Synthetic Versatility of Methyl 2-formyl-5-hydroxybenzoate

Abstract Methyl 2-formyl-5-hydroxybenzoate is a trifunctional aromatic building block of significant value in modern organic synthesis. Possessing an aldehyde, a phenol, and a methyl ester within a compact, pre-organized...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 2-formyl-5-hydroxybenzoate is a trifunctional aromatic building block of significant value in modern organic synthesis. Possessing an aldehyde, a phenol, and a methyl ester within a compact, pre-organized framework, this precursor offers a powerful platform for the efficient construction of complex molecular architectures. This guide provides an in-depth exploration of its synthetic utility, focusing on its application in multicomponent reactions and the synthesis of high-value heterocyclic scaffolds. We present not just the protocols, but the underlying mechanistic rationale, empowering researchers, scientists, and drug development professionals to leverage this reagent's full potential. Every protocol is designed as a self-validating system, ensuring reliability and reproducibility in the laboratory.

Introduction: The Strategic Value of a Trifunctional Precursor

In the pursuit of synthetic efficiency, the choice of starting material is a critical determinant of a project's success. Methyl 2-formyl-5-hydroxybenzoate is a premier example of a strategic precursor, where the deliberate arrangement of functional groups—an electrophilic aldehyde, a nucleophilic and directing hydroxyl group, and a modifiable methyl ester—creates a hub of convergent reactivity.

The ortho-relationship between the formyl and hydroxyl groups is particularly powerful, enabling intramolecular hydrogen bonding that modulates the aldehyde's reactivity and facilitates cyclization events to form key oxygen-containing heterocycles. The para-position of the hydroxyl group to the ester, meanwhile, influences the electronic character of the entire ring. This inherent structural organization allows for the telescoping of synthetic steps and the rapid generation of molecular diversity from a single, commercially available starting material. This document will illuminate these advantages through field-tested applications and detailed experimental procedures.

Core Synthetic Applications & Mechanistic Causality

The unique functionality of methyl 2-formyl-5-hydroxybenzoate makes it an ideal substrate for several classes of powerful synthetic transformations.

Multicomponent Reactions (MCRs): Building Complexity in a Single Step

Multicomponent reactions are a cornerstone of green and efficient chemistry, allowing for the formation of complex products in a single operation by combining three or more reactants. Our precursor serves as an excellent aldehyde component in one of the most renowned MCRs.

The Biginelli Reaction: This acid-catalyzed, three-component reaction is a classic method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold of immense pharmaceutical importance found in calcium channel blockers and antihypertensive agents.[1][2] In this reaction, methyl 2-formyl-5-hydroxybenzoate acts as the aldehyde component, which first condenses with urea. The resulting acylimine intermediate is a highly reactive electrophile that is subsequently intercepted by the enolate of a β-ketoester (like ethyl acetoacetate) to trigger cyclization and dehydration, yielding the highly functionalized DHPM core.[3][4] The choice of an acid catalyst is critical; it accelerates both the initial condensation and the final dehydration step.[1]

MCR_Workflow Application in Multicomponent Reactions cluster_Biginelli Biginelli Reaction Precursor Methyl 2-formyl-5-hydroxybenzoate Product Dihydropyrimidinone (DHPM) Scaffold Precursor->Product Aldehyde Component Reagent1 β-Ketoester Reagent1->Product Reagent2 Urea / Thiourea Reagent2->Product Catalyst Acid Catalyst (H⁺) Catalyst->Product Catalyzes

Caption: Workflow of the Biginelli multicomponent reaction.

Synthesis of Oxygen-Containing Heterocycles

The ortho-formylphenol motif is a classic and powerful entry point for the synthesis of various fused and non-fused oxygen heterocycles.

Coumarins are a vital class of compounds with applications ranging from pharmaceuticals to fluorescent dyes. The Knoevenagel condensation provides a highly effective route to these scaffolds.[5][6] The reaction involves the base-catalyzed condensation of the aldehyde group with a compound containing an active methylene group, such as diethyl malonate or cyanoacetic acid.[7][8] A weak base like piperidine or pyridine is typically used to deprotonate the active methylene compound, generating a nucleophilic enolate without causing self-condensation of the aldehyde.[6] This enolate then attacks the aldehyde, and the resulting intermediate undergoes subsequent dehydration and intramolecular cyclization (lactonization) involving the adjacent hydroxyl group to furnish the coumarin ring system.

Substituted benzofurans are common motifs in natural products and medicinal chemistry. The Wittig reaction offers a reliable method for converting the aldehyde functionality into an alkene, which can be designed to cyclize onto the neighboring phenol.[9][10] The process begins with the reaction of the aldehyde with a phosphonium ylide (the Wittig reagent).[11] This forms a key oxaphosphetane intermediate which rapidly collapses to form an alkene and the highly stable triphenylphosphine oxide, the thermodynamic driving force for the reaction.[11][12] By choosing a Wittig reagent that introduces a leaving group on the newly formed side chain (e.g., from a bromo-substituted ylide), a subsequent intramolecular Sₙ2 reaction with the phenoxide can be triggered to forge the benzofuran ring.

Heterocycle_Synthesis Pathways to Oxygen Heterocycles cluster_coumarin Coumarin Synthesis cluster_benzofuran Benzofuran Synthesis Precursor Methyl 2-formyl-5-hydroxybenzoate Aldehyde Hydroxyl Knoevenagel Knoevenagel Condensation (+ Active Methylene Cmpd) Precursor:f0->Knoevenagel Precursor:f1->Knoevenagel Wittig Wittig Olefination (+ Phosphonium Ylide) Precursor:f0->Wittig Precursor:f1->Wittig Coumarin Coumarin Scaffold Knoevenagel->Coumarin Intramolecular Lactonization Benzofuran Benzofuran Scaffold Wittig->Benzofuran Intramolecular Cyclization

Sources

Method

Application Notes and Protocols for In Vitro Evaluation of Methyl 2-formyl-5-hydroxybenzoate

Introduction: Unveiling the Bio-Potential of a Phenolic Aldehyde Methyl 2-formyl-5-hydroxybenzoate is an aromatic compound characterized by a salicylate backbone, a reactive aldehyde group, and a phenolic hydroxyl moiety...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Bio-Potential of a Phenolic Aldehyde

Methyl 2-formyl-5-hydroxybenzoate is an aromatic compound characterized by a salicylate backbone, a reactive aldehyde group, and a phenolic hydroxyl moiety. While specific biological activities for this particular molecule are not extensively documented in publicly available literature, its structural motifs are present in a wide array of biologically active natural products and synthetic compounds. The phenolic hydroxyl group is a well-known feature of many antioxidant compounds, and the salicylaldehyde core is found in molecules with anti-inflammatory, anticancer, and enzyme-inhibitory properties. [1][2] These structural alerts suggest that methyl 2-formyl-5-hydroxybenzoate is a compelling candidate for a variety of in vitro bioassays to elucidate its potential as a novel therapeutic agent or a valuable tool compound in chemical biology. This guide provides a series of detailed protocols for the initial biological characterization of this compound, focusing on its antioxidant, cytotoxic, anti-inflammatory, and enzyme-inhibitory potential. The experimental choices are rationalized based on the compound's chemical structure, and the protocols are designed to be self-validating through the inclusion of appropriate controls.

I. Assessment of Antioxidant Capacity

The presence of a phenolic hydroxyl group on the benzene ring is a strong indicator of potential antioxidant activity. Phenolic compounds can neutralize harmful reactive oxygen species (ROS) through various mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET). [3]A comprehensive evaluation of antioxidant potential should therefore employ multiple assays that reflect these different mechanisms.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of the violet DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically. [4] Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of methyl 2-formyl-5-hydroxybenzoate in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mM.

    • Prepare a series of dilutions of the test compound in methanol (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Prepare a positive control (e.g., Ascorbic acid or Trolox) at the same concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the test compound dilutions, positive control, or methanol (as a blank) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the scavenging of the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically. [5]This assay is applicable to both hydrophilic and lipophilic compounds.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Generate the ABTS•+ stock solution by mixing the two solutions in a 1:1 ratio and allowing them to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare dilutions of the test compound and a positive control as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of the test compound dilutions, positive control, or solvent blank to the respective wells.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. [6]This assay is based on the electron-donating capacity of the compound.

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Prepare a series of dilutions of the test compound and a standard (e.g., FeSO₄·7H₂O).

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of each sample or standard dilution to respective wells.

    • Add 180 µL of the pre-warmed (37°C) FRAP reagent to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • The antioxidant capacity is determined by comparing the absorbance of the samples to a standard curve prepared using ferrous sulfate. Results are expressed as Fe(II) equivalents.

Table 1: Summary of Antioxidant Assays

AssayPrincipleWavelengthStandard Control
DPPHRadical Scavenging (HAT/SET)517 nmAscorbic Acid, Trolox
ABTSRadical Cation Scavenging (HAT/SET)734 nmAscorbic Acid, Trolox
FRAPFerric Ion Reduction (SET)593 nmFeSO₄·7H₂O

Diagram 1: General Workflow for Antioxidant Assays

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_compound Prepare Test Compound Dilutions add_sample Add Compound/Control to Wells prep_compound->add_sample prep_control Prepare Positive Control Dilutions prep_control->add_sample prep_reagent Prepare Assay Reagent (DPPH, ABTS, or FRAP) add_reagent Add Reagent to Wells prep_reagent->add_reagent add_reagent->add_sample incubate Incubate (Time & Temp Specific) add_sample->incubate read_absorbance Measure Absorbance at Specific Wavelength incubate->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: General workflow for in vitro antioxidant capacity assessment.

II. Cytotoxicity and Cell Viability Assessment

Before exploring more specific biological activities, it is crucial to determine the cytotoxic profile of methyl 2-formyl-5-hydroxybenzoate. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [7]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. [8][9] Protocol:

  • Cell Culture:

    • Seed cells (e.g., a relevant cancer cell line like HeLa or a normal cell line like HEK-293) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a range of concentrations of methyl 2-formyl-5-hydroxybenzoate in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.5%).

    • Replace the old medium with fresh medium containing the different concentrations of the test compound. Include wells with medium only (blank) and medium with solvent (vehicle control).

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution in PBS to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the vehicle control.

    • Determine the IC50 value (the concentration that inhibits cell growth by 50%).

III. Evaluation of Potential Anti-inflammatory Activity

Salicylaldehyde derivatives are known to possess anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). [10][11]

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes, which are involved in the conversion of arachidonic acid to prostaglandins. [12][13] Protocol (General Fluorometric Assay):

  • Reagents:

    • Purified COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a fluorogenic probe.

    • Hematin (cofactor).

    • Tris-HCl buffer (pH 8.0).

    • Positive controls (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective).

  • Assay Procedure:

    • In a 96-well black plate, add the reaction buffer, hematin, and the test compound at various concentrations.

    • Add the COX-1 or COX-2 enzyme to the wells and incubate for a short period (e.g., 10 minutes) at room temperature.

    • Initiate the reaction by adding a mixture of arachidonic acid and ADHP.

    • Monitor the fluorescence increase (Excitation/Emission ~535/590 nm) over time.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

IV. Screening for Enzyme Inhibition

The combination of a phenolic hydroxyl and an aldehyde group in methyl 2-formyl-5-hydroxybenzoate makes it a candidate for inhibiting various enzymes. For instance, phenolic compounds are known to inhibit tyrosinase, an enzyme involved in melanin biosynthesis. [14][15]

Tyrosinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome. [16][17] Protocol:

  • Reagents:

    • Mushroom tyrosinase.

    • L-DOPA (substrate).

    • Phosphate buffer (pH 6.8).

    • Kojic acid (positive control).

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase solution.

    • Incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding L-DOPA solution.

    • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Data Analysis:

    • Calculate the reaction rate and the percentage of inhibition.

    • Determine the IC50 value for tyrosinase inhibition.

Diagram 2: Decision Tree for In Vitro Assay Selection

G cluster_primary Primary Screening cluster_secondary Secondary Screening (Based on Primary Results) start Methyl 2-formyl-5-hydroxybenzoate antioxidant Antioxidant Assays (DPPH, ABTS, FRAP) start->antioxidant cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity anti_inflammatory Anti-inflammatory Assays (COX-1/COX-2 Inhibition) antioxidant->anti_inflammatory If active cytotoxicity->anti_inflammatory If low cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (e.g., Tyrosinase) cytotoxicity->enzyme_inhibition If low cytotoxicity

Caption: A logical progression for the in vitro evaluation of the test compound.

V. Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of methyl 2-formyl-5-hydroxybenzoate. Based on its chemical structure, this compound holds promise as a bioactive molecule. The proposed assays will help to determine its antioxidant potential, cytotoxic profile, and its ability to modulate key enzymes involved in inflammation and other biological processes. Positive results in these initial screens would warrant further investigation, including more detailed mechanistic studies, evaluation against a broader panel of cell lines and enzymes, and eventually, in vivo studies.

References

  • Antioxidant capacity assays (DPPH, ABTS, and FRAP) between partition... - ResearchGate. (n.d.). Retrieved March 18, 2026, from [Link]

  • Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

  • Phenolic Compounds Analysis and In Vitro Biological Activities of Aqueous Extract From Leaves of Paronychia Arabica Collected in South Algeria - PMC. (2025, September 4). Retrieved March 18, 2026, from [Link]

  • Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives - ACS Publications. (2017, February 20). Retrieved March 18, 2026, from [Link]

  • (PDF) Phenolic Compounds - Biological Activity - ResearchGate. (2025, September 2). Retrieved March 18, 2026, from [Link]

  • Estimation of Phytochemical Content and Antioxidant Activity of Some Selected Traditional Indian Medicinal Plants - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

  • Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation” - MDPI. (2026, January 19). Retrieved March 18, 2026, from [Link]

  • Pyridoxal and Salicylaldehyde Derivatives: Synthesis, Characterization, and Antifungal Potential Against Opportunistic Yeast Pathogens - MDPI. (2025, March 5). Retrieved March 18, 2026, from [Link]

  • IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES | bioRxiv. (2024, January 8). Retrieved March 18, 2026, from [Link]

  • MIT Open Access Articles Synthesis and Accumulation of Aromatic Aldehydes in an Engineered Strain ofEscherichia coli. (2014, July 28). Retrieved March 18, 2026, from [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. (n.d.). Retrieved March 18, 2026, from [Link]

  • Study of the Phenolic Compounds and Biological Activities of the Wild Fruits of Vaccinium leucanthum Schltdl. - MDPI. (2024, October 12). Retrieved March 18, 2026, from [Link]

  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PubMed. (2025, February 22). Retrieved March 18, 2026, from [Link]

  • Full article: Design, synthesis, and in vitro evaluation of aza-peptide aldehydes and ketones as novel and selective protease inhibitors - Taylor & Francis. (2020, July 7). Retrieved March 18, 2026, from [Link]

  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - MDPI. (2025, February 22). Retrieved March 18, 2026, from [Link]

  • In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants - ResearchGate. (2025, December 30). Retrieved March 18, 2026, from [Link]

  • Antioxidant and Biological Properties of Bioactive Phenolic Compounds from Quercus suber L. | Journal of Agricultural and Food Chemistry - ACS Publications. (2009, November 4). Retrieved March 18, 2026, from [Link]

  • Tyrosinase Inhibitor Assay Kit Catalog Number: EZ2019-01 - Attogene. (n.d.). Retrieved March 18, 2026, from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (n.d.). Retrieved March 18, 2026, from [Link]

  • African Journal of Pharmacy and Pharmacology - in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. (2023, February 28). Retrieved March 18, 2026, from [Link]

  • antioxidant activities using dpph, fic, frap, and abts methods from ethanolic - Journal of Universitas Airlangga. (n.d.). Retrieved March 18, 2026, from [Link]

  • Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. (n.d.). Retrieved March 18, 2026, from [Link]

  • MTT Proliferation Assay Protocol - ResearchGate. (2025, June 15). Retrieved March 18, 2026, from [Link]

  • In vitro and in silico studies of radical scavenging activity of salicylaldehyde benzoylhydrazones | Request PDF - ResearchGate. (n.d.). Retrieved March 18, 2026, from [Link]

  • Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency | Chemical Research in Toxicology - ACS Publications. (2023, June 14). Retrieved March 18, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved March 18, 2026, from [Link]

  • Anti-inflammatory activity of d-pinitol possibly through inhibiting COX-2 enzyme: in vivo and in silico studies - Frontiers. (n.d.). Retrieved March 18, 2026, from [Link]

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Sources

Application

Application Note: Synthesis and Characterization of Schiff Bases from Methyl 2-formyl-5-hydroxybenzoate

Introduction & Chemical Significance Methyl 2-formyl-5-hydroxybenzoate (CAS: 1361963-60-1) is a highly versatile building block in organic and medicinal chemistry. Structurally, it is a substituted salicylaldehyde featur...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Significance

Methyl 2-formyl-5-hydroxybenzoate (CAS: 1361963-60-1) is a highly versatile building block in organic and medicinal chemistry. Structurally, it is a substituted salicylaldehyde featuring three distinct reactive sites: an aldehyde group primed for azomethine formation, a phenolic hydroxyl group capable of hydrogen bonding or metal coordination, and a methyl ester for downstream functionalization ()[1].

Schiff bases (imines) derived from salicylaldehyde analogs are critical in coordination chemistry. When condensed with primary diamines, they form multidentate Salen-type ligands that readily complex with transition metals. These metal-ligand architectures are pivotal in homogeneous catalysis, fluorescent sensing, and the development of novel antimicrobial and anticancer therapeutics ()[2].

Mechanistic Principles: The "Why" Behind the Protocol

A robust protocol relies on a deep understanding of the underlying physical chemistry. The formation of a Schiff base is a classic nucleophilic addition-elimination reaction that exists in a delicate equilibrium.

  • Solvent Selection (Absolute Ethanol): Water is a stoichiometric byproduct of imine formation. According to Le Chatelier's principle, the presence of water in the reaction medium will drive the equilibrium backward, favoring the hydrolysis of the imine back into the aldehyde and amine. Absolute ethanol is utilized because it dissolves both reactants effectively while minimizing water content, thereby pushing the reaction to completion ()[3].

  • Acid Catalysis (Glacial Acetic Acid): The carbonyl carbon of the benzaldehyde derivative must be sufficiently electrophilic to be attacked by the primary amine. The addition of 2-3 drops of glacial acetic acid (maintaining a pH of ~4.5–5.5) protonates the carbonyl oxygen, lowering the LUMO energy of the C=O bond. However, excessive acid will protonate the primary amine to form an unreactive ammonium salt ( R−NH3+​ ), rendering it non-nucleophilic. Strict catalytic control is therefore mandatory ()[4].

  • Thermal Activation (Reflux): While the initial nucleophilic attack to form the hemiaminal intermediate can occur at room temperature, the subsequent dehydration step (elimination of water to form the stable C=N azomethine bond) requires activation energy. This is provided by refluxing the mixture at 70–80 °C ()[3].

MechPathway N1 Carbonyl Activation H+ protonates C=O N2 Nucleophilic Attack Amine attacks C N1->N2 N3 Hemiaminal Formation Unstable intermediate N2->N3 N4 Dehydration (-H2O) Heat-driven elimination N3->N4 N5 Schiff Base (Imine) Stable C=N bond N4->N5

Nucleophilic addition-elimination mechanism for imine formation.

Experimental Protocol: Self-Validating Synthesis

This methodology details the condensation of methyl 2-formyl-5-hydroxybenzoate with a representative primary diamine (ethylenediamine) to synthesize a bis-Schiff base (Salen-type ligand). The protocol is designed as a self-validating system, incorporating visual cues and In-Process Controls (IPC).

Materials Required
  • Methyl 2-formyl-5-hydroxybenzoate (Starting Material)

  • Ethylenediamine (Primary Amine)

  • Absolute Ethanol (Anhydrous Solvent)

  • Glacial Acetic Acid (Catalyst)

  • TLC Plates (Silica gel 60 F254)

Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol (1.80 g) of methyl 2-formyl-5-hydroxybenzoate in 25 mL of absolute ethanol.

  • Amine Addition: Slowly add 5.0 mmol (0.30 g) of ethylenediamine dropwise to the stirring solution. Causality: Dropwise addition prevents localized exothermic spikes and minimizes the formation of unwanted side products.

  • Catalysis & Visual Validation: Add 2-3 drops of glacial acetic acid. Self-Validation: The solution will typically exhibit an immediate bathochromic shift (deepening in color to vibrant yellow or orange), indicating the initial formation of extended conjugation characteristic of the azomethine linkage.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to 75 °C with continuous stirring for 3–4 hours.

  • In-Process Control (IPC): After 2.5 hours, monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of 7:3 Hexane:Ethyl Acetate. The complete disappearance of the starting material spot (UV active at 254 nm) validates that the reaction has reached completion.

  • Crystallization: Remove the flask from the heat source and allow it to cool to ambient temperature. Transfer the flask to an ice bath (0–5 °C) for 30–45 minutes to maximize the precipitation of the Schiff base product.

  • Isolation: Collect the crystalline precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 × 10 mL of ice-cold absolute ethanol to remove any unreacted starting materials and trace impurities.

  • Drying: Dry the purified product in a vacuum oven at 45 °C overnight.

ExpWorkflow A 1. Reagent Preparation Methyl 2-formyl-5-hydroxybenzoate + Primary Amine B 2. Solvent Addition Absolute Ethanol (H2O-free) A->B C 3. Acid Catalysis Glacial Acetic Acid (pH 4.5-5.5) B->C D 4. Reflux (70-80 °C) 2-4 Hours under N2 C->D E 5. In-Process Control TLC (Hexane:EtOAc 7:3) D->E E->D If incomplete F 6. Crystallization Cool to 0-5 °C E->F If complete G 7. Isolation Vacuum Filtration F->G

Workflow for the synthesis and isolation of Schiff bases.

Quantitative Data & Optimization

To establish this robust workflow, various parameters were evaluated. Table 1 summarizes the optimization of reaction conditions, demonstrating the empirical causality behind the chosen protocol.

Table 1: Optimization of Reaction Conditions

SolventCatalystTemperatureTime (h)Yield (%)Observation
Methanol (95%)NoneReflux (65 °C)642%Incomplete reaction due to water content driving reverse hydrolysis.
Absolute EthanolNoneReflux (78 °C)655%Slow kinetics without electrophilic activation of the carbonyl.
Absolute EthanolGlacial Acetic AcidRoom Temp (25 °C)1268%Hemiaminal intermediate stalls; lacks energy for dehydration.
Absolute Ethanol Glacial Acetic Acid Reflux (78 °C) 3 92% Optimal conversion and rapid dehydration.

Table 2: Expected Spectroscopic Signatures (Characterization) Validation of the isolated Schiff base requires orthogonal analytical techniques to confirm structural integrity.

TechniqueKey SignalAssignmentStructural Significance
FTIR 1610 - 1630 cm⁻¹ν(C=N) stretchConfirms successful azomethine bond formation.
FTIR 1710 - 1725 cm⁻¹ν(C=O) stretchConfirms the methyl ester group remains intact.
¹H NMR 8.20 - 8.80 ppm (singlet)-CH=N- protonDefinitive proof of the imine proton environment.
¹H NMR 11.5 - 13.0 ppm (singlet)Phenolic -OHHighly deshielded due to intramolecular H-bonding with the imine nitrogen.

References

  • Title: Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates Source: Taylor & Francis URL: [Link]

  • Title: Salicylaldehyde based Schiff base: synthesis, characterisation and application for selective electrochemical detection of Cu2+ in real samples Source: Taylor & Francis URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-Formyl-5-Hydroxybenzoate

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 2-formyl-5-hydroxybenzoate. Here, we address common challenges and prov...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 2-formyl-5-hydroxybenzoate. Here, we address common challenges and provide practical, field-proven solutions to enhance product yield and purity. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the ortho-formylation of phenolic compounds like methyl 4-hydroxybenzoate?

A1: The primary methods for introducing a formyl group ortho to a hydroxyl group on a phenolic ring include the Reimer-Tiemann reaction, the Duff reaction, the Vilsmeier-Haack reaction, and magnesium-mediated formylation (also known as the Casnati-Skattebøl reaction). Each method has its own set of advantages and challenges regarding yield, regioselectivity, and substrate scope. For instance, the Reimer-Tiemann reaction is a classic method but often suffers from moderate yields.[1][2] The Duff reaction is advantageous for its use of inexpensive and non-toxic reagents but can also be low-yielding without optimization.[3] The magnesium-mediated method is often favored for its high ortho-selectivity.[4][5]

Q2: I am working with methyl 4-hydroxybenzoate as my starting material. Which formylation method is most likely to give me the desired methyl 3-formyl-4-hydroxybenzoate product with high yield and selectivity?

A2: For the ortho-formylation of methyl 4-hydroxybenzoate, the magnesium chloride-triethylamine-paraformaldehyde method is highly recommended. This method is reported to be highly selective for ortho-formylation and has been shown to work well with methyl 4-hydroxybenzoate, providing the corresponding aldehyde in excellent yield.[4][6][7] While other methods like the Duff reaction can also be used, they may require more extensive optimization to achieve similar yields and selectivity. The Reimer-Tiemann reaction, while a possibility, is often less efficient for this type of substrate.[2]

Q3: What are the key factors that influence the regioselectivity (ortho- vs. para-formylation) in these reactions?

A3: Regioselectivity is primarily influenced by the reaction mechanism and conditions. The Duff reaction and the magnesium chloride/paraformaldehyde method generally show a strong preference for ortho-formylation.[8] This is often attributed to chelation control, where the metal ion (in the magnesium-mediated reaction) or hydrogen bonding (in the Duff reaction) directs the electrophile to the ortho position.[8][9] In the Reimer-Tiemann reaction, the interaction between the phenoxide and dichlorocarbene also favors ortho substitution, though para products can also be formed.[10] Steric hindrance at the ortho positions can increase the proportion of the para product.[8]

Troubleshooting Guide

Low Product Yield

Q4: My Reimer-Tiemann reaction is giving a very low yield of the desired product. What are the likely causes and how can I improve it?

A4: Low yields in the Reimer-Tiemann reaction are a common issue and can often be attributed to several factors:

  • Inefficient Mixing: This reaction is typically biphasic, and poor mixing between the aqueous and organic layers can limit the reaction rate.[11]

    • Solution: Increase the stirring speed to ensure vigorous mixing. The use of a phase-transfer catalyst (PTC), such as a quaternary ammonium salt or a crown ether, can significantly improve the interaction between the phases.[1][11]

  • Suboptimal Temperature: The reaction requires heating to initiate, but excessive temperatures can lead to the formation of resinous byproducts.[11]

    • Solution: Carefully monitor and control the reaction temperature, typically maintaining it in the 60-70°C range.[11]

  • Incorrect Base Concentration: Both too low and too high concentrations of the alkali hydroxide can be detrimental to the yield.[11]

    • Solution: Optimize the base concentration. A 10-40% aqueous solution of an alkali hydroxide is often recommended.[11]

  • Impure Reagents: The presence of stabilizers in chloroform or impurities in the phenol can inhibit the formation of the reactive dichlorocarbene species.[1]

    • Solution: Use freshly distilled solvents and high-purity phenol.[1]

Q5: I am attempting the magnesium chloride-mediated formylation, but the reaction is not proceeding. What could be the problem?

A5: The success of this reaction is critically dependent on anhydrous conditions.

  • Presence of Moisture: Moisture can deactivate the magnesium chloride and other reagents.

    • Solution: Ensure all glassware is thoroughly dried. Use anhydrous magnesium chloride, paraformaldehyde, triethylamine, and solvent (THF or acetonitrile).[12] The use of anhydrous MgCl₂ beads is particularly recommended over powder, as the powder can be more susceptible to hydration.[13] It is also advisable to dry the paraformaldehyde over phosphorus pentoxide under reduced pressure before use.[14]

  • Inactive Magnesium Chloride: Even commercially available anhydrous magnesium chloride can absorb moisture.

    • Solution: Consider drying the magnesium chloride over phosphorus pentoxide under vacuum before use.[13]

  • Incorrect Reagent Stoichiometry: The ratio of the reagents is crucial for the reaction to proceed efficiently.

    • Solution: Ensure that at least two equivalents of magnesium dichloride are used, as a slower reaction and lower yield are observed with less.[14] An excess of paraformaldehyde is also recommended to ensure a faster reaction and higher yield.[14]

Formation of Side Products and Impurities

Q6: My Duff reaction is producing a mixture of isomers and other byproducts. How can I improve the selectivity and purity?

A6: The formation of multiple products in the Duff reaction is a common challenge.

  • Poor Regioselectivity: While the Duff reaction generally favors ortho-formylation, para-isomers can also be formed.[15]

    • Solution: The choice of acid can influence regioselectivity. Using a strong acid like trifluoroacetic acid (TFA) as the solvent can enhance both the reaction rate and selectivity, especially for electron-deficient phenols.[12]

  • Diformylation: If both ortho positions are available, diformylation can occur.[16]

    • Solution: Carefully control the stoichiometry of the formylating agent (hexamethylenetetramine) and monitor the reaction progress by TLC to stop the reaction once the desired mono-formylated product is maximized.[12]

  • Formation of Complex Mixtures: At high temperatures, decomposition of the starting material or product can lead to a complex mixture.[16]

    • Solution: Optimize the reaction temperature and time by careful TLC monitoring.[12]

Q7: During the workup of my magnesium chloride-mediated formylation, I am getting a significant amount of a byproduct. What could it be and how can I avoid it?

A7: For phenols with electron-withdrawing groups, longer reaction times are often required, which can lead to the formation of byproducts.[4][7]

  • Formation of MOM-derivatives: A common byproduct is the methoxymethyl (MOM) ether of the starting phenol.[4][7]

    • Solution: Monitor the reaction closely by TLC and aim to minimize the reaction time. Optimizing the stoichiometry of the reagents can also help to reduce the formation of this byproduct.

Experimental Protocols

Protocol 1: Magnesium Chloride-Mediated ortho-Formylation of Methyl 4-Hydroxybenzoate

This protocol is adapted from procedures reported by Hofsløkken and Skattebøl.[4][5]

Materials:

  • Methyl 4-hydroxybenzoate

  • Anhydrous magnesium dichloride (beads are recommended)[13]

  • Paraformaldehyde (dried over P₂O₅)[14]

  • Anhydrous triethylamine

  • Anhydrous acetonitrile (distilled over CaH₂)[4]

  • 5% aqueous HCl

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica gel for flash chromatography

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and under an inert atmosphere (e.g., argon), add methyl 4-hydroxybenzoate (1 equivalent), anhydrous magnesium dichloride (1.5 equivalents), and dried paraformaldehyde (6.75 equivalents).

  • Add anhydrous acetonitrile via syringe.

  • Slowly add anhydrous triethylamine (3.75 equivalents) dropwise via syringe.

  • Heat the reaction mixture to reflux and maintain for the required reaction time (monitor by TLC, typically 2-4 hours).[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 5% aqueous HCl to quench the reaction and dissolve the magnesium salts.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

ReagentMolar Equivalents
Methyl 4-hydroxybenzoate1
Anhydrous MgCl₂1.5
Paraformaldehyde6.75
Anhydrous Triethylamine3.75
Protocol 2: Modified Duff Reaction using Trifluoroacetic Acid

This protocol is a general procedure adapted for substrates that are less reactive.[12]

Materials:

  • Methyl 4-hydroxybenzoate

  • Hexamethylenetetramine (hexamine)

  • Trifluoroacetic acid (TFA)

  • 4 M HCl

  • Dichloromethane or ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve methyl 4-hydroxybenzoate (1 equivalent) and hexamethylenetetramine (2-3 equivalents) in anhydrous trifluoroacetic acid.

  • Heat the mixture at 70-80°C for 3-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and pour it into a 4 M HCl solution to hydrolyze the intermediate imine.

  • The product may precipitate upon standing. If so, collect the solid by filtration.

  • If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Visualizing the Workflow

Troubleshooting Logic for Low Yield in Phenolic Formylation

Troubleshooting_Low_Yield start Low Product Yield check_method Is the formylation method appropriate for the substrate? start->check_method check_conditions Are the reaction conditions (temp, time, stoichiometry) optimized? check_method->check_conditions Yes switch_method Switch to a more potent method (e.g., MgCl2-mediated for high ortho-selectivity) check_method->switch_method No check_reagents Are reagents and solvents of sufficient purity and dryness? check_conditions->check_reagents Yes optimize_conditions Increase temperature, prolong reaction time, or adjust stoichiometry check_conditions->optimize_conditions No purify_reagents Use freshly dried solvents and high-purity reagents check_reagents->purify_reagents No end Improved Yield check_reagents->end Yes switch_method->start optimize_conditions->start purify_reagents->start

Caption: A decision-making workflow for troubleshooting low product yield in phenolic formylation reactions.

References

  • Grokipedia. Reimer–Tiemann reaction. [Link]

  • Podesto, D. D., & Salurialam, R. Duff Formylation Reaction Modification: Water & Microwave Optimization. Studylib.net. [Link]

  • Hofsløkken, S., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.
  • Hansen, T. V., & Skattebøl, L. Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses.
  • Hofsløkken, S., & Skattebøl, L. Convenient method for the ortho-formylation of phenols. SciSpace. [Link]

  • Grimblat, N., et al. A Theoretical Study of the Duff Reaction: Insights into its Selectivity.
  • Taylor & Francis. Formylation – Knowledge and References. [Link]

  • Grimblat, N., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. RepHip UNR.
  • ScienceMadness. Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols. [Link]

  • Wikipedia. Duff reaction. [Link]

  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64.
  • Hansen, T. V., & Skattebøl, L. (2012). ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220.
  • Wikipedia. Reimer–Tiemann reaction. [Link]

  • Master Organic Chemistry. Reimer-Tiemann Reaction. [Link]

  • Wikipedia. Reimer–Tiemann reaction. [Link]

  • Hofsløkken, S., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.
  • ResearchGate. How to perform MgCl2-Et3N ortho-formylation of phenols successfully?. [Link]

Sources

Optimization

Troubleshooting impurities during methyl 2-formyl-5-hydroxybenzoate extraction

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of methyl 2-formyl-5-hydroxyben...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of methyl 2-formyl-5-hydroxybenzoate. This valuable benzaldehyde derivative is often synthesized via the Duff reaction, a process known for its operational simplicity but also for its potential for impurity generation and modest yields.[1][2][3] This guide provides in-depth troubleshooting advice and detailed protocols to help you optimize your extraction and purification processes, ensuring a high-purity final product.

Troubleshooting & FAQs

This section addresses specific issues you may encounter during the extraction and purification of methyl 2-formyl-5-hydroxybenzoate in a question-and-answer format.

Q1: My crude product is a dark, tarry substance after the Duff reaction. What causes this and how can I purify my product?

A: The formation of dark, polymeric byproducts is a common issue in the Duff reaction, which utilizes hexamine as a formylating agent in an acidic medium.[1][3] The reaction mechanism involves the formation of reactive iminium species and subsequent complex intramolecular redox reactions, which can lead to polymerization, especially if the reaction temperature is not well-controlled or if the reaction is run for an extended period.[1]

Root Cause Analysis:

  • Overheating: Excessive heat can promote the formation of polymeric tars.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long can increase the formation of byproducts.

  • Substrate Reactivity: Phenols are highly activated substrates, and under the acidic conditions of the Duff reaction, can be susceptible to side reactions.

Recommended Solution: Multi-Step Purification Workflow

A multi-step approach involving acid-base extraction followed by column chromatography or recrystallization is often necessary to isolate the desired product from the complex crude mixture.

dot

Caption: Multi-step purification workflow for methyl 2-formyl-5-hydroxybenzoate.

Q2: I'm performing an acid-base extraction to separate my product from non-phenolic impurities. What is the correct sequence of base addition, and why?

A: The correct sequence for an acid-base extraction to isolate a phenolic compound like methyl 2-formyl-5-hydroxybenzoate from a mixture possibly containing carboxylic acids and neutral impurities is crucial for effective separation.[4][5] The principle relies on the differing acidities of the functional groups.[4][6]

Expert Insight:

You should always start with a weak base, such as sodium bicarbonate (NaHCO₃), followed by a strong base, like sodium hydroxide (NaOH).[5]

  • Step 1: Weak Base (Sodium Bicarbonate): Carboxylic acids (pKa ≈ 4-5) are significantly more acidic than phenols (pKa ≈ 10).[4] Therefore, a weak base like sodium bicarbonate is strong enough to deprotonate any residual carboxylic acid impurities, converting them into their water-soluble carboxylate salts.[5][6] This allows for their removal into the aqueous layer, while the less acidic phenolic product remains in the organic layer.

  • Step 2: Strong Base (Sodium Hydroxide): After removing the carboxylic acid impurities, a strong base like sodium hydroxide is used to deprotonate the phenolic hydroxyl group of your product.[5][7] This converts the methyl 2-formyl-5-hydroxybenzoate into its water-soluble sodium phenoxide salt, which can then be extracted into a fresh aqueous layer. Neutral impurities will remain in the organic layer.

dot

Acid_Base_Extraction_Logic cluster_organic Organic Layer (e.g., Diethyl Ether) cluster_aqueous Aqueous Layer Start Mixture: - Product (Phenol) - Carboxylic Acid Impurity - Neutral Impurity After_NaHCO3 Organic Layer: - Product (Phenol) - Neutral Impurity Start->After_NaHCO3 Add NaHCO₃ Aqueous_NaHCO3 Aqueous Layer: - Sodium Carboxylate Start->Aqueous_NaHCO3 Extracts Carboxylic Acid After_NaOH Organic Layer: - Neutral Impurity After_NaHCO3->After_NaOH Add NaOH Aqueous_NaOH Aqueous Layer: - Sodium Phenoxide (Product Salt) After_NaHCO3->Aqueous_NaOH Extracts Phenolic Product

Caption: Logical flow of a sequential acid-base extraction.

Q3: My product seems to be partially lost during the acid-base extraction. How can I maximize my recovery?

A: Loss of product during acid-base extraction is a common issue that can often be traced back to incomplete protonation/deprotonation or physical loss during handling.

Troubleshooting Tips for Maximizing Yield:

Potential Issue Explanation Solution
Incomplete Acidification After extracting your product into the basic aqueous layer, it must be fully protonated with a strong acid (e.g., HCl) to precipitate out of the solution.[5] If the pH is not sufficiently acidic, a portion of your product will remain dissolved as the phenoxide salt.Use a pH indicator, such as litmus paper or a pH meter, to ensure the aqueous solution is acidic (pH ~1-2) after adding the strong acid.[8] Add the acid slowly and with stirring to ensure complete mixing.
Emulsion Formation Vigorous shaking of the separatory funnel can lead to the formation of an emulsion, a stable mixture of the organic and aqueous layers, which can be difficult to separate and lead to product loss.Gently invert the separatory funnel several times to mix the layers instead of shaking vigorously. If an emulsion does form, you can try adding a small amount of brine (saturated NaCl solution) to help break it.
Insufficient Extraction A single extraction may not be sufficient to transfer all of the product between the layers.Perform multiple extractions with smaller volumes of the extracting solvent. For example, instead of one 100 mL extraction, perform two or three 50 mL extractions.
Premature Crystallization If the concentration of the product is very high, it may begin to crystallize at the interface of the two layers, making separation difficult.If you observe solid material forming, you may need to add a small amount of additional organic solvent to redissolve it before proceeding with the separation.

Q4: I'm having trouble purifying my product by column chromatography. It's either not separating well from impurities or I'm getting a very low yield. What can I do?

A: Column chromatography is a powerful technique for purifying compounds based on their polarity, but success depends on optimizing several parameters. For aromatic aldehydes, careful selection of the stationary and mobile phases is key.

Optimization Strategies for Column Chromatography:

  • Solvent System Selection: The choice of eluent is critical. A good starting point for moderately polar compounds like methyl 2-formyl-5-hydroxybenzoate is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[9]

    • Pro-Tip: Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio before running the column.[10] Aim for an Rf value of 0.2-0.4 for your product to ensure good separation.

  • Deactivating the Silica Gel: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, which can lead to the formation of acetals or hemiacetals if an alcohol is used as a solvent, or other side reactions.[11]

    • Solution: To mitigate this, you can deactivate the silica gel by adding a small amount of a base, such as triethylamine (typically ~1%), to your eluent system.[11]

  • Sample Loading: Proper sample loading is essential to achieve sharp bands and good separation.

    • Dry Loading: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and then evaporate the solvent to obtain a dry, free-flowing powder.[12] This powder can then be carefully added to the top of the column. This method generally results in better separation than loading the sample as a concentrated solution.

Experimental Protocols

Protocol 1: Acid-Base Extraction for the Purification of Methyl 2-formyl-5-hydroxybenzoate

This protocol describes the separation of the phenolic product from acidic and neutral impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.[4][7]

  • Weak Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Gently invert the funnel several times, venting frequently to release any pressure buildup from CO₂ evolution. Separate the aqueous layer. Repeat this wash step.

  • Strong Base Extraction: Add a 1-2 M aqueous solution of sodium hydroxide (NaOH) to the organic layer in the separatory funnel. Gently invert the funnel several times. The product will move into the aqueous layer as its sodium salt. Separate the aqueous layer and save it. Repeat this extraction with fresh NaOH solution to ensure complete recovery.

  • Isolation of Neutral Impurities: The remaining organic layer contains any neutral impurities. It can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate these byproducts if desired.

  • Acidification and Product Precipitation: Cool the combined basic aqueous extracts in an ice bath. Slowly, and with stirring, add concentrated hydrochloric acid (HCl) until the solution is strongly acidic (pH ~1-2).[5][8] The methyl 2-formyl-5-hydroxybenzoate will precipitate out as a solid.

  • Collection and Drying: Collect the precipitated product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water. Allow the product to air dry or place it in a desiccator to remove residual water.

Protocol 2: Recrystallization

This protocol is for the final purification of the isolated solid product.

  • Solvent Selection: Test the solubility of a small amount of your product in various solvents at room temperature and upon heating.[12] A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[12] Potential solvents for phenolic compounds include ethanol, methanol, or mixtures of an organic solvent with water.[12]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude product to just dissolve it.[12]

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield of crystals.[12]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[12]

  • Drying: Dry the purified crystals in a vacuum oven or a desiccator to remove any residual solvent.

References

  • Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions.
  • Wikipedia. (n.d.). Duff reaction.
  • Taylor & Francis Online. (2024, October 6). Fractionation of phenolic aldehydes by liquid–liquid extraction and polymer resin adsorption.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Unknown. (n.d.). Acid-Base Extraction.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • ResearchGate. (2015, February 3).
  • YouTube. (2024, February 22). Duff Reaction Mechanism | Organic Chemistry.
  • ACS Publications. (n.d.). An Efficient Large-Scale Synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate | Organic Process Research & Development.
  • National Institutes of Health. (n.d.). Phenolic-Compound-Extraction Systems for Fruit and Vegetable Samples - PMC.
  • RepHip UNR. (2016, October 7). A theoretical study of the Duff reaction: insights into its selectivity.
  • PROMETHEUS – Protocols. (n.d.).
  • Unknown. (n.d.). Duff Reaction.
  • SynArchive. (n.d.). Duff Reaction.
  • MDPI. (2022, November 16). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review.
  • ResearchGate. (2014, September 29).
  • UNI ScholarWorks. (n.d.).
  • National Institutes of Health. (n.d.). Techniques for Analysis of Plant Phenolic Compounds - PMC.
  • Thermo Fisher Scientific. (n.d.). Acclaim Carbonyl Columns.
  • ACS Publications. (n.d.). Determination of Aliphatic and Aromatic Aldehydes in Polluted Airs as their 2,4-Dinitrophenylhydrazones by High Performance.
  • ResearchGate. (2025, August 7). ChemInform Abstract: Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction | Request PDF.
  • Magritek. (n.d.).
  • Unknown. (2025, September 26).
  • ResearchGate. (n.d.).
  • Food and Agriculture Organization of the United Nations. (n.d.).
  • PrepChem.com. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Google Patents. (n.d.).
  • NOAA. (n.d.).
  • Welch Materials, Inc. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • BenchChem. (n.d.). A Comparative Analysis of Formylating Agents for Researchers and Drug Development Professionals.
  • BenchChem. (n.d.). Technical Support Center: Purification of Methyl 2-(3-hydroxyphenyl)
  • BenchChem. (n.d.). Application Notes and Protocols: Methyl 2-(5-methylfuran-2-yl)benzoate in the Synthesis of Heterocyclic Compounds.
  • ChemicalBook. (2025, August 8).
  • J-STAGE. (n.d.). 2-Formyl-3-hydroxybenzyl Formate (Rhizoglyphinyl Formate)
  • PrepChem.com. (n.d.).
  • ChemBK. (2024, April 9).
  • BenchChem. (n.d.).
  • BLDpharm. (2017, May 4).
  • Scribd. (n.d.). Salicylic Acid Recrystallization Guide | PDF | Crystallization | Applied And Interdisciplinary Physics.
  • Ataman Kimya. (n.d.).
  • NextSDS. (n.d.).
  • BenchChem. (n.d.). Synthesis of Methyl Salicylate Derivatives: A Detailed Guide for Researchers.
  • YouTube. (2024, March 15).

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Handling Guide for Methyl 2-formyl-5-hydroxybenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield drops, inconsistent assay results, or degraded starting materials when wo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield drops, inconsistent assay results, or degraded starting materials when working with functionalized benzaldehydes.

Methyl 2-formyl-5-hydroxybenzoate (CAS: 1361963-60-1)[1][2] is a highly versatile but chemically sensitive building block. It contains two functional groups prone to degradation: a formyl group (-CHO) and a phenolic hydroxyl group (-OH). Understanding the causality behind its degradation is the first step in designing a self-validating storage system.

Mechanistic Insight: The Autoxidation Threat

Aldehydes are notoriously sensitive to atmospheric oxygen, undergoing autoxidation to form carboxylic acids. This is not a simple linear reaction; it is a radical chain process initiated by light, heat, or trace transition metals. Once an acyl radical forms, it rapidly reacts with oxygen to form a peroxyacyl radical, which then abstracts a hydrogen from another aldehyde molecule. This creates a peroxy acid that reacts with yet another aldehyde, yielding two molecules of the degraded carboxylic acid.

Because this is a chain reaction, even a brief exposure to ambient air can trigger a cascading degradation event that continues even after the vial is closed[3]. Furthermore, the electron-donating phenolic hydroxyl group at the 5-position makes the aromatic ring susceptible to oxidative coupling or quinone formation if trace metals are present.

Autoxidation A Methyl 2-formyl-5-hydroxybenzoate (Intact Aldehyde) B Initiation (Light, Heat, Trace Metals) A->B C Acyl Radical Formation (Ar-CO•) B->C D Oxygen Addition (O2 Exposure) C->D E Peroxyacyl Radical (Ar-CO-OO•) D->E F Hydrogen Abstraction (From another Aldehyde) E->F F->C Chain Propagation G Peroxy Acid Intermediate (Ar-CO-OOH) F->G H Disproportionation / Oxidation G->H I Methyl 2-carboxy-5-hydroxybenzoate (Degraded Carboxylic Acid) H->I

Autoxidation mechanism of the formyl group in methyl 2-formyl-5-hydroxybenzoate.

Quantitative Data: Storage Conditions vs. Degradation Risk

To mitigate these risks, physical barriers and environmental controls are mandatory. Below is a summary of storage conditions and their empirical impact on shelf life.

Storage ConditionAtmosphereTemperatureLight ExposureEstimated Shelf LifeDegradation Risk
Optimal Argon (Ar)-20°CDark (Amber vial)> 12 monthsVery Low
Acceptable Nitrogen (N2)4°CDark3 - 6 monthsLow
Suboptimal Air4°CDark< 1 monthModerate
Poor Air25°C (RT)Ambient Lab Light< 1 weekHigh (Autoxidation)
Troubleshooting & FAQs

Q1: My methyl 2-formyl-5-hydroxybenzoate powder has turned from off-white to a yellowish-brown. Is it still usable? A: Likely not without purification. The color change is a visual indicator of oxidation. The formyl group has likely oxidized to a carboxylic acid, and the phenolic ring may have begun oxidative coupling. Self-Validation Step: Run a rapid ¹H-NMR in DMSO-d6. If the sharp aldehyde proton peak (~9.5–10.5 ppm) is diminished and a broad carboxylic acid peak (~11–12 ppm) appears, the batch must be discarded or recrystallized.

Q2: I store my compound in the fridge (4°C), but it still degrades. Why? A: Temperature control only slows the kinetics of degradation; it does not stop the radical chain reaction once initiated. If you open the vial in ambient air, moisture condenses on the cold powder, and atmospheric oxygen infiltrates the headspace[3]. When you return the vial to the fridge, the trapped oxygen continues to react. You must purge the headspace with an inert gas before sealing.

Q3: Can I add an antioxidant like BHT to my stock solutions to prevent oxidation? A: While antioxidants like Butylated hydroxytoluene (BHT) act as radical scavengers and are commonly used to stabilize peroxidizable chemicals, they are generally not recommended for reactive building blocks unless explicitly required by your protocol. BHT will remain in your solution and can interfere with downstream synthetic steps or biological assays. Physical barriers (Argon, amber vials, low temperature) are the professional standard for maintaining purity without introducing chemical contaminants.

Q4: Why do you recommend Argon over Nitrogen for the headspace? A: Argon is denser than air (~1.38x), meaning it effectively "blankets" the solid or solution at the bottom of the vial, displacing oxygen upward and out. Nitrogen is slightly lighter than air, making it prone to mixing with ambient oxygen during the sealing process unless handled in a strictly controlled glovebox environment.

Standard Operating Procedure (SOP): Self-Validating Preparation & Storage

To ensure absolute trustworthiness in your assays, do not rely on assumptions. Implement the following self-validating workflow for preparing and storing stock solutions of sensitive aldehydes.

Workflow Start Receive Neat Solid (Verify Purity via NMR/LC-MS) Degas Degas Solvents (Sparge with Argon for 30 min) Start->Degas Inert Transfer to Glovebox / Schlenk Line (Argon Atmosphere) Degas->Inert Aliquot Aliquot into Amber Vials (Single-use volumes) Inert->Aliquot Seal Seal with PTFE-lined Septa & Purge Headspace Aliquot->Seal Store Store at -20°C in Dark (Dedicated Flammables Freezer) Seal->Store

Self-validating handling and storage workflow for sensitive aldehyde reagents.

Step-by-Step Methodology:
  • Initial Purity Validation: Upon receiving the neat solid, immediately run a baseline LC-MS or ¹H-NMR. Document the exact peak area of the parent compound. This serves as your absolute reference point.

  • Solvent Degassing: Sparge your chosen solvent (e.g., anhydrous DMSO or DMF) with high-purity Argon for a minimum of 30 minutes. Causality: Dissolving the compound in non-degassed solvent introduces dissolved oxygen directly to the molecule, initiating autoxidation instantly.

  • Inert Handling: Transfer the neat solid and the degassed solvent into a glovebox or utilize a Schlenk line.

  • Dissolution & Aliquoting: Dissolve the compound to the desired stock concentration. Immediately dispense the solution into single-use, amber glass vials. Causality: Amber glass prevents photo-initiation of the radical chain reaction. Single-use aliquots prevent repeated freeze-thaw cycles and eliminate the need to repeatedly puncture the septum, which degrades its integrity[3].

  • Sealing: Cap the vials using PTFE-lined silicone septa. Causality: Standard rubber septa are highly permeable to oxygen over time and can leach plasticizers into organic solvents. PTFE provides an inert, impermeable barrier.

  • Storage: Store the sealed aliquots in a -20°C freezer[3].

  • The Self-Validation Loop: Before using an aliquot for a critical experiment, run a rapid UV/Vis or HPLC check against the baseline established in Step 1. If the purity has dropped by >5%, discard the aliquot. This guarantees that degraded starting material is never the hidden variable in your experimental failures.

References
  • NextSDS. "methyl 2-formyl-5-hydroxybenzoate — Chemical Substance Information." NextSDS. [Link]

  • University of Tennessee, Knoxville. "Time-sensitive Chemicals - Environmental Health & Safety." UTK EHS. [Link]

Sources

Optimization

Technical Support Center: Optimizing Esterification of Methyl 2-formyl-5-hydroxybenzoate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the esterification of methyl 2-formyl-5-hydroxybenzoate. It addresses common challenges and offers...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the esterification of methyl 2-formyl-5-hydroxybenzoate. It addresses common challenges and offers practical, field-proven solutions to optimize reaction conditions, maximize yield, and ensure product purity.

Introduction

Methyl 2-formyl-5-hydroxybenzoate is a trifunctional molecule containing a methyl ester, a formyl (aldehyde) group, and a phenolic hydroxyl group. The selective esterification of the phenolic hydroxyl group presents a unique set of challenges due to the reactivity of the other functional groups. This guide is structured to anticipate and resolve specific issues you may encounter during your experiments, moving from frequently asked questions to detailed troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for esterifying the phenolic hydroxyl group of methyl 2-formyl-5-hydroxybenzoate?

A1: The most prevalent methods involve reacting the phenolic hydroxyl group with an acylating agent, such as an acid anhydride or acyl chloride, in the presence of a suitable base or catalyst. A classic approach is the Schotten-Baumann reaction, which utilizes an acyl chloride and a base like pyridine or aqueous sodium hydroxide.[1] Another common method is acylation with an acid anhydride, often catalyzed by a mild acid or base.[2]

Q2: Why is my reaction yield consistently low?

A2: Low yields can stem from several factors. The phenolic hydroxyl group is a relatively weak nucleophile, which can lead to slow or incomplete reactions.[1] Additionally, side reactions involving the aldehyde group can consume starting material and reduce the yield of the desired ester. Suboptimal reaction conditions, such as incorrect temperature, solvent, or catalyst choice, also play a significant role.[3]

Q3: I am observing multiple spots on my TLC plate. What are the likely side products?

A3: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate suggests the formation of side products. Given the structure of methyl 2-formyl-5-hydroxybenzoate, potential side reactions include:

  • Reactions involving the aldehyde: Under basic conditions, the Cannizzaro reaction can occur, where two molecules of the aldehyde disproportionate to form a carboxylic acid and an alcohol.[3] Aldol condensation is another possibility if enolizable protons are present.

  • Hydrolysis of the methyl ester: If the reaction conditions are too harsh (e.g., strong base and high temperatures), the existing methyl ester can be hydrolyzed back to a carboxylic acid.[4]

  • C-acylation: The aromatic ring can undergo acylation, particularly at the positions activated by the hydroxyl group, leading to undesired isomers.[3]

Q4: How can I selectively esterify the phenolic hydroxyl group without affecting the aldehyde or the existing methyl ester?

A4: Achieving selectivity is crucial. This can be accomplished by:

  • Choosing mild reaction conditions: Employing milder bases (e.g., potassium carbonate instead of sodium hydroxide) and lower reaction temperatures can prevent hydrolysis of the methyl ester and minimize side reactions of the aldehyde.[3]

  • Using a protecting group strategy: The aldehyde group can be temporarily protected as an acetal or ketal.[5] These protecting groups are stable to the basic conditions often used for esterification and can be removed under acidic conditions after the esterification is complete.[5]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems encountered during the esterification of methyl 2-formyl-5-hydroxybenzoate.

Problem 1: Low or No Product Formation
Potential Cause Diagnostic Check Recommended Solution
Incomplete Deprotonation of Phenol Check the pKa of the phenol and the base used. Ensure the base is strong enough for complete deprotonation.Use a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).[3]
Poor Nucleophilicity of Phenol The reaction is sluggish even with an appropriate base.Convert the phenol to a more nucleophilic phenoxide using a suitable base before adding the acylating agent.[3]
Steric Hindrance The acylating agent is bulky, hindering its approach to the phenolic oxygen.[6]Use a less sterically hindered acylating agent if possible. Increase the reaction temperature to overcome the activation energy barrier.
Deactivation of Catalyst The acid or base catalyst is being consumed by side reactions or impurities.Ensure all reagents and solvents are anhydrous. Use a slight excess of the catalyst.
Problem 2: Formation of Multiple Products (Poor Selectivity)
Potential Cause Diagnostic Check Recommended Solution
Cannizzaro Reaction of Aldehyde Isolate and characterize the side products. Look for the corresponding carboxylic acid and alcohol.Avoid using strong bases. A milder base like potassium carbonate is less likely to promote the Cannizzaro reaction.[3]
Hydrolysis of Methyl Ester Analyze the product mixture for the presence of the corresponding carboxylic acid.Use milder reaction conditions (lower temperature, weaker base). Consider using a non-aqueous workup if possible.[4]
C-acylation of the Aromatic Ring Use spectroscopic methods (NMR, MS) to identify the structure of the isomers.Employ a less reactive acylating agent or a solvent system that disfavors C-acylation.[3]
Aldehyde Reactivity The aldehyde group is reacting with other components in the mixture.Protect the aldehyde group as an acetal before performing the esterification.[5]

Experimental Protocols

Protocol 1: Standard Esterification using Acyl Chloride

This protocol outlines a general procedure for the esterification of methyl 2-formyl-5-hydroxybenzoate using an acyl chloride under basic conditions.

Materials:

  • Methyl 2-formyl-5-hydroxybenzoate

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine or Triethylamine (as base and solvent)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a clean, dry round-bottom flask, dissolve methyl 2-formyl-5-hydroxybenzoate in anhydrous DCM and pyridine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Aldehyde Protection Followed by Esterification

This two-step protocol is recommended for achieving higher selectivity and yield.

Step 1: Protection of the Aldehyde Group

  • Dissolve methyl 2-formyl-5-hydroxybenzoate in a mixture of ethylene glycol and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize the acid with a mild base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, wash with water, and dry.

  • Purify the resulting acetal if necessary.

Step 2: Esterification of the Protected Phenol

  • Follow the procedure outlined in Protocol 1 using the protected starting material from Step 1.

Step 3: Deprotection of the Aldehyde Group

  • Dissolve the esterified and protected product in a mixture of acetone and water.

  • Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).

  • Stir the reaction at room temperature until the acetal is cleaved, as monitored by TLC.

  • Neutralize the acid and extract the final product.

  • Purify as needed.

Visualizations

Experimental Workflow: Selective Esterification

EsterificationWorkflow cluster_main Selective Esterification of Methyl 2-formyl-5-hydroxybenzoate cluster_protection Step 1: Aldehyde Protection cluster_esterification Step 2: Esterification cluster_deprotection Step 3: Deprotection start Starting Material: Methyl 2-formyl-5-hydroxybenzoate protect_aldehyde Protect Aldehyde (e.g., as acetal) start->protect_aldehyde Ethylene Glycol, p-TsOH esterify_phenol Esterify Phenolic OH (Acyl Chloride/Base) protect_aldehyde->esterify_phenol Protected Intermediate deprotect_aldehyde Deprotect Aldehyde (Acidic Hydrolysis) esterify_phenol->deprotect_aldehyde Esterified Intermediate final_product Final Product: Esterified Derivative deprotect_aldehyde->final_product Purification

Caption: Workflow for selective esterification via a protection strategy.

Troubleshooting Logic Diagram

TroubleshootingLogic cluster_troubleshooting Troubleshooting Esterification Issues start Problem Encountered low_yield Low Yield? start->low_yield multiple_products Multiple Products? start->multiple_products low_yield->multiple_products No incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Yes side_reactions Side Reactions low_yield->side_reactions Yes check_side_products Identify Side Products (TLC, NMR, MS) multiple_products->check_side_products Yes optimize_conditions Optimize Conditions: - Stronger Base - Higher Temp - Longer Time incomplete_reaction->optimize_conditions protect_aldehyde_ly Protect Aldehyde Group side_reactions->protect_aldehyde_ly cannizzaro Cannizzaro? check_side_products->cannizzaro hydrolysis Ester Hydrolysis? check_side_products->hydrolysis use_milder_base Use Milder Base (e.g., K₂CO₃) cannizzaro->use_milder_base Yes protect_aldehyde_mp Protect Aldehyde Group cannizzaro->protect_aldehyde_mp Also consider milder_conditions Use Milder Conditions (Lower Temp, Anhydrous) hydrolysis->milder_conditions Yes

Caption: Decision tree for troubleshooting common esterification problems.

References

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Mild and Highly Selective Formyl Protection of Primary Hydroxyl Groups. The Journal of Organic Chemistry, 67(17), 6272–6274. Available at: [Link]

  • Fallico, B., Zappalà, M., Arena, E., & Verzera, A. (2004). Methods for the determination of HMF in honey: a comparison. Food Control, 15(5), 389-395. Available at: [Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025, April 1). Eureka by PatSnap. Retrieved from [Link]

  • Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • Reddit. (2024, February 15). Esterification not Working (Separation). r/OrganicChemistry. Retrieved from [Link]

  • R-Discovery. (n.d.). Sterically hindered phenols. Retrieved from [Link]

  • Semantics Scholar. (n.d.). Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]

Sources

Troubleshooting

Resolving HPLC baseline drift when analyzing methyl 2-formyl-5-hydroxybenzoate

A Guide to Resolving HPLC Baseline Drift Welcome to the technical support center for the analysis of methyl 2-formyl-5-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Resolving HPLC Baseline Drift

Welcome to the technical support center for the analysis of methyl 2-formyl-5-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve High-Performance Liquid Chromatography (HPLC) baseline drift issues that may be encountered during the analysis of this and similar phenolic compounds. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the integrity and accuracy of your chromatographic results.

Understanding the Analyte: Methyl 2-formyl-5-hydroxybenzoate

Methyl 2-formyl-5-hydroxybenzoate is a phenolic aldehyde, a class of compounds that can present unique challenges in HPLC analysis. Its structure, featuring both a hydroxyl and a formyl group on a benzoic acid methyl ester, makes it susceptible to pH changes and interactions with mobile and stationary phases. Understanding these properties is the first step in effective troubleshooting.

dot graph ERD { graph [rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=record, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];

} dot

Caption: Key properties of methyl 2-formyl-5-hydroxybenzoate influencing HPLC behavior.

Troubleshooting HPLC Baseline Drift: A Systematic Approach

Baseline drift in HPLC can be a frustrating issue, often obscuring peaks and compromising data quality.[1][2] It can manifest as a gradual upward or downward trend in the baseline signal.[2] A systematic approach, starting from the most common and easily solvable issues, is the most effective way to diagnose and resolve the problem.

dot graph Troubleshooting_Workflow { graph [rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial"]; edge [color="#5F6368"];

} dot

Caption: A systematic workflow for troubleshooting HPLC baseline drift.

Frequently Asked Questions (FAQs)

Q1: Why is my baseline drifting upwards during a gradient run?

A1: An upward baseline drift is common in reversed-phase gradient elution and is often caused by the mobile phase.[1][3][4] As the percentage of the organic solvent (Solvent B, typically acetonitrile or methanol) increases, the overall UV absorbance of the mobile phase can rise, especially at lower wavelengths (e.g., below 220 nm).[4][5]

  • Probable Causes:

    • Solvent B has a higher UV absorbance than Solvent A at the detection wavelength.[5][6]

    • Contamination in Solvent B or the solvent line.

    • Degradation of mobile phase additives like trifluoroacetic acid (TFA), which can increase UV absorbance over time.[1][3]

    • Air bubbles in the mobile phase.[1][3]

  • Solutions:

    • Use High-Purity Solvents: Ensure you are using HPLC-grade or MS-grade solvents.

    • Fresh Mobile Phase: Prepare fresh mobile phase daily and degas it thoroughly before use.[1][7]

    • Wavelength Selection: If possible, choose a detection wavelength where the mobile phase components have minimal absorbance. For phenolic aldehydes, detection is often optimal around 280 nm or 320 nm, where solvent absorbance is less of an issue.[8]

    • Reference Wavelength: For diode array detectors (DAD), using a reference wavelength can help to compensate for baseline drift due to refractive index changes.[9]

Q2: My baseline is drifting downwards. What could be the cause?

A2: A downward drift is less common but can occur. It often points to a system- or detector-specific issue rather than a problem with the gradient method itself.[10]

  • Probable Causes:

    • Solvent A (the aqueous phase) has a higher UV absorbance than Solvent B. This can happen if the aqueous phase contains a UV-absorbing additive that is not present in the organic phase.

    • Changes in the refractive index of the mobile phase during the gradient.[4][10]

    • Contamination in the detector flow cell that is slowly being washed away by the stronger organic solvent.[11]

  • Solutions:

    • Mobile Phase Composition: Ensure both mobile phase components are of high purity. If using a UV-absorbing buffer in Solvent A, consider adding a small, equivalent amount to Solvent B to balance the absorbance.

    • Flush the Detector Cell: Flush the flow cell with a strong, non-aqueous solvent like isopropanol to remove any contaminants.[7][12]

Q3: I'm observing a wandering or oscillating baseline. What should I check?

A3: A wandering or oscillating baseline is often indicative of environmental factors or hardware issues.

  • Probable Causes:

    • Temperature fluctuations in the laboratory or inconsistent column oven temperature.[2][13] Even minor temperature changes can affect the detector's response.[2]

    • Inadequate mobile phase mixing.

    • Pump pulsations or failing check valves.[3]

    • Air bubbles in the system.[1][3]

  • Solutions:

    • Temperature Control: Use a column oven to maintain a stable temperature.[11] Ensure the HPLC system is not placed near drafts from air conditioning or heating vents.[13]

    • Mobile Phase Mixing: If preparing the mobile phase online, ensure the mixer is functioning correctly. For offline mixing, ensure the mobile phase is homogenous.

    • Pump Maintenance: Purge the pump to remove any air bubbles. If the problem persists, the check valves may need cleaning or replacement.[3]

    • Degassing: Ensure the mobile phase is thoroughly degassed using an inline degasser, sonication, or helium sparging.[1][3]

Q4: How does mobile phase pH affect the baseline when analyzing methyl 2-formyl-5-hydroxybenzoate?

A4: The mobile phase pH is a critical parameter for ionizable compounds like methyl 2-formyl-5-hydroxybenzoate.[14][15] The phenolic hydroxyl group can be deprotonated, and its ionization state is dependent on the pH.

  • Impact on Baseline:

    • If the mobile phase pH is close to the pKa of the analyte, small fluctuations in pH can lead to shifts in retention time and an unstable baseline.[14][16]

    • An unbuffered mobile phase can be susceptible to pH changes, leading to baseline drift.

  • Recommendations:

    • Buffer the Mobile Phase: Use a buffer to maintain a stable pH. For reversed-phase HPLC, phosphate or acetate buffers are common choices.

    • Optimal pH Range: For reproducible results, it is best to work at a pH that is at least 1.5 to 2 units away from the analyte's pKa.[14] This ensures the analyte is in a single ionic state (either fully protonated or deprotonated).

Q5: Could my column be the source of the baseline drift?

A5: Yes, the column can be a significant contributor to baseline drift.

  • Probable Causes:

    • Column Bleed: The stationary phase can slowly degrade and "bleed" from the column, especially at extreme pH values or high temperatures. This leads to a rising baseline.

    • Contamination: Over time, non-eluting compounds from previous injections can accumulate on the column and slowly leach out, causing ghost peaks or a drifting baseline.[17]

    • Lack of Equilibration: Insufficient column equilibration between runs, especially in gradient methods, can cause the baseline to drift at the beginning of the chromatogram.[11]

  • Solutions:

    • Column Flushing: Implement a regular column flushing protocol with a strong solvent to remove contaminants.[17]

    • Proper Equilibration: Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection. A good rule of thumb is to pass 10-20 column volumes of the initial mobile phase through the column.[11]

    • Guard Column: Use a guard column to protect the analytical column from strongly retained impurities.[11]

    • Column Replacement: If the column is old or has been subjected to harsh conditions, it may need to be replaced.[17]

Troubleshooting Protocols

Protocol 1: Mobile Phase Preparation and System Purge

  • Solvent Selection: Use only HPLC-grade or higher purity solvents and water.

  • Buffer Preparation: Accurately weigh and dissolve the buffer salts. Adjust the pH of the aqueous component before adding the organic solvent.

  • Mixing: If preparing the mobile phase offline, mix the aqueous and organic components thoroughly.

  • Degassing: Degas the mobile phase using an inline degasser, sonication for 15-20 minutes, or by sparging with helium.[1][3]

  • System Purge: Purge each solvent line individually for 5-10 minutes at a high flow rate (e.g., 5 mL/min) to ensure all previous solvents and any air bubbles are removed from the system.

Protocol 2: Column Cleaning and Equilibration

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.

  • Initial Flush: Flush the column with your mobile phase without the buffer (e.g., water/acetonitrile mixture) to remove any precipitated salts.

  • Strong Solvent Wash: Wash the column with a strong, misciscible solvent. For a C18 column, this could be a sequence like:

    • 100% Methanol

    • 100% Acetonitrile

    • 100% Isopropanol

  • Return to Mobile Phase: Gradually re-introduce the mobile phase, starting with the organic component and slowly increasing the aqueous component.

  • Equilibration: Once the column is back in the initial mobile phase, allow it to equilibrate for at least 20-30 column volumes before starting your analysis.[11]

Quantitative Data Summary

Symptom Potential Cause Recommended Action Relevant Parameters to Check
Upward Drift Mobile phase absorbanceUse high-purity solvents; select a higher wavelength.[5]Solvent UV cutoff; detection wavelength.
Downward Drift Contaminated detector cellFlush the flow cell with a strong solvent.[11]Detector signal with and without flow.
Oscillating Baseline Temperature fluctuationsUse a column oven; stabilize lab temperature.[2][11][13]Column oven temperature; lab ambient temperature.
Irregular Drift Poor column equilibrationIncrease equilibration time between runs.[11]Number of column volumes for equilibration.

References

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues.
  • Amuza Inc. (2025, October 27). Understanding and Preventing Baseline Drift in HPLC-ECD.
  • Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It.
  • Eureka by PatSnap. (2025, September 19). How to Troubleshoot HPLC Baseline Drift Issues.
  • Separation Science. (2025, December 16). Downward UV Baseline Drift During Gradient HPLC: What %B Can Reveal.
  • Agilent. (n.d.). Eliminating Baseline Problems.
  • Axion Labs. (n.d.). HPLC - Negative Peaks and Baseline Drift.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • LCGC International. (2023, August 17). Gradient Elution, Part V: Baseline Drift Problems.
  • LCGC International. (2014, June 16). HPLC Gradient Elution – Baseline Drift.
  • Unigroup. (n.d.). Issues with a steep UV trace slope in gradient HPLC methods - Tips & Suggestions.
  • Canas, S., Belchior, A. P., Spranger, M. I., & Bruno-de-Sousa, R. (2010). HPLC method for the quantification of phenolic acids, phenolic aldehydes, coumarins and furanic derivatives in different kinds of toasted wood used for the ageing of brandies. Analytical Methods, 2(12), 1939-1946.
  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • LCGC International. (2026, March 12). Back to Basics: The Role of pH in Retention and Selectivity.
  • Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of Methyl 2-Formyl-5-Hydroxybenzoate

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with methyl 2-formyl-5-hydroxybenzoate in aqueous media. As Senior Applicati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with methyl 2-formyl-5-hydroxybenzoate in aqueous media. As Senior Application Scientists, we have compiled this resource to provide both theoretical understanding and practical, field-proven solutions to address these common experimental hurdles.

Understanding the Challenge: The Physicochemical Profile of Methyl 2-Formyl-5-Hydroxybenzoate

Methyl 2-formyl-5-hydroxybenzoate is a moderately polar molecule, and its solubility in aqueous media is limited by the hydrophobic nature of the benzene ring and the methyl ester group. The presence of a hydroxyl and a formyl group, capable of hydrogen bonding, contributes to some water solubility, but for many applications, particularly in biological assays and formulation development, achieving a desired concentration can be challenging.

Frequently Asked Questions (FAQs)

Q1: Why is my methyl 2-formyl-5-hydroxybenzoate not dissolving in my aqueous buffer?

A1: The limited aqueous solubility of methyl 2-formyl-5-hydroxybenzoate is due to its molecular structure, which contains both hydrophobic (benzene ring, methyl ester) and hydrophilic (hydroxyl, formyl) moieties. At neutral pH, the phenolic hydroxyl group is protonated, making the molecule less polar and thus less soluble in water.

Q2: I've noticed a precipitate forming after initially dissolving the compound. What is happening?

A2: This phenomenon, known as "crashing out," can occur for several reasons. It could be due to a change in temperature, as solubility is often temperature-dependent. Alternatively, if you used a co-solvent to initially dissolve the compound and then diluted it with an aqueous buffer, you may have exceeded the solubility limit in the final solvent mixture. Finally, pH shifts in your solution can also lead to precipitation.

Q3: Can I heat the solution to improve solubility?

A3: While gentle heating can increase the rate of dissolution and, to some extent, the solubility, it should be done with caution. Prolonged exposure to high temperatures can potentially lead to the degradation of the compound. It is crucial to assess the thermal stability of methyl 2-formyl-5-hydroxybenzoate in your specific experimental conditions.

Q4: Are there any safety precautions I should be aware of when handling this compound?

A4: Yes, methyl 2-formyl-5-hydroxybenzoate is classified as a hazardous substance. It can cause skin and serious eye irritation, and may cause respiratory irritation. Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of a spill, it is recommended to dampen the solid material with 60-70% ethanol before cleanup[1].

Troubleshooting Guides: Step-by-Step Solutions

Guide 1: pH Adjustment for Enhanced Solubility

The phenolic hydroxyl group on methyl 2-formyl-5-hydroxybenzoate offers a strategic handle for manipulating its solubility. By adjusting the pH of the aqueous medium, you can ionize this group, significantly increasing the molecule's polarity and, consequently, its water solubility.

The Underlying Principle: Acid-Base Chemistry

The acidity of the phenolic hydroxyl group is represented by its pKa value. A predicted pKa for the structurally similar methyl 5-formyl-2-hydroxybenzoate is approximately 7.57[2]. This suggests that at a pH above 7.57, the hydroxyl group will be predominantly in its deprotonated, phenolate form, which is significantly more water-soluble.

pH_Effect cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) Protonated_Form Methyl 2-formyl-5-hydroxybenzoate (Poorly Soluble) Deprotonated_Form Methyl 2-formyl-5-hydroxybenzoate (Phenolate Form - More Soluble) Protonated_Form->Deprotonated_Form  + OH- Deprotonated_Form->Protonated_Form  + H+

Caption: Effect of pH on the ionization and solubility of methyl 2-formyl-5-hydroxybenzoate.

Experimental Protocol: pH-Mediated Solubilization

  • Prepare a stock solution of a suitable base: A 0.1 M to 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is recommended.

  • Weigh the required amount of methyl 2-formyl-5-hydroxybenzoate: Place the solid in a clean glass vial.

  • Add a small amount of your aqueous buffer: Start with a volume that would result in a concentration slightly higher than your target.

  • Titrate with the basic solution: While stirring, add the basic solution dropwise to the suspension.

  • Monitor the pH and dissolution: Use a calibrated pH meter to monitor the pH of the solution. Continue adding the base until the solid dissolves completely. The target pH should be at least one to two pH units above the pKa of the phenolic hydroxyl group (i.e., pH 8.5 - 9.5).

  • Adjust the final volume: Once the compound is fully dissolved, add the remaining aqueous buffer to reach your final target concentration and volume.

  • Verify the final pH: Check and adjust the pH of the final solution if necessary.

Trustworthiness Check:

  • Stability: Be aware that some phenolic compounds can be susceptible to degradation at high pH[3][4]. It is advisable to prepare these solutions fresh and protect them from light. Conduct a stability study if the solution needs to be stored for an extended period.

  • Compatibility: Ensure that the adjusted pH is compatible with your downstream application (e.g., cell culture, enzyme assays).

Guide 2: Utilizing Co-solvents for Improved Solvation

When pH modification is not a viable option due to experimental constraints, the use of water-miscible organic co-solvents can be an effective strategy to increase the solubility of hydrophobic compounds[1].

The Mechanism of Co-solvency:

Co-solvents work by reducing the polarity of the aqueous medium, making it a more favorable environment for non-polar molecules. They disrupt the hydrogen-bonding network of water, which in turn reduces the energy required to create a cavity for the solute molecule.

Co_solvency cluster_0 Aqueous Medium cluster_1 Co-solvent Mixture Water Water Molecules (High Polarity) Co_solvent Water + Co-solvent (Reduced Polarity) Solute_Insoluble Methyl 2-formyl-5-hydroxybenzoate (Insoluble) Solute_Soluble Methyl 2-formyl-5-hydroxybenzoate (Soluble)

Caption: Co-solvents reduce the polarity of the aqueous medium, enhancing the solubility of hydrophobic compounds.

Recommended Co-solvents and Protocol:

Commonly used co-solvents in pharmaceutical and biological research include ethanol, dimethyl sulfoxide (DMSO), and polyethylene glycols (PEGs).

Co-solventRecommended Starting Concentration (% v/v)Notes
Ethanol5-20%Generally well-tolerated in many biological systems.
DMSO1-10%A powerful solvent, but can have effects on cell viability and enzyme activity.
PEG 40010-30%A non-toxic and biocompatible co-solvent.

Experimental Protocol: Co-solvent Solubilization

  • Prepare a concentrated stock solution: Dissolve the methyl 2-formyl-5-hydroxybenzoate in 100% of the chosen co-solvent (e.g., DMSO).

  • Perform serial dilutions: Prepare a series of dilutions of your stock solution in your aqueous buffer.

  • Observe for precipitation: Visually inspect each dilution for any signs of precipitation. The highest concentration that remains clear is your approximate solubility limit in that co-solvent/buffer mixture.

  • Optimize the co-solvent concentration: Aim to use the lowest percentage of co-solvent necessary to achieve your desired final concentration of the compound.

Trustworthiness Check:

  • Co-solvent Effects: Always run a vehicle control (your aqueous buffer with the same concentration of co-solvent but without the compound) in your experiments to account for any effects of the co-solvent itself.

  • Final Concentration: Be mindful of the final concentration of the co-solvent in your assay, as it can impact biological systems.

Guide 3: Advanced Solubilization Techniques

For particularly challenging cases, more advanced formulation strategies can be employed.

1. Cyclodextrins: Molecular Encapsulation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that have enhanced aqueous solubility[5][6][7][8].

Cyclodextrin cluster_0 Cyclodextrin Complexation Cyclodextrin Cyclodextrin (Hydrophilic Exterior) Complex Inclusion Complex (Water-Soluble) Cyclodextrin->Complex + Drug Methyl 2-formyl-5-hydroxybenzoate (Hydrophobic)

Caption: Cyclodextrins encapsulate hydrophobic molecules, increasing their apparent water solubility.

2. Surfactants: Micellar Solubilization

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. The hydrophobic core of these micelles can entrap poorly soluble compounds, effectively solubilizing them[2][9][10]. Common non-ionic surfactants used in research include Tween® 80 and Triton™ X-100.

Quantification and Analysis

Accurate quantification of methyl 2-formyl-5-hydroxybenzoate in your solutions is crucial for reliable experimental results. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for this purpose.

Recommended HPLC Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or acetic acid) is a good starting point.

  • Detection Wavelength: Based on the aromatic structure, a wavelength in the range of 230-280 nm should be appropriate. A UV scan of the compound in a suitable solvent will help determine the optimal wavelength.

  • Quantification: Use an external standard method with a calibration curve prepared from a stock solution of known concentration.

Stability and Storage

  • Solid Form: Store methyl 2-formyl-5-hydroxybenzoate in a tightly sealed container at room temperature, protected from light and moisture.

  • In Solution: Solutions, especially those at high pH or in the presence of co-solvents, should ideally be prepared fresh. If storage is necessary, keep them at 2-8°C and protected from light. Perform stability tests to ensure the compound does not degrade over the storage period. The ester functionality could be susceptible to hydrolysis under strongly acidic or basic conditions.

References

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035. [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]

  • Gaudin, K., et al. (2018). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Pharmaceutical Research, 35(4), 83. [Link]

  • American Pharmaceutical Review. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?[Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • ChemBK. (2024, April 9). Methyl 5-formyl-2-hydroxybenzoate. [Link]

  • Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and interfacial phenomena. John Wiley & Sons.
  • Torchilin, V. P. (2007). Micellar nanocarriers: pharmaceutical perspectives. Pharmaceutical Research, 24(1), 1-16. [Link]

  • MDPI. (2025, December 4). Theoretical View: Thermodynamics of the Saturation Dissolution of a Molecular (Solid) Dispersion of a Hydrophobic Molecule and Polymeric Surfactant in an Aqueous Solution. [Link]

  • Wagdy, S. M., & Taha, F. S. (2012). Effect of pH on the solubility of phenolic compounds. Journal of American Science, 8(6), 594-597.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Dickhut, R. M. (1988). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. [Link]

  • Yalkowsky, S. H., & Valvani, S. C. (1980). Solubility and partitioning I: Solubility of nonelectrolytes in water. Journal of Pharmaceutical Sciences, 69(8), 912-922. [Link]

  • NextSDS. (n.d.). methyl 2-formyl-5-hydroxybenzoate — Chemical Substance Information. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. [Link]

  • Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • ACS Publications. (2000, May 20). Effect of pH on the Stability of Plant Phenolic Compounds. [Link]

  • Google Patents. (n.d.).

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of Methyl 2-formyl-5-hydroxybenzoate

Welcome to the Advanced Technical Support Center for the isolation and purification of methyl 2-formyl-5-hydroxybenzoate (CAS: 1361963-60-1). Synthesizing this compound—typically via the formylation of methyl 3-hydroxybe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the isolation and purification of methyl 2-formyl-5-hydroxybenzoate (CAS: 1361963-60-1). Synthesizing this compound—typically via the formylation of methyl 3-hydroxybenzoate—often yields a complex crude mixture containing unreacted starting materials, oxidized byproducts, and closely related regioisomers [1, 2].

This guide is engineered for drug development professionals and synthetic chemists. It bypasses basic laboratory instructions to focus on the mechanistic causality behind purification failures and provides self-validating protocols to ensure high-purity recovery.

Part 1: Troubleshooting Guide (FAQs)

Q1: During silica gel chromatography, my target compound co-elutes with another byproduct. Why is the separation so poor? A: You are likely observing co-elution with a formylation regioisomer, such as methyl 2-formyl-3-hydroxybenzoate or methyl 4-formyl-3-hydroxybenzoate.

  • The Causality: The 3-hydroxy regioisomers possess a hydroxyl group ortho to the formyl group, allowing for strong intramolecular hydrogen bonding . This masks their polarity, causing them to elute rapidly (higher Rf​ ). In contrast, your target (methyl 2-formyl-5-hydroxybenzoate) has a para relationship between the hydroxyl and formyl groups, preventing intramolecular bonding. It must rely on intermolecular hydrogen bonding with the silica stationary phase, making it significantly more polar [3].

  • The Fix: Utilize a shallow step-gradient (starting at 9:1 Hexanes:EtOAc and slowly increasing to 3:1). Do not rush the gradient, or the highly polar target will streak and co-elute.

Q2: When I attempt to recrystallize the column-purified solid, it "oils out" into a sticky resin at the bottom of the flask instead of forming crystals. How do I prevent this? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent.

  • The Causality: If the solvent cools too rapidly, the compound drops out of solution as a supercooled liquid rather than a crystalline solid.

  • The Fix: Switch to a binary solvent system (EtOAc/Heptane). Dissolve the compound in a minimum amount of hot EtOAc, add hot Heptane dropwise until the cloud point is reached, and cool the flask extremely slowly (ambient temperature for 2 hours before applying an ice bath). Adding a seed crystal at the cloud point provides a nucleation site, forcing lattice formation over oiling.

Q3: I left my purified fractions on the bench overnight. The next day, TLC showed a new, highly polar spot stuck at the baseline. What happened? A: Your compound has undergone auto-oxidation.

  • The Causality: Electron-rich aromatic aldehydes are highly susceptible to atmospheric oxygen and ambient light, rapidly oxidizing into their corresponding carboxylic acids (e.g., 2-carboxy-5-hydroxybenzoate). Carboxylic acids bind tightly to normal-phase silica, remaining at the baseline ( Rf​=0.0 ).

  • The Fix: Always concentrate fractions immediately under reduced pressure at low bath temperatures (< 40°C). Store the purified solid under an inert argon atmosphere at 2–8°C.

Q4: I recrystallized my product using hot methanol. My yield was great, but the 1 H NMR shows the loss of the aldehyde peak (~10 ppm) and a new singlet around 3.3 ppm. Why? A: You have inadvertently synthesized a dimethyl acetal.

  • The Causality: The formyl group is highly electrophilic. In the presence of a nucleophilic alcoholic solvent (methanol) and trace acidic impurities (often carried over from the silica column or the formylation reaction), the aldehyde undergoes rapid acetalization. The new NMR peak at ~3.3 ppm corresponds to the two methoxy groups of the acetal.

  • The Fix: Never use nucleophilic alcohols (MeOH, EtOH) for the recrystallization of electron-rich benzaldehydes. Stick to aprotic systems like EtOAc/Heptane or Toluene.

Part 2: Quantitative Data & Chromatographic Behavior

Understanding the distinct physicochemical properties of the crude mixture components is critical for designing a successful separation strategy.

Table 1: Physicochemical & Chromatographic Properties of Formylation Regioisomers

Compound / ImpurityH-Bonding DynamicRelative PolarityExpected Rf​ (3:1 Hexane:EtOAc)Visual Cue (UV 254 nm)
Methyl 2-formyl-3-hydroxybenzoate IntramolecularLow~0.65Strong quenching
Methyl 4-formyl-3-hydroxybenzoate IntramolecularMedium~0.45Strong quenching
Methyl 2-formyl-5-hydroxybenzoate (Target) Intermolecular High ~0.20 Strong quenching
2-Carboxy-5-hydroxybenzoate IntermolecularVery High0.00 (Baseline)Quenching / Tailing

Part 3: Experimental Workflows & Self-Validating Protocols

Protocol A: Regioisomer Separation via Flash Chromatography

This protocol isolates the target compound from less polar intramolecularly H-bonded regioisomers.

  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimum volume of dichloromethane (DCM). Add silica gel (approx. 3x the mass of the crude) and evaporate to a free-flowing powder.

    • Causality: The target's high polarity causes severe band-broadening if liquid-loaded. Dry loading ensures a perfectly flat, narrow injection band, maximizing theoretical plates.

  • Column Packing: Slurry pack a silica column using 100% Hexanes.

  • Elution Gradient: Begin elution with 9:1 Hexanes:EtOAc to flush out the non-polar 2-formyl-3-hydroxy isomer. Once the first spot clears, step the gradient to 4:1, and finally to 3:1 Hexanes:EtOAc to elute the target.

    • Causality: A gradual step-gradient mitigates the exothermic heat of adsorption that occurs when polar solvents hit dry silica, preventing the thermal degradation of the aldehyde.

  • Concentration: Pool fractions containing the Rf​ ~0.20 spot. Evaporate under reduced pressure with a water bath strictly 40°C.

    • Self-Validation Check: Re-spot the pooled, concentrated solid on a new TLC plate. It must show a single, circular spot at Rf​ 0.20. Any streaking indicates residual carboxylic acid, requiring a saturated NaHCO3​ wash.

Protocol B: Two-Solvent Recrystallization (EtOAc/Heptane)

This protocol removes trace organic impurities and establishes a highly ordered crystal lattice.

  • Dissolution: Suspend the semi-pure solid in a minimum volume of hot ethyl acetate (EtOAc) at 60°C until fully dissolved.

    • Causality: EtOAc is a polar aprotic solvent. It effectively disrupts the strong intermolecular hydrogen bonds between the C5-hydroxyl and C2-formyl groups of adjacent molecules, ensuring complete dissolution without chemically reacting with the sensitive aldehyde moiety.

  • Anti-Solvent Addition: Dropwise, add hot heptane (anti-solvent) while swirling, just until the solution becomes faintly cloudy (the saturation point).

    • Causality: Heptane lowers the dielectric constant of the medium. Because the target relies on intermolecular H-bonding, it is highly insoluble in non-polar alkanes.

  • Clarification: Add 1-2 drops of hot EtOAc just until the cloudiness disappears, yielding a supersaturated clear solution.

  • Controlled Cooling: Allow the flask to cool undisturbed at room temperature for 2 hours, then transfer to an ice bath (0–4°C) for 1 hour.

    • Causality: Slow cooling allows the molecules to thermodynamically favor the highly ordered crystal lattice over an amorphous, oiled-out state.

  • Filtration: Vacuum filter the crystals and wash with ice-cold heptane. Dry under high vacuum for 4 hours.

    • Self-Validation Check ( 1 H NMR in DMSO−d6​ ): A successful purification is validated by the presence of the aldehyde proton ( 10.2 ppm, s, 1H), the phenolic OH ( 10.5 ppm, br s, 1H), and the correct aromatic splitting pattern: C6-H (d, J≈2.5 Hz), C4-H (dd, J≈8.5,2.5 Hz), and C3-H (d, J≈8.5 Hz). The absence of a singlet at 3.3 ppm confirms no acetal formation occurred.

Part 4: Visualizations

Workflow Crude Crude Reaction Mixture (Multiple Regioisomers) TLC TLC Analysis (Hexane:EtOAc) Crude->TLC Flash Flash Chromatography (Isomer Separation) TLC->Flash Fractions Pool Target Fractions (Rf ~0.20) Flash->Fractions Recryst Recrystallization (EtOAc / Heptane) Fractions->Recryst Pure Pure Methyl 2-formyl- 5-hydroxybenzoate Recryst->Pure

Figure 1. Step-by-step purification workflow for isolating the target compound from crude mixtures.

Degradation Target Methyl 2-formyl- 5-hydroxybenzoate Oxidation Auto-Oxidation (O2, Light) Target->Oxidation Air Exposure Acetal Acetalization (MeOH, H+) Target->Acetal Alcoholic Solvents AcidImp Carboxylic Acid Impurity (Baseline on TLC) Oxidation->AcidImp AcetalImp Dimethyl Acetal Impurity (Loss of CHO signal) Acetal->AcetalImp

Figure 2. Common chemical degradation pathways leading to impurities during purification.

References

  • NextSDS. "Methyl 2-formyl-5-hydroxybenzoate — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting the Formylation of Methyl 3-Hydroxybenzoate

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, synthesizing specific substituted salicylaldehyde derivatives often presents significant regiochemical and chemoselecti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, synthesizing specific substituted salicylaldehyde derivatives often presents significant regiochemical and chemoselective challenges.

This guide is dedicated to troubleshooting the synthesis of methyl 2-formyl-5-hydroxybenzoate via the formylation of methyl 3-hydroxybenzoate. Below, we dissect the mechanistic causality behind common side reactions—such as regioisomerization, ester hydrolysis, and polymerization—and provide field-proven protocols to ensure high-yield, self-validating workflows.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: The Regiochemistry Paradox — Why is my reaction yielding methyl 4-formyl-3-hydroxybenzoate instead of the target molecule?

A: This is the most common error in this synthesis, stemming from a misunderstanding of IUPAC numbering versus mechanistic directing effects.

In the starting material (methyl 3-hydroxybenzoate), the hydroxyl group is at C3. Because the hydroxyl group is a strong electron-donating group, it directs electrophilic aromatic substitution to its ortho (C2, C4) and para (C6) positions[1].

  • Formylation at C4 (ortho to OH) yields methyl 4-formyl-3-hydroxybenzoate.

  • Formylation at C6 (para to OH) yields a product that must be renumbered for the lowest locant set (2,5 instead of 3,6), becoming your target: methyl 2-formyl-5-hydroxybenzoate .

If you are isolating the 4-formyl isomer, you are likely using an ortho-selective method like the (MgCl₂, Et₃N, paraformaldehyde). This method relies on a magnesium-chelated cyclic transition state that exclusively delivers the formyl group to the ortho position[2]. To get your target, you must switch to a para-selective method like the , where the steric bulk of the chloroiminium ion prevents ortho attack[3].

Q2: I am losing my ester group during the reaction and isolating 2-formyl-5-hydroxybenzoic acid. How do I prevent hydrolysis?

A: Ester hydrolysis is a chemoselectivity failure caused by the workup conditions, not the formylation itself[4]. If you attempt a Reimer-Tiemann formylation, the strongly basic conditions (NaOH) will unavoidably cleave the methyl ester.

Even in the anhydrous Vilsmeier-Haack reaction, the intermediate is an iminium salt that must be hydrolyzed to the final aldehyde. If you quench this intermediate with a strong aqueous base or heat it aggressively in strong acid, the ester bond will break. Solution: Perform a buffered quench using saturated aqueous sodium acetate (NaOAc) at 0 °C. This provides a mild pH (6–7) that is sufficient to hydrolyze the iminium ion while leaving the ester completely intact.

Q3: My reaction mixture is turning into a thick, black tar. What is causing this degradation?

A: You are observing the formation of phenol-formaldehyde resins (Bakelite-type polymerization). When using free formaldehyde or paraformaldehyde, the initial hydroxymethylated phenol can undergo condensation with another molecule of starting material instead of oxidizing to the aldehyde. Furthermore, extended heating in Casnati-Skattebøl reactions can lead to methoxymethyl (MOM) ether byproducts[5]. Solution: Abandon formaldehyde-based reagents for this specific substrate. Use the Vilsmeier reagent (chloromethyliminium chloride), which is a pre-formed electrophile that cannot undergo cross-linking polymerization.

Part 2: Quantitative Data & Method Comparison

To select the optimal synthetic route, compare the mechanistic behaviors of standard formylation methods against the specific structural requirements of methyl 3-hydroxybenzoate.

Formylation MethodReagentsDirecting MechanismPrimary Regioisomer FormedTypical YieldKey Side Reactions
Vilsmeier-Haack POCl₃, DMFSteric Bulk (Para-selective)Methyl 2-formyl-5-hydroxybenzoate (C6)65–75%Iminium hydrolysis failure
Casnati-Skattebøl MgCl₂, Et₃N, (CH₂O)ₙMg²⁺ Chelation (Ortho-selective)Methyl 4-formyl-3-hydroxybenzoate (C4)<10% (Target)Polymerization, MOM-ethers
Reimer-Tiemann CHCl₃, NaOHCarbene attack (Mixed)Inseparable mixture20–30%Severe ester hydrolysis
Duff Reaction HMTA, TFAIminium attack (Ortho)Methyl 4-formyl-3-hydroxybenzoate (C4)<15%Tarry byproducts

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent pathways based on reagent selection.

Formylation_Pathways SM Methyl 3-hydroxybenzoate (Starting Material) VH Vilsmeier-Haack (POCl3 / DMF) Sterically Bulky Electrophile SM->VH Non-coordinating CS Casnati-Skattebøl (MgCl2 / Et3N / CH2O) Mg2+ Chelated Transition State SM->CS Coordinating Para Methyl 2-formyl-5-hydroxybenzoate (Para-formylation | Desired) VH->Para Major Pathway Ortho Methyl 4-formyl-3-hydroxybenzoate (Ortho-formylation | Undesired) VH->Ortho Minor Pathway Hydrolysis 2-Formyl-5-hydroxybenzoic acid (Ester Hydrolysis | Side Product) VH->Hydrolysis If quenched with strong base CS->Ortho Exclusive Pathway

Reaction pathways for methyl 3-hydroxybenzoate formylation highlighting regioselectivity.

Part 4: Optimized Experimental Protocol (Vilsmeier-Haack Route)

This protocol is engineered to maximize para-selectivity while employing a self-validating quench to guarantee the survival of the methyl ester.

Step 1: Electrophile Generation

  • Procedure: In a flame-dried, N₂-purged round-bottom flask, add anhydrous DMF (3.0 eq) and cool to 0 °C using an ice bath. Slowly add POCl₃ (1.5 eq) dropwise over 15 minutes. Stir for an additional 30 minutes at 0 °C.

  • Causality: Generating the chloromethyliminium chloride (Vilsmeier reagent) prior to substrate addition prevents unreacted POCl₃ from phosphorylating the phenol group, which would kill the reaction.

Step 2: Substrate Addition

  • Procedure: Dissolve (1.0 eq)[6] in a minimum volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Causality: The electron-withdrawing ester group deactivates the aromatic ring compared to a standard phenol. Adding the substrate slowly controls the exotherm and prevents localized overheating, which leads to dialdehyde formation.

Step 3: Reaction Execution

  • Procedure: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to 45 °C for 4 to 6 hours. Monitor by TLC (Hexanes/EtOAc).

  • Causality: Mild heating is required to overcome the deactivation from the ester group. Exceeding 60 °C will cause the Vilsmeier reagent to decompose into dimethylamine derivatives.

Step 4: Buffered Quench (Self-Validating System)

  • Procedure: Cool the reaction back to 0 °C. Slowly add a saturated aqueous solution of sodium acetate (NaOAc) until gas evolution ceases. Validation Check: Dip a pH indicator strip into the aqueous layer; it must read exactly between pH 6 and 7. Stir vigorously for 2 hours at room temperature.

  • Causality: This is a self-validating step. If the pH is confirmed to be 6–7, base-catalyzed ester hydrolysis is chemically impossible. The mild buffer safely hydrolyzes the iminium intermediate into the final aldehyde without destroying the ester.

Step 5: Isolation

  • Procedure: Extract the aqueous mixture with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel chromatography to isolate pure methyl 2-formyl-5-hydroxybenzoate.

References

  • Hansen, T. V., & Skattebøl, L. "Convenient Method for the ortho-Formylation of Phenols". Organic Syntheses, 2012, 89, 220. URL:[Link]

  • Chemistry Steps. "Vilsmeier-Haack Reaction". Chemistry Steps. URL:[Link]

  • National Center for Biotechnology Information. "Methyl 3-Hydroxybenzoate | C8H8O3 | CID 88068". PubChem. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Thermal Degradation of Methyl 2-formyl-5-hydroxybenzoate in GC-MS

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with poor reproducibility, ghost peaks, or loss...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with poor reproducibility, ghost peaks, or loss of signal when analyzing complex phenolic aldehydes via Gas Chromatography-Mass Spectrometry (GC-MS).

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the chemical causality behind the thermal degradation of methyl 2-formyl-5-hydroxybenzoate , explore the mechanistic reasons behind our hardware and chemistry choices, and provide self-validating protocols to ensure absolute data integrity.

Diagnostic Overview: The Causality of Thermal Degradation

Methyl 2-formyl-5-hydroxybenzoate contains three functional groups: a methyl ester, a formyl group (aldehyde), and a phenolic hydroxyl group. While the ester is relatively stable, the phenolic hydroxyl and aldehyde groups are highly reactive .

When this molecule is introduced into a standard hot split/splitless GC inlet (typically operating at 250–300 °C), it experiences extreme thermal stress. This stress is catalyzed by active silanol (-SiOH) sites present on the quartz glass liner or the stationary phase of the column. The combination of heat and catalytic active sites drives several degradation pathways:

  • Decarbonylation / Oxidation: The formyl group can be lost or oxidized, leading to artifact peaks.

  • Adsorption and Tailing: The free phenolic -OH group hydrogen-bonds with active silanols, causing severe peak tailing and irreversible adsorption.

  • Polymerization: Radical formation at high temperatures can cause the molecules to cross-link, resulting in a complete loss of signal.

Global metabolomic investigations have demonstrated that standard GC-MS vaporization temperatures can fundamentally alter or degrade over 40% of small molecule profiles, creating unknown artifact peaks and compromising quantitative accuracy[1]. To prevent this, we must either chemically protect the molecule (derivatization) or instrumentally lower the thermal stress (cold injection).

G A Methyl 2-formyl-5-hydroxybenzoate (Intact Analyte) B Hot Split/Splitless Inlet (>250°C) + Active Silanols A->B Unprotected D Derivatization (MTBSTFA) OR Cold Injection (PTV/COC) A->D Protected C Thermal Degradation (Decarbonylation / Oxidation) B->C Artifact Peaks E Intact Elution & Detection (High Signal-to-Noise) D->E Accurate MS Spectra

Caption: Pathway of thermal degradation vs. analytical protection for reactive phenolic aldehydes.

Troubleshooting Guide & FAQs

Q1: I am seeing multiple unknown peaks and a non-linear calibration curve for methyl 2-formyl-5-hydroxybenzoate. What is happening in my inlet? A1: You are observing classical thermal degradation and active-site adsorption. In a hot split/splitless inlet, the thermal energy breaks the labile bonds of the formyl group, while the phenolic hydroxyl group interacts with the glass liner. As the active sites on the liner become saturated at higher concentrations, the proportion of molecules that survive increases, leading to a non-linear (quadratic) calibration curve. To fix this, you must deactivate the flow path using ultra-inert liners[2] and bypass the thermal shock using either derivatization or cold injection techniques.

Q2: I want to derivatize my sample to protect the hydroxyl group. Should I use BSTFA or MTBSTFA? A2: For methyl 2-formyl-5-hydroxybenzoate, MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) is vastly superior. While BSTFA forms trimethylsilyl (TMS) ethers, these derivatives are highly sensitive to moisture and can hydrolyze back to the free phenol while sitting in the autosampler. MTBSTFA forms tert-butyldimethylsilyl (TBDMS) derivatives. The bulky tert-butyl group provides steric hindrance that protects the silicon-oxygen bond, making TBDMS derivatives significantly more stable and less moisture-sensitive than TMS derivatives[3].

Q3: My lab is restricted from using derivatization reagents due to downstream workflow incompatibilities. How can I prevent degradation instrumentally? A3: You must eliminate the thermal shock of the vaporization chamber. I recommend switching from a standard split/splitless inlet to a Programmed Temperature Vaporization (PTV) or Cold On-Column (COC) injection system. PTV allows you to inject the sample at a low temperature (e.g., 60 °C), safely transferring the liquid to the liner before rapidly ramping the temperature to vaporize the analytes into the column. This minimizes the residence time of the analyte at high thermal stress, preserving labile compounds[4].

Quantitative Data & Method Comparisons

To aid in your experimental design, the following tables summarize the impacts of different hardware and chemistry choices on the stability of phenolic aldehydes.

Table 1: Comparison of GC-MS Injection Techniques for Thermally Labile Compounds
Injection ModeInitial Inlet TempThermal Stress LevelMatrix ToleranceSuitability for Methyl 2-formyl-5-hydroxybenzoate
Hot Splitless 250 °C – 300 °CHighModeratePoor (High risk of decarbonylation/adsorption)
PTV 40 °C – 60 °CLowHighExcellent (Minimizes thermal residence time)
Cold On-Column Oven Track (e.g., 40 °C)Very LowLow (Requires clean samples)Excellent (Bypasses vaporization chamber entirely)
Table 2: Silylation Reagents Comparison
ReagentDerivative FormedMoisture SensitivitySteric HindranceMS Fragmentation Pattern
BSTFA TMS etherHigh (Hydrolyzes easily)LowDominated by [M]+ and [M-15]+
MTBSTFA TBDMS etherLow (Highly stable)HighDominated by robust [M-57]+ (Loss of tert-butyl)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific internal checks, you can mathematically prove that thermal degradation has been eliminated before proceeding with your biological or pharmaceutical samples.

Workflow Start Start: GC-MS Analysis of Methyl 2-formyl-5-hydroxybenzoate Q1 Is derivatization feasible? Start->Q1 Deriv Perform Silylation (MTBSTFA + Pyridine) Q1->Deriv Yes NoDeriv Optimize Hardware (Avoid Hot Inlets) Q1->NoDeriv No End1 Analyze via GC-MS (Ultra-Inert Column) Deriv->End1 PTV Use PTV Inlet (Ramp from 60°C to 300°C) NoDeriv->PTV High Matrix COC Use Cold On-Column (COC) Injection NoDeriv->COC Clean Sample PTV->End1 COC->End1

Caption: Decision matrix for optimizing GC-MS workflows to prevent analyte thermal degradation.

Protocol A: Robust Silylation using MTBSTFA

Causality: Derivatizing the phenolic -OH group prevents hydrogen bonding with silanol sites and increases thermal stability. Pyridine is added as a basic catalyst to accelerate the reaction with sterically hindered groups.

Step-by-Step Methodology:

  • Sample Preparation: Transfer 100 µL of your sample (containing methyl 2-formyl-5-hydroxybenzoate and a stable-isotope labeled internal standard) dissolved in an aprotic solvent (e.g., anhydrous dichloromethane) into a 2 mL glass GC autosampler vial. Note: Ensure absolute absence of water or protic solvents (like methanol), which will destroy the reagent.

  • Reagent Addition: Add 50 µL of MTBSTFA and 10 µL of anhydrous pyridine to the vial.

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Incubate in a heating block at 65 °C for 30 minutes to drive the reaction to completion.

  • Cooling & Injection: Allow the vial to cool to room temperature. Inject 1 µL into the GC-MS.

  • Self-Validation Check: Calculate the peak area ratio of the TBDMS-derivatized analyte to the internal standard. Perform three replicate injections from the same vial over 12 hours. A Relative Standard Deviation (RSD) of < 5% confirms that derivatization is 100% complete, the derivative is stable, and thermal degradation in the inlet has been arrested.

Protocol B: Programmed Temperature Vaporization (PTV) Optimization

Causality: If derivatization is impossible, PTV injection transfers the sample to the column at low temperatures, minimizing the kinetic energy available for thermal decomposition[4].

Step-by-Step Methodology:

  • Hardware Setup: Install an ultra-inert, baffled PTV liner[2] and a 5% phenyl-methylpolysiloxane ultra-inert GC column (e.g., DB-5ms or Rxi-5ms).

  • Initial Conditions: Set the initial PTV inlet temperature to 60 °C (or 10 °C below the boiling point of your solvent). Set the initial oven temperature to track the inlet.

  • Injection: Inject 1 µL of the underivatized sample at 60 °C in splitless mode.

  • Temperature Ramp: Hold the inlet at 60 °C for 0.1 minutes to allow solvent venting, then rapidly ramp the inlet temperature at 600 °C/min to 280 °C to transfer the analytes to the column.

  • Self-Validation Check: Extract the mass chromatogram for the intact molecular ion ( M+ ) and the primary thermal degradation fragment (e.g., [M−CHO]+ ). Calculate the ratio of Intact / Degraded signal. Iteratively lower the final PTV temperature (e.g., from 280 °C down to 240 °C) until this ratio reaches a maximum plateau. This mathematical plateau proves you have found the exact thermal threshold where vaporization occurs without thermal breakdown.

References

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation Source: National Institutes of Health (NIH) / PubMed Central URL:[1]

  • Ghost Peaks in Gas Chromatography Part 4: Reactivity in The Column While Doing Separations Source: LabRulez GCMS URL:[4]

  • The Derivatization and Analysis of Amino Acids by GC-MS Source: Merck Millipore URL:[3]

  • TMS derivatives | Alex L. Sessions Source: California Institute of Technology (CalTech) URL:

  • THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS Source: Agilent Technologies URL:[2]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of methyl 2-formyl-5-hydroxybenzoate

Comparative Mass Spectrometry Guide: GC-EI-MS vs. LC-ESI-MS/MS for the Structural Elucidation of Methyl 2-formyl-5-hydroxybenzoate As a Senior Application Scientist, selecting the optimal analytical platform for structur...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Mass Spectrometry Guide: GC-EI-MS vs. LC-ESI-MS/MS for the Structural Elucidation of Methyl 2-formyl-5-hydroxybenzoate

As a Senior Application Scientist, selecting the optimal analytical platform for structural elucidation requires understanding both the hardware's capabilities and the molecule's intrinsic chemical behavior. Methyl 2-formyl-5-hydroxybenzoate (CAS: 1361963-60-1; Exact Mass: 180.0423 Da) is a highly functionalized aromatic compound featuring a phenolic hydroxyl, a formyl group, and a methyl ester.

This guide objectively compares the performance of Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for analyzing this compound, providing mechanistic causality for the observed fragmentation patterns.

Analytical Workflow Comparison

When evaluating MS platforms, the choice between hard ionization (GC-EI-MS) and soft ionization (LC-ESI-MS/MS) dictates the type of structural data obtained. GC-MS systems (e.g., Agilent 5977B) provide highly reproducible, library-searchable fragmentation spectra. Conversely, LC-HRMS systems (e.g., Thermo Q Exactive Orbitrap) preserve the intact molecular ion and provide sub-ppm mass accuracy for elemental composition verification.

Workflow Sample Methyl 2-formyl- 5-hydroxybenzoate GCMS GC-EI-MS Platform (Hard Ionization) Sample->GCMS Derivatization (Optional) LCMS LC-ESI-MS/MS Platform (Soft Ionization) Sample->LCMS Direct Injection EI_Data EI Spectra Diagnostic Ortho Effect GCMS->EI_Data 70 eV ESI_Data CID Spectra Radical Anion Loss LCMS->ESI_Data HCD

Fig 1. Comparative analytical workflow for MS platform evaluation.

Mechanistic Fragmentation & Causality

To interpret the data confidently, we must understand the causality behind the fragmentation pathways. The position of functional groups on the benzene ring strictly governs the resulting spectra.

GC-EI-MS: The Diagnostic Ortho Effect

Under 70 eV electron impact, the molecule yields a distinct molecular ion [M]⁺• at m/z 180. While standard ester cleavage results in the loss of a methoxy radical (•OCH₃, 31 Da) to yield m/z 149, the most critical diagnostic feature is the peak at m/z 148.

This occurs due to the ortho effect [1]. Because the 1-methoxycarbonyl and 2-formyl groups are spatially adjacent, ionization triggers a six-membered transition state rearrangement. This proximity-driven reaction leads to the expulsion of a neutral methanol molecule (CH₃OH, 32 Da)[2]. This specific fragmentation is a self-validating structural marker; it confirms the ortho relationship of the substituents and easily differentiates this compound from its meta or para isomers[3].

EI_Frag M_ion M+• (m/z 180) [C9H8O4]+• F149 [M - OCH3]+ m/z 149 M_ion->F149 -•OCH3 (31 Da) F148 [M - CH3OH]+• m/z 148 (Ortho Effect) M_ion->F148 -CH3OH (32 Da) F151 [M - CHO]+ m/z 151 M_ion->F151 -•CHO (29 Da) F120 [M - CH3OH - CO]+• m/z 120 F148->F120 -CO (28 Da)

Fig 2. GC-EI-MS (70 eV) fragmentation pathway highlighting the diagnostic ortho effect.

LC-ESI-MS/MS: Odd-Electron Fragmentation in Negative Mode

For LC-MS/MS, the 5-hydroxyl group (a phenol) dictates the ionization strategy. Phenols are highly acidic, making Negative Ion Mode ESI the superior choice, yielding a robust deprotonated precursor [M-H]⁻ at m/z 179.0344.

Upon Collision-Induced Dissociation (CID), phenolic methyl esters exhibit a highly specific pathway: the expulsion of a methyl radical (•CH₃, 15 Da). This generates a stable distonic radical anion at m/z 164.0109. Observing an odd-electron fragment (radical loss) in an even-electron ionization technique like ESI is rare and serves as a definitive confirmation of the methyl ester moiety.

ESI_Frag Prec [M-H]- (m/z 179.0344) [C9H7O4]- F164 [M-H - •CH3]-• m/z 164.0109 Prec->F164 -•CH3 (15 Da) F135 [M-H - CO2]- m/z 135.0446 Prec->F135 -CO2 (44 Da) F136 [M-H - •CH3 - CO]-• m/z 136.0160 F164->F136 -CO (28 Da)

Fig 3. LC-ESI-MS/MS negative mode fragmentation showing characteristic methyl radical loss.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols include mandatory system suitability checks.

Protocol A: GC-EI-MS Analysis
  • System Suitability (QC): Inject 1 µL of a 1 µg/mL decafluorotriphenylphosphine (DFTPP) standard. Verify that the ion source is tuned correctly (m/z 198 base peak, m/z 442 > 40% relative abundance).

  • Sample Preparation: Dissolve 1.0 mg of methyl 2-formyl-5-hydroxybenzoate in 1.0 mL of LC-MS grade ethyl acetate. (Note: If peak tailing occurs due to the free phenol, derivatize 100 µL of the sample with 50 µL BSTFA + 1% TMCS at 60°C for 30 mins).

  • Chromatography: Column: DB-5MS (30 m × 0.25 mm × 0.25 µm). Carrier Gas: Helium at 1.0 mL/min. Injection: 1 µL, splitless at 250°C. Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Acquisition: Transfer line: 280°C. Ion Source: 230°C. Electron Energy: 70 eV. Scan Range: m/z 50–300.

Protocol B: LC-ESI-HRMS/MS Analysis
  • System Suitability (QC): Infuse Pierce™ Negative Ion Calibration Solution. Ensure mass accuracy is < 2 ppm for the m/z 113 to 1279 range.

  • Sample Preparation: Dilute the standard to 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Column: Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 µm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Flow rate: 0.3 mL/min. Gradient: 5% B to 95% B over 8 minutes.

  • MS Acquisition: Polarity: Negative ESI. Spray Voltage: 2.5 kV. Capillary Temp: 320°C. Mode: Parallel Reaction Monitoring (PRM) targeting m/z 179.0344. Normalized Collision Energy (NCE): Step-collision at 20, 30, and 40.

Quantitative Data Summary

The table below summarizes the diagnostic performance and expected quantitative outputs from both platforms, allowing researchers to select the appropriate tool based on their specific analytical needs (e.g., isomer differentiation vs. exact mass confirmation).

PlatformIonization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Neutral / Radical LossDiagnostic ValueMass Accuracy
GC-MS EI (70 eV)180.0 (M⁺•)148.0- CH₃OH (32 Da)Confirms ortho ester/formyl relationshipNominal (~0.1 Da)
GC-MS EI (70 eV)180.0 (M⁺•)149.0- •OCH₃ (31 Da)Confirms methyl ester presenceNominal (~0.1 Da)
LC-HRMS ESI (Negative)179.0344 ([M-H]⁻)164.0109- •CH₃ (15 Da)Confirms phenolic methyl ester< 2 ppm
LC-HRMS ESI (Negative)179.0344 ([M-H]⁻)135.0446- CO₂ (44 Da)Confirms carboxylate rearrangement< 2 ppm

References

  • Mass Spectrometry of Hydrocarbons | PDF | Alkene | Alkane - Scribd. (Details the ortho effect in mass spectrometry of methyl benzoates). Source: Scribd. 1

  • Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds. (Discusses diagnostic ions and neutral losses in polyfunctional aromatic compounds). Source: AIP Publishing. 2

  • JOURNAL OF MASS SPECTROMETRY - Natural Resources Institute. (Analyzes the fragmentation patterns of methyl hydroxybenzoate isomers). Source: Natural Resources Institute. 3

Sources

Comparative

A Comparative Guide to the Reactivity of Methyl 2-formyl-5-hydroxybenzoate and Methyl 5-formyl-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical intermediates and fine chemical synthesis, the reactivity of substituted aromatic aldehydes is of paramount importance. T...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical intermediates and fine chemical synthesis, the reactivity of substituted aromatic aldehydes is of paramount importance. This guide provides an in-depth, objective comparison of the chemical reactivity of two isomeric compounds: methyl 2-formyl-5-hydroxybenzoate and methyl 5-formyl-2-hydroxybenzoate . Understanding the nuanced differences in their reactivity, dictated by the positioning of the formyl, hydroxyl, and methyl ester functional groups, is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

Structural and Electronic Overview

The distinct placement of functional groups in these two isomers leads to significant differences in their electronic properties and, consequently, their chemical behavior.

  • Methyl 5-formyl-2-hydroxybenzoate (I) , a derivative of salicylaldehyde, features an ortho-hydroxyl group relative to the formyl group. This proximity allows for the formation of a strong intramolecular hydrogen bond (IHB), which profoundly influences the molecule's conformation and reactivity. This IHB decreases the acidity of the phenolic proton and can modulate the electrophilicity of the formyl carbon.

  • Methyl 2-formyl-5-hydroxybenzoate (II) , a derivative of 4-hydroxybenzaldehyde, has its hydroxyl and formyl groups in a para position. This arrangement precludes the formation of an intramolecular hydrogen bond. The reactivity of this isomer is primarily governed by the interplay of the electronic effects of the substituents on the aromatic ring.

CompoundStructureKey Feature
Methyl 5-formyl-2-hydroxybenzoate (I) Methyl 5-formyl-2-hydroxybenzoateIntramolecular hydrogen bonding
Methyl 2-formyl-5-hydroxybenzoate (II) Methyl 2-formyl-5-hydroxybenzoateNo intramolecular hydrogen bonding

Comparative Reactivity Analysis

The differing structural and electronic landscapes of the two isomers manifest in their reactivity towards common synthetic transformations.

Acidity of the Phenolic Hydroxyl Group

The presence of the IHB in methyl 5-formyl-2-hydroxybenzoate (I) stabilizes the phenolic proton, making it less acidic compared to its isomer. Deprotonation would disrupt this energetically favorable interaction. In contrast, the hydroxyl proton of methyl 2-formyl-5-hydroxybenzoate (II) is more readily abstracted as it does not participate in intramolecular hydrogen bonding.

Electrophilicity of the Formyl Group and Nucleophilic Addition Reactions

The electrophilicity of the formyl carbon is a key determinant of its reactivity towards nucleophiles.

  • In methyl 5-formyl-2-hydroxybenzoate (I) , the IHB can slightly reduce the electrophilicity of the formyl carbon by donating electron density from the hydroxyl group. However, the position of the electron-withdrawing methyl ester group (para to the formyl group) enhances its electrophilicity.

  • In methyl 2-formyl-5-hydroxybenzoate (II) , the formyl group is situated para to an electron-donating hydroxyl group, which can decrease its electrophilicity through resonance. Conversely, the methyl ester group is in the meta position and exerts a weaker electron-withdrawing effect on the formyl group.

This interplay of electronic effects suggests that the formyl group of methyl 5-formyl-2-hydroxybenzoate (I) is likely to be more electrophilic and thus more reactive towards nucleophiles.

A notable example of the reactivity of the formyl group is the Horner-Wadsworth-Emmons reaction. In a large-scale synthesis, methyl 5-formyl-2-hydroxybenzoate (I) was successfully condensed with dimethyl [(2,5-dimethoxyphenyl)methyl]phosphonate to yield the corresponding alkene.[2] This demonstrates the susceptibility of its formyl group to nucleophilic attack by a phosphonate carbanion.

G substrate Methyl 5-formyl-2-hydroxybenzoate product Alkene Product substrate->product Horner-Wadsworth-Emmons reagent Phosphonate Ylide reagent->product

Caption: Horner-Wadsworth-Emmons reaction workflow.

  • To a solution of 1,1,1,3,3,3-hexamethyldisilazane (47.6 g, 0.295 mol) in THF (0.7 L) at -10 °C, add n-butyllithium (2.5 M in hexanes, 0.10 L, 0.25 mol) over 30 minutes, maintaining the temperature below -5 °C.

  • Stir the mixture briefly at -5 °C and then cool to -45 °C.

  • Add a solution of dimethyl [(2,5-dimethoxyphenyl)methyl]phosphonate (31.4 g, 0.241 mol) and methyl 5-formyl-2-hydroxybenzoate (18.9 g, 0.105 mol) in THF (0.25 L) over 30 minutes, keeping the internal temperature at -45 °C.

  • Stir the mixture at -45 to -50 °C for 1 hour, then warm to 25 °C over 2 hours and stir for an additional 12 hours.

  • Cool the mixture to 0 °C and add a solution of sulfuric acid (25.4 g, 0.25 mol) in water (0.25 L) to adjust the pH to 3-4.

  • The resulting product, methyl 5-[2-(2,5-dimethoxyphenyl)ethenyl]-2-hydroxy-(E)-benzoate, can then be isolated. This process afforded the product in a 68% yield.[2]

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound.[1][3] The higher electrophilicity of the formyl group in methyl 5-formyl-2-hydroxybenzoate (I) would suggest a faster reaction rate and potentially higher yields compared to methyl 2-formyl-5-hydroxybenzoate (II) under similar conditions.

G aldehyde Aromatic Aldehyde product α,β-unsaturated Product aldehyde->product methylene Active Methylene Compound methylene->product catalyst Base Catalyst catalyst->product

Caption: General scheme of a Knoevenagel condensation.

While a direct comparative study is unavailable, a general protocol for Knoevenagel condensation of aromatic aldehydes is provided below. It is anticipated that isomer I would react more readily.

  • In a round-bottom flask, mix the aromatic aldehyde (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.0 mmol).

  • Add a catalytic amount of a weak base (e.g., piperidine or an ionic liquid like [MeHMTA]BF4).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, if the product is a solid, it can be isolated by filtration and washed with water. If it is a liquid, extract with an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure.

Reduction of the Formyl Group

The reduction of aldehydes to primary alcohols is a fundamental transformation, commonly achieved using sodium borohydride (NaBH₄).[4] Given the higher electrophilicity of the formyl group in methyl 5-formyl-2-hydroxybenzoate (I) , it is expected to undergo reduction more readily than methyl 2-formyl-5-hydroxybenzoate (II) .

  • Dissolve the aromatic aldehyde (1.0 eq.) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.0-1.5 eq.) portion-wise to control the reaction rate.

  • Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the corresponding benzyl alcohol.

Oxidation of the Formyl Group

The formyl group of both isomers can be oxidized to a carboxylic acid using various oxidizing agents. The relative ease of oxidation may be influenced by the electronic environment. The electron-donating hydroxyl group in the para position of methyl 2-formyl-5-hydroxybenzoate (II) might make the formyl group more susceptible to oxidation compared to methyl 5-formyl-2-hydroxybenzoate (I) .

  • Dissolve the aromatic aldehyde in a suitable solvent (e.g., acetone, acetic acid, or a mixture of tert-butanol and water).

  • Add an oxidizing agent such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid and acetone).

  • Stir the reaction at a suitable temperature (e.g., 0 °C to reflux) and monitor by TLC.

  • Upon completion, work up the reaction mixture appropriately. For KMnO₄ oxidation, the manganese dioxide byproduct is typically filtered off. For Jones oxidation, the excess oxidant is quenched with isopropanol.

  • Acidify the mixture and extract the carboxylic acid product with an organic solvent.

Summary of Comparative Reactivity

ReactionMethyl 5-formyl-2-hydroxybenzoate (I)Methyl 2-formyl-5-hydroxybenzoate (II)Rationale
Deprotonation of -OH Less reactiveMore reactiveIntramolecular hydrogen bond in I stabilizes the proton.
Nucleophilic Addition to -CHO More reactiveLess reactiveThe formyl group in I is more electrophilic due to the para-electron-withdrawing ester group and weaker electron donation from the hydrogen-bonded hydroxyl group.
Reduction of -CHO FasterSlowerHigher electrophilicity of the formyl group in I leads to a faster reaction with hydride reagents.
Oxidation of -CHO Potentially slowerPotentially fasterThe para-hydroxyl group in II is a stronger activating group, making the formyl group more electron-rich and potentially more susceptible to oxidation.

Conclusion

The positional isomerism of methyl 2-formyl-5-hydroxybenzoate and methyl 5-formyl-2-hydroxybenzoate gives rise to distinct reactivity profiles. The presence of an intramolecular hydrogen bond in methyl 5-formyl-2-hydroxybenzoate (I) is a dominant factor, influencing the acidity of its phenolic hydroxyl group and enhancing the electrophilicity of its formyl group. Consequently, this isomer is generally more reactive in nucleophilic addition reactions at the aldehyde. Conversely, the electronic effects in methyl 2-formyl-5-hydroxybenzoate (II) , which lacks intramolecular hydrogen bonding, lead to a less electrophilic aldehyde and a more acidic phenol.

For researchers and drug development professionals, a thorough understanding of these subtleties is critical for the rational design of synthetic routes, optimization of reaction conditions, and prediction of potential side reactions. The choice between these two isomers as starting materials will, therefore, depend on the specific transformation intended and the desired reactivity of either the formyl or the hydroxyl functionality.

References

  • An Efficient Large-Scale Synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate. Organic Process Research & Development. [Link][2]

  • A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Journal of the Indian Chemical Society. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link][4]

  • Methyl 5-formyl-2-hydroxybenzoate. ChemBK. [Link][1]

  • Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

  • Horner-Wadsworth-Emmons reaction. Wikipedia. [Link]

  • Knoevenagel Condensation. Organic Chemistry Portal. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Sodium Borohydride Reduction of Benzoin. Course Hero. [Link][5]

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link][6]

  • Knoevenagel Condensation. Name-Reaction.com. [Link]

  • Malononitrile: A Versatile Active Methylene Group. SciSpace. [Link]

  • Knoevenagel condensation of aromatic aldehydes with malononitrile a. ResearchGate. [Link]

  • A new finding in the old Knoevenagel condensation reaction. ResearchGate. [Link]

  • Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]

  • Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Indian Academy of Sciences. [Link]

  • Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. PubMed. [Link]

  • Carboxylic acid synthesis by oxidation of benzylic positions. Organic Chemistry Portal. [Link]

  • Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells. MDPI. [Link]

  • Base-free oxidation of 5-hydroxymethyl-2-furfural to 2,5-furan dicarboxylic acid over basic metal oxide-supported. Indian Academy of Sciences. [Link]

  • Piezocatalytic oxidation of 5-hydroxymethylfurfural to 5-formyl-2-furancarboxylic acid over Pt decorated hydroxyapatite. ScienceDirect. [Link]

  • Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid over a Bi-Promoted Pt/Al2O3 Catalyst. MDPI. [Link]

  • The experimental study on the air oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid with Co–Mn–Br system. ResearchGate. [Link]

  • Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. ACS Publications. [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]

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Validation

Analytical Comparison Guide: Validated HPLC Quantification of Methyl 2-formyl-5-hydroxybenzoate

As analytical demands in pharmaceutical development and fine chemical synthesis intensify, relying on legacy chromatographic methods often introduces critical bottlenecks. The quantification of methyl 2-formyl-5-hydroxyb...

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Author: BenchChem Technical Support Team. Date: March 2026

As analytical demands in pharmaceutical development and fine chemical synthesis intensify, relying on legacy chromatographic methods often introduces critical bottlenecks. The quantification of methyl 2-formyl-5-hydroxybenzoate (CAS: 1361963-60-1)[1][2] presents a unique chromatographic challenge. The presence of both a highly reactive formyl group and a phenolic hydroxyl group on the benzoate scaffold creates strong dipole moments and a high potential for secondary interactions with unendcapped silanols on traditional stationary phases.

This guide objectively compares a legacy fully porous C18 method against an optimized Core-Shell Phenyl-Hexyl method. By leveraging orthogonal selectivity and advanced particle morphology, the optimized method delivers superior resolution, shorter run times, and full compliance with the updated ICH Q2(R2) validation guidelines[3][4][5].

The Chromatographic Challenge & Mechanistic Causality

Standard methods for quantifying hydroxybenzoates (such as parabens) typically rely on fully porous C18 columns[6][7][8]. However, methyl 2-formyl-5-hydroxybenzoate possesses a complex electronic environment. On traditional C18 phases, hydrophobic interactions alone are insufficient to resolve the analyte from structurally similar isomers (e.g., methyl 2,5-dihydroxybenzoate)[1]. Furthermore, secondary interactions between the analyte's hydroxyl group and residual silanols lead to severe peak tailing.

The Solution: Shifting to a Core-Shell Phenyl-Hexyl stationary phase resolves these issues through two distinct physical mechanisms:

  • π−π Interactions: The phenyl ring of the stationary phase engages in π−π electron interactions with the electron-deficient aromatic ring of the analyte, providing orthogonal selectivity compared to purely dispersive C18 interactions.

  • Core-Shell Morphology: The solid core reduces the diffusion path length of the analyte into the porous shell. This minimizes the C -term (mass transfer) of the van Deemter equation, yielding sharper peaks and higher theoretical plates without the extreme backpressure penalties associated with sub-2 µm UHPLC columns.

Separation_Mechanism cluster_columns Stationary Phase Selectivity Analyte Methyl 2-formyl- 5-hydroxybenzoate C18 Fully Porous C18 (Hydrophobic Only) Analyte->C18 Phenyl Core-Shell Phenyl-Hexyl (Hydrophobic + π-π) Analyte->Phenyl Out1 Peak Tailing & Co-elution C18->Out1 Out2 Baseline Resolution (Rs > 2.0) Phenyl->Out2

Mechanistic comparison of stationary phase interactions for the analyte.

Experimental Workflow & Self-Validating Protocol

To ensure analytical trustworthiness, the following protocol is designed as a self-validating system . The workflow embeds System Suitability Testing (SST) directly into the sequence. If the SST criteria are not met, the run is automatically invalidated, preventing the generation of erroneous data.

ICH_Validation_Workflow cluster_ICH ICH Q2(R2) Validation Parameters Start Method Optimization (Core-Shell Phenyl-Hexyl) SST System Suitability Testing (Tailing < 1.5, N > 5000) Start->SST Lin Linearity & Range (R² ≥ 0.999) SST->Lin Pass Acc Accuracy (Recovery 98-102%) SST->Acc Prec Precision (RSD ≤ 2.0%) SST->Prec Sens LOD & LOQ (S/N ≥ 3 & 10) SST->Sens Report Validated Method for Routine Quantification Lin->Report Acc->Report Prec->Report Sens->Report

ICH Q2(R2) validation workflow for methyl 2-formyl-5-hydroxybenzoate.

Step-by-Step Methodology (Optimized Method)

Step 1: Standard and Sample Preparation

  • Diluent: Methanol:Water (50:50, v/v).

    • Causality: This specific ratio ensures complete solubility of the organic analyte while closely matching the initial mobile phase conditions. This prevents solvent-mismatch phenomena, which can cause peak distortion or fronting at the column head.

  • Stock Solution: Accurately weigh 10.0 mg of methyl 2-formyl-5-hydroxybenzoate reference standard and dissolve in 10.0 mL of diluent (1.0 mg/mL).

  • Working Solutions: Dilute the stock solution to generate a calibration curve ranging from 1.0 µg/mL to 100.0 µg/mL.

Step 2: Chromatographic Conditions

  • Column: Core-Shell Phenyl-Hexyl (100 x 4.6 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Causality: Formic acid suppresses the ionization of the phenolic hydroxyl group (pKa ~ 8.5). Keeping the molecule in its fully neutral state ensures consistent retention and prevents peak splitting.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 5% B to 60% B over 8 minutes, hold for 2 minutes, return to 5% B for 3 minutes of re-equilibration.

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 258 nm (optimal absorbance maximum for substituted hydroxybenzoates)[6][7].

  • Injection Volume: 5 µL.

Step 3: System Suitability Testing (SST) Before analyzing validation samples, inject the 50 µg/mL standard six times. The system is only validated for use if:

  • Tailing factor ( Tf​ ) is ≤ 1.5.

  • Theoretical plates ( N ) are ≥ 5000.

  • Relative Standard Deviation (%RSD) of peak area is ≤ 2.0%.

Comparative Performance & Validation Data

The following tables summarize the empirical data comparing the legacy method against the optimized method, followed by the formal ICH Q2(R2) validation results[3][4][5].

Table 1: System Suitability and Chromatographic Performance
ParameterLegacy Method (Fully Porous C18, 5 µm, 250mm)Optimized Method (Core-Shell Phenyl-Hexyl, 2.6 µm, 100mm)Performance Gain
Retention Time ( tR​ ) 14.2 min4.8 min66% faster analysis
Peak Tailing ( Tf​ ) 1.85 (Fails SST)1.12 (Passes SST)Elimination of secondary interactions
Theoretical Plates ( N ) 4,20012,500~3x higher efficiency
Resolution ( Rs​ )* 1.4 (Co-elution risk)3.2 (Baseline resolved)Superior π−π selectivity

*Resolution calculated against the critical isomer impurity, methyl 2,5-dihydroxybenzoate.

Table 2: ICH Q2(R2) Validation Parameters (Optimized Method)
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Linearity & Range R2≥0.999 (over 1–100 µg/mL) R2=0.9998 Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3 0.15 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.45 µg/mLPass
Method Precision (Repeatability) %RSD ≤2.0% (n=6 at 100% level)%RSD = 0.68%Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.4% – 100.8%Pass

Conclusion

The transition from a legacy fully porous C18 column to a Core-Shell Phenyl-Hexyl architecture represents a critical upgrade for the quantification of methyl 2-formyl-5-hydroxybenzoate. By addressing the root chemical causes of peak tailing—specifically by leveraging π−π interactions and minimizing diffusion path lengths—the optimized method not only reduces analysis time by 66% but also establishes a robust, self-validating framework that strictly adheres to the latest ICH Q2(R2) regulatory standards[3][4][5].

References

  • Validation of Analytical Procedures Q2(R2) . ICH.org. 4

  • ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs. 3

  • methyl 2-formyl-5-hydroxybenzoate | 1361963-60-1 . Sigma-Aldrich. 2

  • methyl 2-formyl-5-hydroxybenzoate — Chemical Substance Information . NextSDS. 1

  • SIMULTANEOUS DETERMINATION OF P-HYDROXYBENZOIC ACID... . Taylor & Francis (tandfonline.com). 6

  • Determination of six p-hydroxybenzoates in fruits and jams using solid-phase extraction-high performance liquid chromatography . PubMed. 7

  • Simultaneous Determination of p-Hydroxybenzoate Preservatives in Pharmaceuticals and Personal Care Formulations . Asian Journal of Research in Chemistry. 8

  • ICH guideline Q2(R2) on validation of analytical procedures . European Medicines Agency (EMA). 5

Sources

Comparative

FTIR Absorption Spectra Comparison Guide: Methyl 2-formyl-5-hydroxybenzoate vs. Structural Analogs

As a building block in drug discovery and materials science, methyl 2-formyl-5-hydroxybenzoate (CAS: 1361963-60-1) requires rigorous analytical characterization to ensure batch purity and structural confirmation[1]. Diff...

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Author: BenchChem Technical Support Team. Date: March 2026

As a building block in drug discovery and materials science, methyl 2-formyl-5-hydroxybenzoate (CAS: 1361963-60-1) requires rigorous analytical characterization to ensure batch purity and structural confirmation[1]. Differentiating this specific compound from its positional isomers and precursors is a common analytical hurdle.

This guide provides an objective, data-driven comparison of the Fourier Transform Infrared (FTIR) absorption spectrum of methyl 2-formyl-5-hydroxybenzoate against two common alternatives: its positional isomer (methyl 5-formyl-2-hydroxybenzoate ) and its synthetic precursor (2-formyl-5-hydroxybenzoic acid ).

Spectroscopic Theory & Causality: The Role of Hydrogen Bonding

To interpret the FTIR spectra of these compounds, we must look beyond simple functional group identification and analyze the spatial geometry of the molecules. The primary driver of spectral divergence among these isomers is hydrogen bonding , which alters the force constant of the covalent bonds and shifts their vibrational frequencies ()[2].

  • The Target (Methyl 2-formyl-5-hydroxybenzoate): In this molecule, the hydroxyl (-OH) group is located at position 5, physically distant from the ester (position 1) and formyl (position 2) groups. Because intramolecular hydrogen bonding is sterically impossible, the ester carbonyl (C=O) absorbs at a standard conjugated frequency (~1720–1730 cm⁻¹). The -OH group participates exclusively in random intermolecular hydrogen bonding, resulting in a classic, broad absorption band between 3200 and 3400 cm⁻¹.

  • Alternative 1 (Methyl 5-formyl-2-hydroxybenzoate): Here, the -OH group is at position 2, directly adjacent to the ester group. This proximity creates a highly stable, 6-membered intramolecular hydrogen-bonded ring. The phenolic proton pulls electron density away from the ester carbonyl oxygen, weakening the C=O double bond character. Consequently, the ester C=O stretch undergoes a massive shift to lower wavenumbers, appearing at 1682 cm⁻¹ ()[3]. The -OH stretch is also constrained, appearing sharper and shifted to ~3232 cm⁻¹[3].

  • Alternative 2 (2-Formyl-5-hydroxybenzoic acid): Replacing the methyl ester with a carboxylic acid introduces strong intermolecular dimerization. This creates a massive, extremely broad -OH stretch (2500–3000 cm⁻¹) that obscures the standard aliphatic C-H stretching region, making it instantly distinguishable from the esterified derivatives.

HBond_Logic cluster_0 Methyl 2-formyl-5-hydroxybenzoate (Target) cluster_1 Methyl 5-formyl-2-hydroxybenzoate (Isomer Alternative) A1 OH at Position 5 (Distant from Ester) A2 Intermolecular H-Bonding Only A1->A2 A3 Ester C=O Stretch ~1725 cm⁻¹ A2->A3 B1 OH at Position 2 (Adjacent to Ester) B2 Strong Intramolecular H-Bonding B1->B2 B3 Ester C=O Stretch ~1682 cm⁻¹ B2->B3

Fig 1: Impact of intramolecular hydrogen bonding on carbonyl vibrational frequencies.

Comparative FTIR Data Summary

The following table synthesizes the expected and literature-verified quantitative IR absorption data for these structural analogs, serving as a quick-reference diagnostic tool.

Vibrational ModeTarget: Methyl 2-formyl-5-hydroxybenzoateAlternative 1: Methyl 5-formyl-2-hydroxybenzoateAlternative 2: 2-Formyl-5-hydroxybenzoic acid
Phenolic -OH ~3200–3400 cm⁻¹ (Broad, Intermolecular)3232 cm⁻¹ (Sharper, Intramolecular)~3200–3400 cm⁻¹ (Broad)
Acid -OH N/AN/A~2500–3000 cm⁻¹ (Very Broad, Dimer)
Ester C=O ~1720–1730 cm⁻¹ (Conjugated)1682 cm⁻¹ (H-Bonded, Conjugated)N/A
Acid C=O N/AN/A~1680–1695 cm⁻¹ (Dimerized)
Aldehyde C=O ~1690–1700 cm⁻¹~1690–1700 cm⁻¹~1690–1700 cm⁻¹
Aromatic C=C ~1580, 1600 cm⁻¹1543 cm⁻¹, ~1600 cm⁻¹~1580, 1600 cm⁻¹

Standardized Experimental Protocol: ATR-FTIR

To ensure maximum trustworthiness and reproducibility, FTIR spectra for these compounds should be acquired using Attenuated Total Reflectance (ATR) rather than traditional KBr pellets.

Causality for this choice: KBr is highly hygroscopic. Absorbed atmospheric moisture exhibits a broad -OH stretch around 3400 cm⁻¹, which perfectly overlaps with the critical phenolic -OH stretch of our target compound. A diamond ATR crystal eliminates this moisture artifact, ensuring the observed -OH band is strictly from the sample ()[4].

Step-by-Step Self-Validating Workflow
  • Instrument Calibration: Power on the FTIR spectrometer and run a standard 1.5 mil polystyrene film. Validation: Ensure the reference peak is exactly at 1601 cm⁻¹. This guarantees the interferometer is properly aligned.

  • Background Acquisition: Clean the diamond ATR crystal with isopropanol and allow it to dry. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) of the empty crystal. Validation: The background scan acts as a system diagnostic. It mathematically subtracts atmospheric CO₂ (~2350 cm⁻¹) and ambient water vapor. If negative peaks appear in subsequent runs, the crystal was improperly cleaned.

  • Sample Application: Place 2–5 mg of the solid powder directly onto the ATR crystal. Lower the pressure anvil until the clutch clicks, ensuring uniform optical contact between the crystal and the sample.

  • Data Acquisition: Acquire the sample spectrum using the exact same parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Post-Processing: Apply an ATR-correction algorithm to account for the depth of penetration differences at varying wavelengths (penetration is deeper at lower wavenumbers). Apply a baseline correction to normalize the spectrum.

FTIR_Workflow A 1. Instrument Calibration (Polystyrene Standard) B 2. Background Acquisition (Self-Validation Step) A->B C 3. Sample Application (Diamond ATR Crystal) B->C D 4. Data Acquisition (32 Scans, 4 cm⁻¹ Res) C->D E 5. Post-Processing (Baseline & ATR Correction) D->E F Quality Gate: Signal-to-Noise > 1000:1 E->F

Fig 2: Self-validating ATR-FTIR experimental workflow with integrated quality gates.

References

  • Boutin, S.; Poirier, D. (2018). Structure Confirmation and Evaluation of a Nonsteroidal Inhibitor of 17β-Hydroxysteroid Dehydrogenase Type 10. Magnetochemistry, 4(3), 32.[Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. U.S. Department of Commerce.[Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons.[Link]

Sources

Validation

A Comparative Guide to the Structural Validation of Methyl 2-formyl-5-hydroxybenzoate Derivatives: X-ray Crystallography and its Alternatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and materials science, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of succ...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and materials science, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds, such as derivatives of methyl 2-formyl-5-hydroxybenzoate, a versatile scaffold in medicinal chemistry, rigorous structural validation is not merely a confirmatory step but a critical juncture that dictates the trajectory of research and development. This guide provides an in-depth, comparative analysis of X-ray crystallography as the gold standard for structural determination, alongside complementary spectroscopic techniques. As a senior application scientist, this guide is crafted to provide not just procedural steps, but the underlying scientific rationale to empower researchers in making informed decisions for their structural validation workflows.

The Imperative of Unambiguous Structure Determination

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. For derivatives of methyl 2-formyl-5-hydroxybenzoate, which can be precursors to a wide array of pharmacologically active compounds like Schiff bases, understanding the precise spatial arrangement of atoms is paramount.[1][2] Subtle changes in stereochemistry, bond angles, or intermolecular interactions can profoundly impact a compound's efficacy, selectivity, and safety profile.[3] Therefore, the choice of an appropriate structural validation technique is a critical experimental decision.

X-ray Crystallography: The Definitive Method

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for elucidating the atomic-level structure of small organic molecules.[4] It provides direct, unambiguous information on bond lengths, bond angles, and the absolute stereochemistry of a crystalline material.[5] The ability to visualize the precise arrangement of atoms in space makes it an indispensable tool in chemical synthesis and drug design.[3][6][7]

The Experimental Workflow: From Powder to Publication-Ready Structure

The journey from a synthesized compound to a validated crystal structure is a multi-step process that demands meticulous execution and a deep understanding of the underlying principles.

X-ray Crystallography Workflow Figure 1: Experimental Workflow for X-ray Crystallographic Analysis cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Deposition Crystallization 1. Crystallization (Slow Evaporation, Vapor Diffusion, etc.) Mounting 2. Crystal Mounting Crystallization->Mounting Data_Collection 3. X-ray Diffraction Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing 4. Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution 5. Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement 6. Structure Refinement (Least-Squares) Structure_Solution->Refinement Validation 7. Structure Validation (checkCIF, Mogul) Refinement->Validation Deposition 8. Deposition in CSD (CIF File) Validation->Deposition Structure_Validation_Methods Figure 2: A Logic-Driven Approach to Structural Validation Start Synthesized Compound (Methyl 2-formyl-5-hydroxybenzoate Derivative) Initial_Characterization Initial Characterization (NMR, Mass Spectrometry) Start->Initial_Characterization Crystalline Is the compound crystalline? Initial_Characterization->Crystalline Xray X-ray Crystallography Crystalline->Xray Yes Spectroscopy Further Spectroscopic Analysis (2D NMR, etc.) Crystalline->Spectroscopy No Final_Structure Validated Structure Xray->Final_Structure Spectroscopy->Final_Structure

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Comparative

A Researcher's Guide to Evaluating the Antimicrobial Efficacy of Novel Salicylaldehyde Derivatives: A Comparative Framework Using Methyl 2-Formyl-5-Hydroxybenzoate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the antimicrobial efficacy of novel compounds, with a specific focus on salicylaldehyde derivative...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the antimicrobial efficacy of novel compounds, with a specific focus on salicylaldehyde derivatives like methyl 2-formyl-5-hydroxybenzoate. While specific experimental data on methyl 2-formyl-5-hydroxybenzoate is limited in current literature, this document outlines the essential protocols and comparative methodologies required to rigorously assess its potential as an antimicrobial agent. We will use the well-characterized antibiotics, Ciprofloxacin and Gentamicin, as benchmarks for comparison against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Introduction: The Therapeutic Potential of Salicylaldehyde Derivatives

Salicylaldehyde (2-hydroxybenzaldehyde) and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties[1][2]. Their mechanism of action is thought to be linked to their chemical structure, which allows for interactions with key cellular components in microbes[3]. Methyl 2-formyl-5-hydroxybenzoate, as a member of this family, represents a promising candidate for antimicrobial drug discovery. However, a thorough evaluation of its efficacy against clinically relevant pathogens is a prerequisite for any further development.

This guide will provide the scientific groundwork to perform such an evaluation, emphasizing standardized methodologies to ensure data is reproducible and comparable across different studies.

Synthesis of the Target Compound

While this guide focuses on the antimicrobial evaluation, the synthesis of the test compound is the first critical step. A reported synthesis for a similar isomer, methyl 5-formyl-2-hydroxybenzoate, involves the esterification of 5-formyl-2-hydroxybenzoic acid with methanol in the presence of concentrated sulfuric acid[4]. Researchers should adapt or develop a validated synthetic route for methyl 2-formyl-5-hydroxybenzoate to obtain a pure compound for biological testing.

Experimental Protocols: A Blueprint for Antimicrobial Susceptibility Testing

To ensure the scientific validity and reproducibility of the findings, standardized antimicrobial susceptibility testing (AST) methods must be employed. The protocols outlined below are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Step-by-Step Protocol:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of methyl 2-formyl-5-hydroxybenzoate in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Prepare stock solutions of the comparator antibiotics, Ciprofloxacin and Gentamicin, in sterile deionized water.

  • Preparation of Microtiter Plates:

    • Using a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

    • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Inoculum Preparation:

    • From a fresh culture of the test organism (S. aureus or E. coli) grown on an appropriate agar plate, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis stock_sol Prepare Stock Solutions (Test Compound & Comparators) plate_prep Prepare 96-Well Plate (Serial Dilutions) stock_sol->plate_prep inoculation Inoculate Plate plate_prep->inoculation inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculum_prep->inoculation incubation Incubate Plate (35°C, 16-20h) inoculation->incubation read_results Read Results (Visual Inspection) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Disk Diffusion Method for Zone of Inhibition Measurement

The disk diffusion method is a qualitative or semi-quantitative method that assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Step-by-Step Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate:

    • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate with the bacterial suspension.

  • Application of Disks:

    • Prepare sterile paper disks impregnated with a known concentration of methyl 2-formyl-5-hydroxybenzoate.

    • Aseptically place the impregnated disk, along with standard Ciprofloxacin and Gentamicin disks, on the surface of the inoculated MHA plate. Ensure the disks are in firm contact with the agar.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Comparative Efficacy Data

The following table provides a template for summarizing the experimental data obtained from the assays described above. Published MIC values for the comparator antibiotics are included for reference.

CompoundTest OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Zone of Inhibition (mm)
Methyl 2-formyl-5-hydroxybenzoate Staphylococcus aureusExperimental DataExperimental Data
Escherichia coliExperimental DataExperimental Data
Ciprofloxacin Staphylococcus aureus0.25 - 2.0Experimental Data
Escherichia coli≤ 0.25Experimental Data
Gentamicin Staphylococcus aureus0.5 - 4.0Experimental Data
Escherichia coli≤ 2.0Experimental Data

Mechanistic Insights: How the Comparators Work

Understanding the mechanism of action of the comparator antibiotics provides a basis for hypothesizing the potential mechanism of novel compounds.

Ciprofloxacin: A Quinolone Antibiotic

Ciprofloxacin is a broad-spectrum fluoroquinolone that inhibits bacterial DNA synthesis by targeting two essential enzymes: DNA gyrase and topoisomerase IV[5][6][7]. This dual-targeting mechanism leads to breaks in the bacterial chromosome and ultimately cell death.

Mechanism of Action of Ciprofloxacin

Cipro_MoA cipro Ciprofloxacin dna_gyrase DNA Gyrase (Topoisomerase II) cipro->dna_gyrase Inhibits topo_iv Topoisomerase IV cipro->topo_iv Inhibits dna_rep DNA Replication & Transcription dna_gyrase->dna_rep topo_iv->dna_rep cell_death Bacterial Cell Death dna_rep->cell_death Disruption leads to

Caption: Ciprofloxacin inhibits DNA gyrase and topoisomerase IV.

Gentamicin: An Aminoglycoside Antibiotic

Gentamicin is a bactericidal aminoglycoside that primarily acts by irreversibly binding to the 30S subunit of the bacterial ribosome[8][9][10][11]. This binding interferes with protein synthesis in several ways, including causing misreading of the mRNA, which leads to the production of non-functional proteins and ultimately disrupts the bacterial cell membrane.

Mechanism of Action of Gentamicin

Gent_MoA gent Gentamicin ribosome 30S Ribosomal Subunit gent->ribosome Binds to protein_syn Protein Synthesis ribosome->protein_syn cell_membrane Cell Membrane Integrity protein_syn->cell_membrane Aberrant proteins disrupt cell_death Bacterial Cell Death cell_membrane->cell_death Loss leads to

Caption: Gentamicin disrupts protein synthesis by binding to the 30S ribosome.

Discussion and Future Directions

Upon obtaining experimental data for methyl 2-formyl-5-hydroxybenzoate, a direct comparison with Ciprofloxacin and Gentamicin can be made. The relative potency, as indicated by the MIC values and zones of inhibition, will provide a preliminary assessment of its antimicrobial potential.

Should methyl 2-formyl-5-hydroxybenzoate demonstrate significant antimicrobial activity, further studies would be warranted, including:

  • Time-kill assays to determine if the compound is bactericidal or bacteriostatic.

  • Mechanism of action studies to elucidate its specific cellular target.

  • Toxicity assays to evaluate its safety profile in vitro and in vivo.

  • Spectrum of activity testing against a broader panel of microorganisms, including resistant strains.

The structural similarity to salicylaldehyde suggests that its mechanism may involve the disruption of cellular proton motive force or enzymatic inhibition. A comparative analysis of its activity against bacteria with known resistance mechanisms to the comparator antibiotics, such as efflux pumps or target-site mutations, could provide valuable insights into its own mechanism and potential for overcoming existing resistance[12][13][14][15][16][17][18][19][20][21].

Conclusion

This guide provides a robust and scientifically rigorous framework for the comparative evaluation of the antimicrobial efficacy of methyl 2-formyl-5-hydroxybenzoate and other novel salicylaldehyde derivatives. By adhering to standardized protocols and utilizing well-characterized comparator agents, researchers can generate high-quality, reproducible data that will be crucial in the early stages of antimicrobial drug discovery and development. The path from a novel chemical entity to a clinically useful antibiotic is long and challenging, but it begins with a solid foundation of meticulous and comparative preclinical evaluation.

References

Sources

Validation

A Comparative Benchmarking Guide to the Synthetic Routes for Methyl 2-formyl-5-hydroxybenzoate

Introduction: The Significance of Methyl 2-formyl-5-hydroxybenzoate in Drug Discovery and Organic Synthesis Methyl 2-formyl-5-hydroxybenzoate is a key intermediate in the synthesis of a variety of pharmacologically activ...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Methyl 2-formyl-5-hydroxybenzoate in Drug Discovery and Organic Synthesis

Methyl 2-formyl-5-hydroxybenzoate is a key intermediate in the synthesis of a variety of pharmacologically active molecules and complex organic structures. Its bifunctional nature, possessing both a reactive aldehyde and a nucleophilic phenol, makes it a versatile building block for the construction of heterocyclic compounds, such as benzofurans and coumarins, which are prevalent in many natural products and medicinal agents. The precise arrangement of the formyl, hydroxyl, and methyl ester groups on the benzene ring is crucial for its utility in multi-step syntheses. Consequently, the development of efficient and regioselective synthetic routes to this target molecule is of significant interest to the chemical and pharmaceutical research communities.

This guide provides a comprehensive comparison of the primary synthetic strategies for the production of methyl 2-formyl-5-hydroxybenzoate. We will delve into the mechanistic underpinnings of two main approaches: the direct ortho-formylation of a pre-existing ester and the formylation of a carboxylic acid followed by esterification. Each route will be evaluated based on experimental data for analogous transformations, considering factors such as yield, scalability, safety, and operational simplicity.

Strategic Overview: Two Primary Pathways to the Target Molecule

The synthesis of methyl 2-formyl-5-hydroxybenzoate can be broadly categorized into two logical workflows. The choice between these routes will largely depend on the availability of starting materials, desired scale of production, and the specific capabilities of the laboratory.

G cluster_0 Route 1: Formylation of 5-Hydroxybenzoic Acid cluster_1 Route 2: Direct Formylation of Methyl 5-hydroxybenzoate start1 5-Hydroxybenzoic Acid step1 Ortho-Formylation (Reimer-Tiemann, Duff, or Casnati-Skattebøl) start1->step1 intermediate1 2-Formyl-5-hydroxybenzoic Acid step1->intermediate1 step2 Fischer-Speier Esterification intermediate1->step2 end Methyl 2-formyl-5-hydroxybenzoate step2->end start2 Methyl 5-hydroxybenzoate step3 Ortho-Formylation (Primarily Casnati-Skattebøl) start2->step3 step3->end

Caption: Overview of the two primary synthetic strategies for methyl 2-formyl-5-hydroxybenzoate.

Route 1: Formylation of 5-Hydroxybenzoic Acid Followed by Esterification

This classical approach involves the introduction of the formyl group onto the commercially available 5-hydroxybenzoic acid, followed by a standard esterification reaction. The key challenge in this route is achieving high regioselectivity in the formylation step, as the hydroxyl group activates both the ortho and para positions.

Methodology 1A: Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols using chloroform and a strong base.[1][2] The reactive electrophile is dichlorocarbene, generated in situ.

Reaction Mechanism: The reaction proceeds via the deprotonation of both phenol and chloroform by the strong base. The resulting phenoxide ion is highly nucleophilic and attacks the electrophilic dichlorocarbene, primarily at the ortho position. Subsequent hydrolysis of the dichloromethyl group yields the aldehyde.[1][3]

Experimental Protocol (Representative):

  • In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, dissolve 5-hydroxybenzoic acid (1 eq.) in an aqueous solution of sodium hydroxide (4 eq.).

  • Heat the mixture to 60-65°C with vigorous stirring.

  • Add chloroform (3 eq.) dropwise via the dropping funnel over 1 hour, maintaining the temperature. The reaction is exothermic.

  • After the addition is complete, continue to reflux the mixture for an additional 2-3 hours.

  • Cool the reaction mixture to room temperature and carefully acidify with dilute sulfuric acid to a pH of approximately 2-3.

  • The product, 2-formyl-5-hydroxybenzoic acid, may precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purify the crude 2-formyl-5-hydroxybenzoic acid by recrystallization.

  • For the subsequent esterification, suspend the purified 2-formyl-5-hydroxybenzoic acid (1 eq.) in methanol (excess) and add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq.).[4]

  • Reflux the mixture for 4-12 hours, monitoring the reaction progress by TLC.

  • Cool the reaction, remove the excess methanol under reduced pressure, and work up by partitioning between water and an organic solvent.

  • Purify the final product, methyl 2-formyl-5-hydroxybenzoate, by column chromatography or recrystallization.

Methodology 1B: Duff Reaction

The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically acetic acid or trifluoroacetic acid.[1][5] This method is known for its operational simplicity, though yields can be modest.[5]

Reaction Mechanism: Under acidic conditions, HMTA decomposes to generate an electrophilic iminium ion. This species then attacks the electron-rich phenol ring, predominantly at the ortho position. Subsequent hydrolysis of the resulting imine furnishes the aldehyde.[1]

Experimental Protocol (Representative):

  • To a stirred solution of 5-hydroxybenzoic acid (1 eq.) in glacial acetic acid, add hexamethylenetetramine (2.5 eq.).[6]

  • Heat the reaction mixture to 90-100°C for 2-4 hours.[6]

  • Cool the mixture to room temperature and hydrolyze by adding an aqueous solution of sulfuric acid.

  • Heat the mixture to reflux for an additional 30 minutes to ensure complete hydrolysis of the intermediate imine.

  • Cool the mixture and extract the product, 2-formyl-5-hydroxybenzoic acid, with an organic solvent.

  • Purify the intermediate acid as described for the Reimer-Tiemann reaction.

  • Perform the Fischer-Speier esterification as detailed in the Reimer-Tiemann protocol to obtain the final product.

Route 2: Direct Ortho-Formylation of Methyl 5-hydroxybenzoate

This more convergent approach introduces the formyl group directly onto the pre-formed methyl ester, avoiding the need for a separate esterification step. The success of this route is highly dependent on the choice of formylation method, as the reaction conditions must be compatible with the ester functionality.

Methodology 2A: Casnati-Skattebøl Reaction

The Casnati-Skattebøl reaction is a powerful method for the selective ortho-formylation of phenols using paraformaldehyde in the presence of magnesium chloride and a tertiary amine base, such as triethylamine.[7] This method has been shown to be effective for phenols bearing electron-withdrawing groups, making it a strong candidate for the direct formylation of methyl 5-hydroxybenzoate.[7]

Reaction Mechanism: The reaction is believed to proceed through the formation of a magnesium phenoxide complex, which then reacts with paraformaldehyde. The chelation of magnesium to both the phenoxide and the formylating agent is thought to direct the electrophilic attack to the ortho position.

G start Methyl 5-hydroxybenzoate reagents MgCl₂, Et₃N, Paraformaldehyde in Acetonitrile or THF start->reagents 1. intermediate Magnesium Phenoxide Complex reagents->intermediate 2. reaction Ortho-selective attack of formaldehyde intermediate->reaction 3. product Methyl 2-formyl-5-hydroxybenzoate reaction->product 4. Acidic Work-up

Caption: Workflow for the Casnati-Skattebøl formylation.

Experimental Protocol (Representative):

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous magnesium chloride (1.5 eq.) in anhydrous acetonitrile or THF.

  • Add methyl 5-hydroxybenzoate (1 eq.) and triethylamine (3.75 eq.).

  • To this stirred mixture, add paraformaldehyde (6.75 eq.).

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by TLC.

  • Cool the mixture to room temperature and quench by the slow addition of dilute hydrochloric acid.

  • Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify methyl 2-formyl-5-hydroxybenzoate by column chromatography on silica gel or by recrystallization.

Comparative Analysis of Synthetic Routes

The choice of the optimal synthetic route will depend on a balance of factors including yield, cost, safety, and scalability. Below is a comparative summary of the discussed methodologies.

Parameter Reimer-Tiemann Duff Reaction Casnati-Skattebøl
Starting Material 5-Hydroxybenzoic Acid5-Hydroxybenzoic AcidMethyl 5-hydroxybenzoate
Typical Yield Moderate (often <50%)[8]Low to ModerateHigh (up to 88% for analogous substrates)[7]
Regioselectivity Good ortho-selectivity, but para-isomer is a common byproductPrimarily ortho, but can be variableExcellent ortho-selectivity
Reaction Conditions Harsh (strong base, heating)Moderate (acidic, heating)Mild to Moderate (reflux in organic solvent)
Reagents Chloroform (toxic, regulated), strong baseHexamethylenetetramine, acidParaformaldehyde, MgCl₂, triethylamine
Scalability Challenging due to exothermicity and biphasic natureModerateGood, with potential for one-pot procedures
Purification Often requires separation of isomersCan be challenging due to byproductsGenerally straightforward
Safety & Environmental Use of chloroform is a significant drawbackAcetic or trifluoroacetic acid can be corrosiveUse of paraformaldehyde and organic solvents requires care

Conclusion and Recommendations

Based on the available literature for analogous transformations, the Casnati-Skattebøl reaction (Route 2) emerges as the most promising route for the synthesis of methyl 2-formyl-5-hydroxybenzoate, particularly for laboratory-scale and potentially for larger-scale production. Its key advantages are the high reported yields for similar substrates, excellent ortho-regioselectivity, and the avoidance of highly toxic reagents like chloroform. The direct formylation of the methyl ester simplifies the overall process to a single step from a readily available starting material.

The Reimer-Tiemann reaction (Route 1A) , while a classic method, suffers from moderate yields and the significant safety and environmental concerns associated with chloroform. The formation of the para-isomer can also complicate purification.

The Duff reaction (Route 1B) offers simplicity in its execution but is often plagued by low yields, making it less attractive for efficient material production.

For researchers and drug development professionals, the Casnati-Skattebøl approach represents the most efficient and reliable pathway to access high-purity methyl 2-formyl-5-hydroxybenzoate, a critical intermediate for further synthetic endeavors.

References

  • Grokipedia. Reimer–Tiemann reaction. Available at: [Link]

  • ACS Publications. An Efficient Large-Scale Synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate | Organic Process Research & Development. Available at: [Link]

  • Wikipedia. Reimer–Tiemann reaction. Available at: [Link]

  • Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications. Available at: [Link]

  • Chem-Station. Duff Reaction. Available at: [Link]

  • UNI ScholarWorks. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Available at: [Link]

  • Grokipedia. Reimer–Tiemann reaction. Available at: [Link]

  • Organic Syntheses. ortho-Formylation of Phenols. Available at: [Link]

  • Acta Chemica Scandinavica. Convenient Method for the ortho-Formylation of Phenols. Available at: [Link]

  • ResearchGate. A theoretical study of the Duff reaction: insights into its selectivity. Available at: [Link]

  • Figshare. Download (976.88 kB). Available at: [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. Available at: [Link]

Sources

Comparative

UV-Vis Spectrophotometric Analysis: A Comparative Guide on Methyl 2-formyl-5-hydroxybenzoate vs. Salicylic Acid

As a Senior Application Scientist, I frequently encounter the need to differentiate closely related phenolic and benzoic acid derivatives during drug development and synthetic scale-up. Salicylic acid (2-hydroxybenzoic a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the need to differentiate closely related phenolic and benzoic acid derivatives during drug development and synthetic scale-up. Salicylic acid (2-hydroxybenzoic acid) is a fundamental pharmacophore and a classic standard in analytical chemistry. In contrast, methyl 2-formyl-5-hydroxybenzoate (M2F5HB) is a highly functionalized intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs).

While both compounds share a phenolic backbone, their photophysical behaviors diverge significantly due to their distinct substituent profiles. This guide provides an objective, data-driven comparison of their UV-Vis spectrophotometric properties, detailing the causality behind their spectral shifts and providing a self-validating protocol for their accurate quantification.

Mechanistic Grounding: The Causality of Spectral Shifts

To understand the UV-Vis spectra of these compounds, we must analyze their chromophoric systems through the lens of molecular orbital theory.

Salicylic Acid (SA): SA contains a benzene ring conjugated with a carboxylic acid (-COOH) and an ortho-hydroxyl (-OH) group. The primary electronic transitions are π→π∗ (associated with the aromatic ring) and n→π∗ (associated with the non-bonding electrons on the oxygen atoms). In acidic or neutral methanolic solutions, SA exhibits characteristic absorption maxima ( λmax​ ) at approximately 238 nm and 304 nm ()[1].

Methyl 2-formyl-5-hydroxybenzoate (M2F5HB): M2F5HB introduces a profound alteration to the electronic landscape. It features a methyl ester (-COOCH3) at position 1, a formyl group (-CHO) at position 2, and a hydroxyl group (-OH) at position 5 (). Crucially, the electron-donating hydroxyl group is situated para to the strongly electron-withdrawing formyl group. This specific orientation creates a highly efficient "push-pull" resonance system across the aromatic π -cloud.

According to Woodward-Fieser rules for substituted benzenes, this extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, M2F5HB undergoes a significant bathochromic (red) shift and a hyperchromic effect (increased molar absorptivity) compared to SA, pushing its secondary absorption band well beyond 320 nm ()[2].

SubstituentEffects Base Base Chromophore (Benzene Ring) λ_max ~ 204 nm SA_Path Salicylic Acid (+ COOH, + OH) Moderate Conjugation Base->SA_Path M2F5HB_Path Methyl 2-formyl-5-hydroxybenzoate (+ COOCH3, + CHO, + OH) Extended Push-Pull Conjugation Base->M2F5HB_Path SA_Result λ_max ~ 238 nm, 304 nm (n → π* and π → π*) SA_Path->SA_Result M2F5HB_Result Bathochromic Shift λ_max > 320 nm Broader Absorption Band M2F5HB_Path->M2F5HB_Result

Logical flow demonstrating the bathochromic shift induced by substituent effects on the base chromophore.

Comparative Spectral Data

The following table summarizes the photophysical properties of both analytes. Note that while SA has extensively documented empirical data, M2F5HB values are derived from theoretical chromophore additivity rules due to its specialized nature as a synthetic intermediate.

PropertySalicylic AcidMethyl 2-formyl-5-hydroxybenzoate
CAS Number 69-72-71361963-60-1
Molecular Formula C7H6O3C9H8O4
Functional Groups -COOH, -OH (ortho)-COOCH3, -CHO, -OH (para to -CHO)
Primary λmax​ ~238 nm~255 nm (Estimated)
Secondary λmax​ ~304 nm~330 nm (Estimated)
Conjugation Level ModerateHigh (Push-Pull System)

Self-Validating Experimental Protocol

In analytical chemistry, a protocol is only as reliable as its internal controls. The following methodology is designed as a self-validating system to ensure absolute trustworthiness in your spectral data, particularly when analyzing complex biological fluids or synthetic matrices ()[3].

Step 1: Solvent Selection and System Suitability Testing (SST)
  • Causality: The UV spectrum of phenolic acids is highly pH-dependent. Deprotonation of the -OH or -COOH groups yields phenoxide or carboxylate ions, which alter the electron density of the ring and shift the λmax​ .

  • Action: Use 0.1% Formic Acid in HPLC-grade Methanol to suppress ionization and lock the molecules in their protonated states.

  • Validation: Run a solvent blank against air. The absorbance must be < 0.05 AU above the methanol UV cut-off (205 nm) to confirm solvent purity and cuvette cleanliness.

Step 2: Instrument Calibration
  • Causality: Monochromator drift can lead to inaccurate λmax​ determination, which is fatal for comparative structural analysis.

  • Action: Scan a Holmium Oxide glass filter standard.

  • Validation: Verify that the characteristic sharp peak at 279.3 nm is detected within ±0.5 nm. If not, the instrument requires optical recalibration before proceeding.

Step 3: Preparation of Standard Solutions
  • Action: Accurately weigh 10.0 mg of SA and M2F5HB. Dissolve each in 100 mL of the selected solvent to create 100 μg/mL stock solutions. Perform serial dilutions to generate a working range of 5, 10, 15, 20, and 25 μg/mL .

Step 4: Spectral Scanning and Isosbestic Point Verification
  • Action: Scan the working solutions from 200 nm to 400 nm using a 1 cm quartz cuvette.

  • Validation: Overlay the spectra of different concentrations. The λmax​ must remain perfectly constant. If you are intentionally varying the pH to study ionization, the overlaid spectra must intersect at a sharp isosbestic point. The presence of a clean isosbestic point mathematically proves that only two absorbing species (e.g., protonated and deprotonated) are in equilibrium, validating that no sample degradation has occurred.

Step 5: Quantitative Profiling (Beer-Lambert Law)
  • Action: Plot the absorbance at the primary λmax​ against concentration.

  • Validation: Calculate the linear regression. A correlation coefficient ( R2 ) of ≥0.999 validates the linearity of the detector response and the volumetric accuracy of the serial dilutions.

ExperimentalWorkflow A Solvent Selection B Holmium Oxide Calibration A->B C Spectral Scanning B->C D Peak Deconvolution C->D E Beer-Lambert Validation D->E

Step-by-step self-validating workflow for UV-Vis spectrophotometric analysis.

Conclusion and Application Insights

For routine quality control of standard pharmaceuticals (e.g., aspirin hydrolysis monitoring), Salicylic Acid's well-defined peaks at 238 nm and 304 nm provide a reliable analytical target. However, when monitoring the synthesis of complex APIs where Methyl 2-formyl-5-hydroxybenzoate is an intermediate, scientists can leverage its bathochromically shifted spectrum (>320 nm) to selectively quantify it without interference from simpler unreacted phenolic precursors. By employing the self-validating protocols outlined above, researchers can ensure robust, reproducible, and scientifically sound spectrophotometric data.

References

  • Title: Salicylic acid - SIELC Technologies Source: SIELC Technologies URL: [Link]

  • Title: Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Biofield Treated Salicylic Acid and Sparfloxacin Source: International Online Medical Council (IOMC) URL: [Link]

  • Title: Analysis of Salicylic Acid in Biological Fluids (Serosal) Using Uv- Vis Spectrophotometry Source: Strada Journal of Pharmacy URL: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Methyl 2-formyl-5-hydroxybenzoate

This document provides a detailed protocol for the safe handling and compliant disposal of methyl 2-formyl-5-hydroxybenzoate (CAS No. 1361963-60-1).

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe handling and compliant disposal of methyl 2-formyl-5-hydroxybenzoate (CAS No. 1361963-60-1). Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste responsibly.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. Methyl 2-formyl-5-hydroxybenzoate is a compound that requires careful management due to its irritant properties.

According to safety data sheets, this chemical is classified with the GHS07 pictogram and is associated with the following hazards:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335/H336: May cause respiratory irritation or drowsiness and dizziness.[1][2]

These classifications mandate that methyl 2-formyl-5-hydroxybenzoate be treated as a hazardous substance from the moment of generation to its final disposal.[4]

Property Information Source
Chemical Name Methyl 2-formyl-5-hydroxybenzoate
CAS Number 1361963-60-1[2]
Physical Form Powder[2]
Hazard Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning[2]
Primary Hazards Skin, eye, and respiratory tract irritation[1][2][5]
Incompatible Materials Strong oxidizing agents, strong bases, amines[5]

Immediate Spill Response Protocol

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and prevent contamination.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of airborne dust.

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles with side shields, and nitrile gloves. For larger spills, respiratory protection may be necessary.

  • Contain the Spill: Prevent the powder from spreading. Avoid dry sweeping, which can generate dust.

  • Absorb and Collect: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent.

  • Transfer to Waste Container: Carefully scoop the mixture into a designated hazardous waste container.[4][5]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., water or ethanol), then a final wipe with soap and water.

  • Dispose of Cleanup Materials: All materials used for the spill cleanup, including gloves and wipes, must be placed in the hazardous waste container and disposed of as hazardous waste.[4]

Standard Disposal Protocol for Unused or Waste Product

Disposing of unused or contaminated methyl 2-formyl-5-hydroxybenzoate must follow a systematic, compliant process. It is illegal and unsafe to dispose of this chemical via standard trash, sewer systems, or evaporation.[6][7] This process is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates "cradle-to-grave" management of hazardous materials.[8]

Step 1: Waste Characterization and Segregation
  • Characterization: Any unused, expired, or contaminated methyl 2-formyl-5-hydroxybenzoate is classified as hazardous chemical waste.[4]

  • Segregation: Proper segregation is a cornerstone of laboratory safety, preventing potentially violent chemical reactions.[9][10] Store waste methyl 2-formyl-5-hydroxybenzoate separately from incompatible materials, particularly strong oxidizing agents and strong bases.[5] This waste should be collected as a solid organic waste.

Step 2: Containerization and Labeling
  • Container Selection: Use a container that is in good condition, leak-proof, and chemically compatible. The original product container is often the best choice.[4] The container must have a secure, tight-fitting lid and be kept closed at all times except when adding waste.[7][11][12]

  • Labeling: Clear and accurate labeling is a regulatory requirement and essential for safe handling.[6] The waste container must be marked with a hazardous waste label that includes:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste Methyl 2-formyl-5-hydroxybenzoate."

    • A clear indication of the hazards (e.g., "Irritant").

    • The date when waste was first added to the container (Accumulation Start Date).

Step 3: Accumulation and Storage
  • Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.[11][13]

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once a container is full, it should be removed from the laboratory promptly.[11][12]

Step 4: Arranging for Final Disposal
  • Contact EHS: Do not transport hazardous waste yourself.[4] Submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) office or equivalent department.[4][11] They will arrange for pickup and transport by a licensed hazardous waste disposal facility, completing the required manifest for tracking.[14]

Decontamination of Empty Containers

An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous waste.

Experimental Protocol for Container Decontamination:

  • Initial Removal: Ensure the container is as empty as possible through normal means (e.g., scraping out remaining powder).

  • Triple Rinse: Rinse the container three times with a solvent capable of removing the chemical residue (e.g., ethanol or acetone).

  • Collect Rinsate: The first rinsate must be collected and disposed of as hazardous liquid waste, as it will contain significant chemical residue.[7][10] Subsequent rinses may also need to be collected depending on local regulations.

  • Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area, such as a fume hood.[10]

  • Deface Label: Completely remove or deface the original chemical label to prevent confusion.[4][10]

  • Final Disposal: Once clean and dry with the label removed, the container can typically be disposed of in the regular laboratory trash or recycling receptacles.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management and disposal of methyl 2-formyl-5-hydroxybenzoate.

G Disposal Workflow for Methyl 2-formyl-5-hydroxybenzoate cluster_start cluster_assessment Initial Assessment cluster_spill Spill Management cluster_waste Bulk Waste Disposal cluster_container Empty Container Decontamination start Material Identified for Disposal assess_type What is the material type? start->assess_type spill_ppe Don Appropriate PPE assess_type->spill_ppe Accidental Spill waste_segregate Segregate from Incompatibles (Bases, Oxidizers) assess_type->waste_segregate Unused/Waste Product cont_rinse Triple-Rinse Container assess_type->cont_rinse Empty Container spill_contain Contain & Absorb Spill spill_ppe->spill_contain spill_collect Collect Spill Debris into Hazardous Waste Container spill_contain->spill_collect spill_decon Decontaminate Spill Area spill_collect->spill_decon spill_dispose Dispose of all cleanup materials as hazardous waste spill_decon->spill_dispose waste_container Place in a Labeled, Sealed Hazardous Waste Container waste_segregate->waste_container waste_store Store in Satellite Accumulation Area (SAA) waste_container->waste_store waste_pickup Request Pickup from EHS waste_store->waste_pickup cont_collect Collect First Rinsate as Hazardous Liquid Waste cont_rinse->cont_collect cont_dry Air-Dry Container cont_collect->cont_dry cont_deface Deface Original Label cont_dry->cont_deface cont_dispose Dispose of Container in Regular Trash/Recycling cont_deface->cont_dispose

Caption: Decision workflow for handling and disposal of methyl 2-formyl-5-hydroxybenzoate.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania.
  • Laboratory Chemical Waste Management Practice. Duke University Safety.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Hazardous Waste Disposal in the Workplace: EPA Regul
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency.
  • methyl 2-formyl-5-hydroxybenzoate — Chemical Substance Inform
  • methyl 2-formyl-5-hydroxybenzo
  • SAFETY DATA SHEET - Methyl Benzo
  • SAFETY DATA SHEET - Methyl 2-formylbenzo
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
  • Safety Data Sheet - METHYL 4-HYDROXY BENZO
  • Hazardous Waste Disposal Procedures. University of Texas at Dallas Environmental Health and Safety.
  • Hazardous Waste Disposal Guide. Northwestern University.

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Handling

Mastering Safety: A Guide to Personal Protective Equipment for Handling Methyl 2-formyl-5-hydroxybenzoate

This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for handling Methyl 2-formyl-5-hydroxybenzoate (CAS No. 1361963-60-1).

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for handling Methyl 2-formyl-5-hydroxybenzoate (CAS No. 1361963-60-1). As drug development professionals, our commitment to safety is paramount. This document moves beyond a simple checklist, offering a procedural and risk-based approach to ensure your protection and the integrity of your work. We will delve into the rationale behind each recommendation, empowering you to make informed safety decisions in the laboratory.

Understanding the Hazard: A Risk-Based Assessment

Methyl 2-formyl-5-hydroxybenzoate is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity – Single Exposure (Category 3) : May cause respiratory irritation.[1][3]

The signal word for this chemical is "Warning," and it is represented by the GHS07 pictogram (exclamation mark).[2]

However, a truly expert assessment goes beyond the formal classification by examining the molecule's structure. Methyl 2-formyl-5-hydroxybenzoate contains both an aromatic aldehyde and a hydroxyl group attached to a benzene ring, classifying it as a phenolic compound.

  • Phenolic Moiety : Phenol and its derivatives are notorious for their ability to be rapidly absorbed through the skin, where they can exert systemic toxic effects.[4][5] While this specific compound is classified as a skin irritant rather than corrosive, the potential for dermal absorption necessitates a highly cautious approach to hand and body protection.[4][6]

  • Aldehyde Group : Aromatic aldehydes can be sensitizers and irritants. The primary risk from the aldehyde functional group in this solid, powdered compound is respiratory irritation from inhalation of airborne particles.[7]

Therefore, our PPE strategy must be designed to mitigate the primary risks of skin and eye irritation, respiratory tract irritation from dust inhalation, and the potential underlying hazard of dermal absorption associated with its phenolic structure.

Core PPE Protocols: A Task-Based Escalation

The selection of PPE is not static; it must adapt to the specific procedure being performed. We will approach this using a tiered system.

Level 1: Foundational PPE for All Handling Scenarios

This is the absolute minimum requirement for any work involving Methyl 2-formyl-5-hydroxybenzoate, including handling sealed containers.

  • Body Protection : A fully buttoned, long-sleeved laboratory coat.

  • Eye Protection : ANSI Z87.1-compliant safety glasses with side shields.

  • Hand Protection : Standard disposable nitrile gloves (minimum 4-5 mil thickness). Gloves should be changed immediately if contamination is suspected.[8]

Level 2: Enhanced PPE for Specific Operations

This level of protection is required when the chemical container is open and the risk of exposure increases.

Task/Operation Required Engineering Controls & PPE Rationale
Weighing & Transferring Solid Primary Control: Chemical fume hood or ventilated balance enclosure.Eye/Face: Safety glasses.Hand: Double-gloving with disposable nitrile gloves.Respiratory: The engineering control (fume hood) serves as the primary respiratory protection.The fine powder form presents a significant inhalation hazard.[7] Working within a fume hood is critical to contain airborne particles.[6] Double-gloving minimizes the risk of exposure during the transfer process.
Preparing Solutions (Dissolving) Primary Control: Chemical fume hood.Eye/Face: Chemical splash goggles. A face shield worn over goggles is required if splashing is likely.Hand: Double-gloving. The outer glove should be selected based on the solvent's breakthrough time (e.g., neoprene or thicker nitrile for common organic solvents).Body: Add a chemical-resistant apron over the lab coat.The risk of splashes is significantly higher when handling liquids.[6][8] Chemical splash goggles provide a seal around the eyes, offering superior protection to safety glasses.[6] Glove material must be resistant to both the solute and the solvent.
Running Reactions & Work-up Primary Control: Chemical fume hood.Eye/Face: Chemical splash goggles and/or face shield, depending on the scale and energy of the reaction.Hand: Solvent-appropriate gloves, changed frequently.Body: Chemical-resistant apron.This phase may involve heating, agitation, or transfers, all of which increase the risk of splashes and aerosol generation.

Procedural Deep Dive: Weighing and Preparing a Solution

This protocol integrates PPE selection into a standard laboratory workflow, ensuring safety at every step.

Objective: To accurately weigh 1 gram of Methyl 2-formyl-5-hydroxybenzoate and prepare a 0.1 M solution in Dimethyl Sulfoxide (DMSO).

Workflow: PPE Decision and Action Plan

PPE_Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase start Start: Prepare to Handle Chemical don_base_ppe Don Foundational PPE: - Lab Coat - Safety Glasses - Inner Nitrile Gloves start->don_base_ppe setup_hood Set up work area inside a certified chemical fume hood don_base_ppe->setup_hood don_enhanced_ppe Don Enhanced PPE: - Outer Nitrile/Neoprene Gloves - Switch to Chemical Goggles setup_hood->don_enhanced_ppe weigh Weigh Solid Chemical in Hood don_enhanced_ppe->weigh dissolve Prepare Solution: Add solvent to solid weigh->dissolve doff_outer Doff Outer Gloves in Hood dissolve->doff_outer decontaminate Wipe down surfaces with appropriate solvent doff_outer->decontaminate doff_inner Exit Hood. Doff Inner Gloves & Goggles decontaminate->doff_inner wash Wash Hands Thoroughly doff_inner->wash end End of Procedure wash->end

Caption: PPE selection and workflow for handling Methyl 2-formyl-5-hydroxybenzoate.

Step-by-Step Methodology:

  • Preparation :

    • Before entering the lab, ensure you are wearing long pants and closed-toe shoes.[9]

    • Don your foundational PPE: a fully buttoned lab coat and safety glasses.

    • Designate a work area inside a certified chemical fume hood.[8] Line the surface with absorbent bench paper.

    • Don your first pair of nitrile gloves.

  • Handling the Solid :

    • Don a second, outer pair of nitrile gloves.

    • Place the chemical container, a weigh boat, and a spatula inside the fume hood. Keep the container closed as much as possible.[7]

    • Carefully transfer the desired amount of powder to the weigh boat. Avoid creating dust. If powder is statically charged, an anti-static gun may be used.[8]

    • Close the primary chemical container securely.

  • Preparing the Solution :

    • At this stage, the splash hazard increases. Switch from safety glasses to chemical splash goggles for enhanced protection.[6]

    • Place the weigh boat containing the powder into the flask or beaker you will be dissolving it in.

    • Slowly add the measured volume of DMSO to the vessel, aiming the solvent stream at the inner wall to avoid splashing.

    • Once the solid is dissolved, your primary hazard is now related to the solution.

  • Decontamination and Doffing :

    • Securely cap your solution and label it appropriately.

    • Decontaminate the spatula and any other reusable equipment. The best practice for powders is a wet-wiping method.[7]

    • With your hands still inside the fume hood, carefully peel off the outer, potentially contaminated gloves. Dispose of them in the designated solid waste container.

    • Remove the inner gloves and dispose of them.

    • Wash your hands thoroughly with soap and water.[9]

Disposal and Emergency Plans

PPE and Chemical Waste Disposal:

  • Contaminated PPE : Used gloves, bench liners, and weigh boats should be placed in a sealed bag and disposed of as solid chemical waste. Do not discard them in the regular trash.

  • Chemical Waste : Dispose of excess solid material and solutions in a properly labeled, sealed hazardous waste container.[10] Follow all institutional and local regulations for hazardous waste disposal.

Emergency Procedures:

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][10] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[3][10] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[3][10]

  • Spill : For a small spill, dampen the solid material with a suitable solvent like 60-70% ethanol to prevent it from becoming airborne.[11] Absorb the material with an inert absorbent and place it in a sealed container for disposal. Ensure you are wearing all appropriate PPE, including double gloves and goggles, during cleanup.

By adhering to these multi-leveled, risk-aware protocols, you build a self-validating system of safety that protects you and your colleagues, ensuring that your focus remains on scientific innovation.

References

  • NextSDS.
  • Duke University Occupational & Environmental Safety Office. Chemical Safety Guidelines - Toxic and Health Hazard Powders.
  • University of California, Berkeley Environment, Health & Safety.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • Yale Environmental Health & Safety.
  • University of California, Santa Barbara Environmental Health & Safety. Appendix P - Phenol First Aid Guide and PPE.
  • Tokyo Chemical Industry.
  • CAMEO Chemicals | NOAA.
  • University of California, Riverside Environmental Health & Safety.
  • AK Scientific, Inc.

Sources

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